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  • Product: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane
  • CAS: 3057-08-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: Properties, Reactivity, and Applications

Introduction 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, also known by trade names such as Weston PNPG, is a cyclic phosphite ester that holds a significant position in both industrial and research settings.[1] Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, also known by trade names such as Weston PNPG, is a cyclic phosphite ester that holds a significant position in both industrial and research settings.[1] Structurally, it is characterized by a six-membered dioxaphosphinane ring featuring a sterically demanding gem-dimethyl group at the 5-position and a phenoxy substituent on the trivalent phosphorus atom.[1][2] This unique architecture imparts a combination of thermal stability and specific reactivity that makes it a valuable molecule. While widely employed as an antioxidant and UV stabilizer in polymer manufacturing, its utility extends into the realm of fine chemical synthesis, where it serves as a versatile ligand and a precursor to a range of organophosphorus compounds.[1] This guide provides an in-depth analysis of its core chemical properties, synthesis, characteristic reactivity, and key applications for researchers, chemists, and professionals in drug development.

Molecular Structure and Core Physicochemical Properties

Identification and Nomenclature

A clear identification of the compound is critical for regulatory and research purposes. The key identifiers are summarized below.

IdentifierValue
IUPAC Name 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane[1]
CAS Number 3057-08-7[1]
Molecular Formula C₁₁H₁₅O₃P[1][2]
Molecular Weight 226.21 g/mol [1][2]
Common Synonyms Phenyl neopentylene glycol phosphite, Weston PNPG[1]
Structural Analysis

The molecule's behavior is fundamentally dictated by its three-dimensional structure. The 1,3,2-dioxaphosphinane ring typically adopts a chair conformation to minimize steric strain.[3] The presence of the gem-dimethyl group at the C5 position effectively locks this conformation, restricting ring inversion and influencing the orientation of the substituent on the phosphorus atom. The phenoxy group can occupy either an axial or equatorial position, with the equilibrium between these conformers influencing the accessibility of the phosphorus lone pair for coordination or reaction.

Caption: Molecular structure of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.

Physicochemical Data

The bulk properties of the compound are essential for its application and handling.

PropertyValueSource
Boiling Point 237.9 °C at 760 mmHg[4]
Flash Point 115.2 °C[4]
Appearance Data not consistently available; typically a liquid or low-melting solid-

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of the compound and for monitoring its transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

  • ³¹P NMR: As the nucleus of interest, the ³¹P NMR spectrum provides the most direct probe of the phosphorus atom's chemical environment. For a trivalent phosphite like this, a characteristic chemical shift is expected in the range of +120 to +140 ppm. This value will shift dramatically upon oxidation to the pentavalent P(V) state.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the phenoxy group, the diastereotopic axial and equatorial protons of the CH₂ groups in the ring, and two singlets for the gem-dimethyl groups.

  • ¹³C NMR: The carbon spectrum will complement the ¹H data, showing signals for the aromatic carbons, the CH₂ carbons, the quaternary C5 carbon, and the methyl carbons.

Table of Typical NMR Data

NucleusChemical Shift (ppm)MultiplicityAssignment
³¹P ~ +130SingletP(III) center
¹H 7.2 - 7.5MultipletAromatic (phenoxy)
4.0 - 4.5MultipletO-CH₂ (axial/equatorial)
0.9 - 1.3Two SingletsC(CH₃)₂
¹³C 150 - 152SingletAromatic (C-O)
120 - 130MultipletsAromatic (C-H)
~ 78Doublet (²JPC)O-CH₂
~ 32Doublet (³JPC)C(CH₃)₂
~ 22SingletsC(CH₃)₂

Note: Exact chemical shifts can vary based on solvent and instrument.

Synthesis and Handling

Synthetic Pathway

The synthesis of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is typically achieved through the condensation of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a suitable trivalent phosphorus electrophile, such as phenyl dichlorophosphite (PhOPCl₂). The reaction is carried out in the presence of a non-nucleophilic base, like triethylamine, to scavenge the HCl byproduct. The choice of a sterically hindered diol (neopentyl glycol) is causal, as it readily forms a stable six-membered ring.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup diol Neopentyl Glycol solvent Anhydrous Solvent (e.g., Toluene) diol->solvent phosphite Phenyl Dichlorophosphite phosphite->solvent base Tertiary Amine Base (e.g., Triethylamine) solvent->base temp Controlled Temperature (0°C to RT) base->temp filtration Filtration of Amine Hydrochloride Salt temp->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation product Final Product: 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane evaporation->product

Caption: General experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles. All work should be conducted by trained personnel in a well-ventilated fume hood.

  • Reactor Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with 2,2-dimethyl-1,3-propanediol (1.0 eq) and anhydrous toluene. The mixture is cooled to 0 °C in an ice bath. Triethylamine (2.1 eq) is added.

  • Addition of Electrophile: Phenyl dichlorophosphite (1.0 eq) dissolved in anhydrous toluene is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. The causality here is crucial: slow addition prevents runaway reactions and side-product formation.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. Progress can be monitored by ³¹P NMR.

  • Workup: The formed triethylamine hydrochloride salt is removed by filtration under an inert atmosphere. The filter cake is washed with fresh anhydrous toluene.

  • Isolation: The solvent from the combined filtrates is removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation or column chromatography to yield the pure product.

Safety and Handling

This compound requires careful handling due to its potential environmental impact.

  • Hazard Classification: It is classified as harmful to aquatic life with long-lasting effects (H412).[1][4]

  • Handling Precautions: Work in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[4] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and oxidizing agents.[4]

  • Disposal: Avoid release to the environment.[4] Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Chemical Reactivity and Mechanistic Considerations

The reactivity of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is dominated by the chemistry of the trivalent phosphorus atom.

Oxidation to the P(V) Phosphate

The most characteristic reaction of this phosphite is its oxidation from the P(III) state to the pentavalent P(V) phosphate, 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 2-oxide (CAS 884-89-9).[5][6] This transformation is thermodynamically favorable and can be achieved with a variety of oxidizing agents, such as oxygen, hydrogen peroxide, or organic peroxides. This reaction is fundamental to its role as an antioxidant, where it scavenges peroxy radicals. The oxidation results in a significant downfield shift in the ³¹P NMR spectrum to approximately -5 to -20 ppm and the appearance of a strong P=O stretching band in the IR spectrum around 1250-1300 cm⁻¹.

cluster_start Starting Material cluster_end Product P_III P(III) Phosphite (³¹P ≈ +130 ppm) P_V P(V) Phosphate (³¹P ≈ -10 ppm) P_III->P_V Oxidation [O] (e.g., O₂, H₂O₂) P_III->P_V start_img end_img

Caption: The core reactivity pathway: oxidation from P(III) phosphite to P(V) phosphate.

Hydrolytic Stability

The P-O bonds in the phosphite are susceptible to hydrolysis, particularly in the presence of acid or base. Hydrolysis can lead to the cleavage of the phenoxy group to yield phenol and the corresponding H-phosphonate, or cleavage of the ring structure. The gem-dimethyl group provides some steric protection, enhancing its stability compared to less substituted analogues.

Role as a Ligand in Homogeneous Catalysis

The lone pair of electrons on the trivalent phosphorus atom allows this molecule to function as a Lewis base, making it an effective ligand for transition metals used in homogeneous catalysis (e.g., palladium, rhodium, nickel). While specific applications for this exact ligand are not broadly documented, its structural motifs are relevant. As a phosphite ligand, it is considered a strong π-acceptor and a moderately sterically demanding ligand. These properties can be tuned to influence the catalytic activity and selectivity in reactions such as hydroformylation, cross-coupling, and hydrogenation. The related compound class of 1,3,2-diazaphospholenes has been explored for catalytic reductions.[7]

Applications in Research and Industry

Polymer Additive

The primary industrial application of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is as a secondary antioxidant and processing stabilizer for a variety of plastics, including synthetic rubber and resins.[1] During high-temperature processing, polymers can form hydroperoxides, which lead to degradation. This phosphite compound stoichiometrically decomposes these hydroperoxides into stable alcohols, thereby protecting the polymer backbone and preventing discoloration and loss of physical properties.

Intermediate in Chemical Synthesis

This compound is a valuable starting material for accessing a range of P(V) organophosphorus compounds. The corresponding phosphate, formed via oxidation, is a key structural motif. For example, related bis(dioxaphosphinan-2-yloxy)benzene structures are investigated as flame retardants.[3] The reactivity of the P-O bonds allows for further functionalization, making it a versatile building block.

Potential in Drug Development and Medicinal Chemistry

The 1,3,2-dioxaphosphorinane ring is a scaffold of interest in medicinal chemistry. The oxidized form and its derivatives have been incorporated into molecules with potential biological activity. For instance, the related 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-oxide is used in the synthesis of bisphosphonates and phosphanamidates, which are being explored as potential anticancer agents.[8] This highlights the value of the core structure as a starting point for the synthesis of new therapeutic candidates.

Conclusion

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a molecule of significant dual utility. Its robust structure, conferred by the conformationally locked gem-dimethyl substituted ring, makes it an effective industrial antioxidant. Simultaneously, the reactive P(III) center provides a handle for a wealth of chemical transformations, positioning it as a versatile ligand and synthetic intermediate for researchers in organophosphorus chemistry, catalysis, and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in both current and future applications.

References

  • PubChem. (n.d.). 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4090-60-2, 5 5-DIMETHYL-1 3 2-DIOXAPHOSPHORINAN-2-oxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide - Substance Details. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 5,5-DIMETHYL-2-PHENOXY-1,3,2-DIOXAPHOSPHINANE. Retrieved from [Link]

  • Li, X.-J., Sun, S.-J., Wang, J., & Wang, Y.-F. (2007). 1,3-Bis(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yloxy)benzene. Acta Crystallographica Section E: Crystallographic Communications, E63, o619–o620. Retrieved from [Link]

  • Infoscience. (n.d.). Developing the Catalytic Applications of 1,3,2-Diazaphospholenes. EPFL. Retrieved from [Link]

  • SIELC Technologies. (2018). 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 5,5-Dimethyl-2-methylseleno-1,3,2-dioxaphosphorinan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (CAS 884-89-9). Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of 2-Substituted-5,5-dimethyl-1,3,2-dioxa-phosphorinane-2-Oxides. Retrieved from [Link]

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Exploratory

Phenyl neopentylene glycol phosphite synthesis

An In-depth Technical Guide to the Synthesis of Phenyl Neopentylene Glycol Phosphite Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Phenyl Neopenty...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Phenyl Neopentylene Glycol Phosphite

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Phenyl Neopentylene Glycol Phosphite, a cyclic phosphite ester of significant industrial interest, primarily as a polymer additive. This document is intended for researchers, chemists, and professionals in drug development and material science. It delves into the prevalent synthetic methodologies, emphasizing the underlying chemical principles, causality behind experimental choices, and self-validating protocols. Detailed experimental procedures, data analysis, and characterization techniques are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of Phenyl Neopentylene Glycol Phosphite

Phenyl neopentylene glycol phosphite, with the chemical structure 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane, is a key organophosphorus compound. It belongs to the family of cyclic phosphite esters, which are widely utilized as secondary antioxidants and processing stabilizers in a variety of polymeric materials.[1] The incorporation of the neopentyl glycol moiety imparts enhanced thermal and hydrolytic stability to the molecule, a critical attribute for additives used in high-temperature polymer processing.[2][3]

Its primary function is to protect polymers from degradation during processing and end-use by decomposing hydroperoxides, which are formed via oxidation, into non-radical, stable products. This synergistic action, often in combination with primary antioxidants like hindered phenols, is crucial for preserving the mechanical and optical properties of the polymer.[1] This guide will explore the two primary routes for its synthesis: transesterification and reaction via a chlorophosphite intermediate.

Synthetic Methodologies: Pathways to Phenyl Neopentylene Glycol Phosphite

The synthesis of phenyl neopentylene glycol phosphite can be approached through two main strategies, each with distinct advantages concerning reagent availability, reaction conditions, and by-product management.

Method A: Transesterification of Triphenyl Phosphite

Transesterification is a widely employed industrial method for producing various phosphite esters.[4][5] This route involves the reaction of a readily available triaryl phosphite, such as triphenyl phosphite, with neopentyl glycol. The reaction is typically driven to completion by the removal of the phenol by-product, often via distillation under reduced pressure.[6]

Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the hydroxyl groups of neopentyl glycol on the phosphorus atom of triphenyl phosphite. This process is catalyzed by a small amount of a basic catalyst.[7] The equilibrium is shifted towards the product side by continuously removing the liberated phenol. The choice of catalyst is critical; alkali metal salts like potassium fluoride or carbonates are effective.[8] They are thought to function by generating a more nucleophilic alkoxide from the glycol.[7] Conducting the reaction under an inert nitrogen atmosphere is essential to prevent the oxidation of the P(III) center to a P(V) phosphate.

Reaction Pathway: Transesterification

cluster_reactants Reactants cluster_products Products TPP Triphenyl Phosphite (C₆H₅O)₃P Product Phenyl Neopentylene Glycol Phosphite TPP->Product + Neopentyl Glycol NPG Neopentyl Glycol C(CH₃)₂(CH₂OH)₂ NPG->Product Phenol Phenol (by-product) C₆H₅OH Product->Phenol releases Catalyst Catalyst (e.g., KF) Catalyst->TPP catalyzes Heat Heat / Vacuum (to remove Phenol) Heat->Phenol removes

Caption: Transesterification pathway for Phenyl Neopentylene Glycol Phosphite synthesis.

Method B: Synthesis via Cyclic Chlorophosphite Intermediate

This classic approach involves the use of phosphorus trichloride (PCl₃), a highly reactive and hazardous reagent.[9] The synthesis is a two-step process. First, phosphorus trichloride reacts with neopentyl glycol to form the cyclic intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane. This intermediate is then reacted with phenol in the presence of an acid scavenger (a tertiary amine like triethylamine or pyridine) to yield the final product.[10]

Mechanism and Rationale: The initial reaction between the diol and PCl₃ is a double nucleophilic substitution that releases two equivalents of hydrogen chloride (HCl) gas.[11] This step is highly exothermic and requires careful temperature control. The resulting cyclic chlorophosphite is sensitive to moisture and must be handled under anhydrous conditions. In the second step, phenol, in the presence of a base, acts as a nucleophile, displacing the chloride on the phosphorus atom to form the final phosphite ester. The base is crucial for neutralizing the HCl generated in this step, preventing unwanted side reactions.[10] While this method offers high reactivity, the use of PCl₃ and the generation of corrosive HCl gas pose significant safety and handling challenges, particularly on a large scale.

Experimental Protocols & Data

The following sections provide detailed, self-validating methodologies for the synthesis of phenyl neopentylene glycol phosphite.

Protocol for Method A: Transesterification

Materials and Equipment:

  • Triphenyl phosphite (TPP)

  • Neopentyl glycol (NPG)[2]

  • Potassium fluoride (KF), anhydrous (Catalyst)

  • Toluene (Solvent)

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Distillation apparatus (short path)

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble a dry three-neck flask with a magnetic stirrer, a nitrogen inlet, and a short path distillation head connected to a collection flask and a vacuum pump.

  • Charging Reactants: To the flask, add triphenyl phosphate (e.g., 50 g, 0.16 moles), neopentyl glycol (e.g., 17.5 g, 0.17 moles), and potassium fluoride (e.g., 0.2 g, 3.4 mmoles).[7][8] A slight excess of the glycol can help drive the reaction.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring.[8] Phenol will begin to distill off as the reaction proceeds.

  • By-product Removal: Gradually apply a vacuum to facilitate the removal of phenol. Monitor the reaction progress by observing the amount of phenol collected. The reaction is typically complete within 3-5 hours.[8]

  • Work-up: Once the theoretical amount of phenol has been collected and the distillation ceases, cool the reaction mixture to room temperature under nitrogen.

  • Purification: The crude product, a viscous liquid or low-melting solid, can be purified further if necessary. This is typically achieved by vacuum distillation to remove any unreacted starting materials or by filtration if a solid catalyst was used.[7]

Summary of Quantitative Data

The following table summarizes typical reaction parameters for the transesterification synthesis.

ParameterValueRationale / Citation
Molar Ratio (NPG:TPP)1.05 : 1.0A slight excess of NPG ensures complete conversion of TPP.
CatalystPotassium Fluoride (KF)An effective and low-cost base catalyst for transesterification.[8]
Catalyst Loading~0.5 wt% (relative to TPP)A catalytic amount is sufficient to promote the reaction.[8]
Temperature100 - 120 °CBalances reaction rate with minimizing side reactions.[8]
PressureAtmospheric, then VacuumInitial reaction at atmospheric pressure, vacuum applied to remove phenol.[7]
Reaction Time3 - 5 hoursDependent on the efficiency of phenol removal.[8]
Typical Yield> 90%High yields are achievable with efficient by-product removal.[8]

Experimental Workflow Diagram

A 1. Assemble & Dry Glassware B 2. Charge Reactants (TPP, NPG, Catalyst) A->B C 3. Purge with N₂ B->C D 4. Heat to 100-120°C under N₂ C->D E 5. Apply Vacuum Distill Phenol D->E F 6. Cool to RT under N₂ E->F G 7. Isolate Crude Product F->G H 8. Characterization (NMR, etc.) G->H

Caption: Step-by-step experimental workflow for the transesterification synthesis.

Product Purification and Characterization

Ensuring the purity of the final product is paramount for its application as a polymer additive. Impurities can negatively affect polymer properties.

Purification

For the transesterification method, the primary non-volatile impurity is often unreacted starting material or catalyst residue.

  • Filtration: If a solid catalyst like KF is used, the cooled product can be diluted with a dry solvent (e.g., toluene) and filtered to remove the catalyst. The solvent is then removed under reduced pressure.

  • Vacuum Distillation: This is the most effective method for obtaining high-purity phenyl neopentylene glycol phosphite. The product is distilled under high vacuum to separate it from less volatile impurities and any remaining starting materials.[7]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the structure and assessing the purity of the synthesized product.

  • ³¹P NMR: Phosphorus-31 NMR is diagnostic for phosphorus-containing compounds. Phenyl neopentylene glycol phosphite, a P(III) species, is expected to show a singlet in the ³¹P NMR spectrum. The chemical shift (δ) for cyclic phosphites of this type typically appears in the range of +110 to +130 ppm. The absence of signals around 0 ppm is crucial, as this region corresponds to P(V) phosphate species, which would indicate undesirable oxidation of the product.[12]

  • ¹H NMR: Proton NMR confirms the presence of the phenyl and neopentylene glycol moieties. Expected signals include:

    • Aromatic Protons: A multiplet in the range of δ 7.0-7.4 ppm corresponding to the protons of the phenoxy group.[13]

    • Neopentyl Methylene Protons (CH₂): The four methylene protons of the neopentyl group are diastereotopic due to the chiral phosphorus center and the rigid ring structure. They will appear as two distinct sets of signals, likely complex multiplets or doublets of doublets, typically in the range of δ 3.5-4.5 ppm.

    • Neopentyl Methyl Protons (CH₃): The six methyl protons will appear as two sharp singlets in the range of δ 0.8-1.3 ppm, reflecting the axial and equatorial positions on the cyclohexane-like ring.

  • ¹³C NMR: Carbon-13 NMR can further confirm the carbon framework, showing distinct signals for the aromatic carbons, the quaternary carbon of the neopentyl group, the methylene carbons, and the methyl carbons.

Conclusion

The synthesis of phenyl neopentylene glycol phosphite is a well-established process critical for the production of high-performance polymer additives. The transesterification of triphenyl phosphite with neopentyl glycol represents a robust, high-yielding, and industrially viable method that avoids the hazards associated with phosphorus trichloride. Careful control of reaction conditions, particularly the exclusion of air and moisture and the efficient removal of the phenol by-product, is key to achieving a high-purity product. Rigorous characterization, primarily using ³¹P and ¹H NMR spectroscopy, is essential to validate the structure and purity of the final compound, ensuring its efficacy as a stabilizer.

References

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  • Weigand, J. J., et al. (n.d.). Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach. PMC. [Link]

  • Synthesis of diaryl phosphates using phytic acid as a phosphorus source. (n.d.). PMC, NIH. [Link]

  • METHOD FOR PRODUCING ALKYL-DIARYL PHOSPHITES AND DIARYL HALOPHOSPHATES. (1990, April 17).
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  • Inositol cyclic phosphates are produced by cleavage of phosphatidylphosphoinositols (polyphosphoinositides) with purified sheep seminal vesicle phospholipase C enzymes. (n.d.). PMC. [Link]

  • Question: What is the reaction between ethylene glycol and phosphorus trichloride (PCl3)? (2025, June 19). Filo. [Link]

  • Phosphites. (n.d.).
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  • Purification of neopentyl glycol. (n.d.).
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  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023, January 6). ResearchGate. [Link]

  • S1 Supplementary data for Effect of the position of a phenyl group on the luminescent and TNP-sensing properties of cationic iri. (n.d.). Preprints.org. [Link]

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  • Process for making phosphite esters. (n.d.). Googleapis.com. [Link]

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  • Transesterification of phosphites. (n.d.).
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  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. (2020, November 13). Frontiers. [Link]

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  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository. [Link]

  • Proton NMR characterization of poly(ethylene glycols) and derivatives. (1990, August 1). Semantic Scholar. [https://www.semanticscholar.org/paper/Proton-NMR-characterization-of-poly(ethylene-and-Dust-Fang/3565c4014f09d80d19f85c408e00192e21b7681c]([Link]

  • Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. (2021, September 25). PMC. [Link]

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Foundational

The Comprehensive Guide to 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS 3057-08-7): Synthesis, Catalytic Ligand Utility, and Polymer Stabilization

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of organophosphorus chemistry, cyclic phosphite esters occupy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of organophosphorus chemistry, cyclic phosphite esters occupy a privileged space due to their highly tunable steric and electronic profiles. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS 3057-08-7), commercially recognized under trade names such as Weston PNPG or phenyl neopentylene glycol phosphite, is a uniquely constrained phosphorus(III) compound.

As a Senior Application Scientist, I have observed its critical utility across two distinct domains:

  • Organometallic Catalysis: Acting as a sterically demanding monodentate ligand and a potent catalyst passivation agent in olefin metathesis.

  • Materials Science: Functioning as a high-performance secondary antioxidant that decomposes hydroperoxides in polymers and lubricating oils.

This whitepaper dissects the physicochemical properties, structural causality, validated synthesis protocols, and mechanistic applications of this versatile phosphite.

Physicochemical Properties & Structural Causality

The utility of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is intrinsically linked to its molecular architecture. The compound features a 1,3,2-dioxaphosphinane ring stabilized by a gem-dimethyl group at the 5-position (derived from the neopentyl glycol backbone).

Table 1: Key Quantitative and Physical Properties

PropertyValueSource
CAS Registry Number 3057-08-7[1]
Molecular Formula C₁₁H₁₅O₃P[2]
Molecular Weight 226.21 g/mol [2]
Monoisotopic Mass 226.07588 Da[2]
Boiling Point 84–94 °C @ 0.4–0.6 Torr[1]
LogP (XLogP3) 2.9[2]

Causality of the Structure: Unlike open-chain aliphatic phosphites (e.g., triethyl phosphite), the constrained six-membered ring forces the O-P-O bond angles into a specific geometry (typically a chair conformation with the phenoxy group occupying an axial or equatorial position). The gem-dimethyl groups provide significant steric shielding to the phosphorus center. This shielding drastically reduces the molecule's susceptibility to rapid hydrolysis, making it robust enough for high-temperature industrial applications, while preserving the nucleophilicity of the phosphorus lone pair required for transition metal coordination.

Experimental Workflow: Self-Validating Synthesis Protocol

The synthesis of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is typically achieved via the transesterification of triphenylphosphite with neopentyl glycol.

Mechanistic Rationale
  • Solvent Choice (Toluene): Toluene is selected as a non-polar, high-boiling solvent. Its boiling point allows the reaction to be driven at 110 °C, providing the necessary thermal activation energy to displace the phenoxy groups from triphenylphosphite.

  • Catalyst (Triethylamine): Triethylamine acts as a base catalyst. It facilitates the deprotonation of the neopentyl glycol hydroxyl groups, enhancing their nucleophilic attack on the electrophilic phosphorus center, while simultaneously neutralizing trace acidic impurities that could trigger side reactions.

  • Validation ( 31P NMR): Phosphorus-31 NMR is the ultimate self-validating tool for this workflow. Because the 31P nucleus is 100% naturally abundant and highly sensitive to its electronic environment, the conversion from the open-chain triphenylphosphite ( δ ~128 ppm) to the cyclic dioxaphosphinane ring results in a distinct chemical shift, allowing for immediate confirmation of structural integrity without destructive testing.

Step-by-Step Protocol
  • Preparation: Purge a Schlenk flask with dry nitrogen or argon to prevent premature oxidation of the phosphorus(III) center.

  • Reagent Loading: Charge the flask sequentially with neopentyl glycol (1.0 eq, e.g., 7.63 mmol) and 15 mL of anhydrous toluene.

  • Phosphite Addition: Inject triphenylphosphite (1.0 eq, 7.63 mmol) into the stirring solution.

  • Catalysis: Add triethylamine (0.1 eq, 0.76 mmol) dropwise.

  • Thermal Activation: Heat the reaction mixture to 110 °C and maintain continuous stirring for 24 hours.

  • Workup: Cool the mixture to room temperature. Remove the toluene solvent and the phenol byproduct under reduced pressure (vacuum distillation).

  • Validation: Dissolve a crude aliquot in CDCl3​ and acquire a 31P NMR spectrum to confirm the presence of the target cyclic phosphite peak.

Synthesis Start Start Synthesis (Inert Atmosphere) Reactants Add Neopentyl Glycol (1 eq) + Triphenylphosphite (1 eq) + Toluene (Solvent) Start->Reactants Catalyst Add Triethylamine (0.1 eq) Reactants->Catalyst Heating Heat to 110 °C Stir for 24 h Catalyst->Heating Cooling Cool to Room Temp Heating->Cooling Purification Remove Volatiles under Reduced Pressure Cooling->Purification Validation Validate via 31P NMR (Confirm cyclic shift) Purification->Validation Product 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane Validation->Product

Caption: Experimental workflow and validation for the synthesis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.

Application 1: Transition-Metal Catalysis & Metathesis Passivation

Monodentate Ligand in Palladium Catalysis

In homogeneous catalysis, particularly Palladium-catalyzed alkoxycarbonylation of terminal olefins, 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane serves as an excellent monodentate ligand. The strong π -acceptor capability of the phosphite stabilizes low-valent Pd(0) intermediates, accelerating the insertion of carbon monoxide into the metal-carbon bond.

Isomerization Suppression in Olefin Metathesis

A critical challenge in drug development and petrochemical refining using olefin metathesis (e.g., via Grubbs or Schrock catalysts) is the tendency for residual active metal species to catalyze unwanted double-bond isomerization during product distillation.

As detailed in [3][4], adding 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane effectively passivates these residual catalysts. Mechanistic Causality: The phosphite acts as a strong π -acidic ligand that tightly coordinates to the soft Ruthenium or Molybdenum metal centers. By irreversibly occupying the vacant coordination sites required for the β -hydride elimination/reinsertion pathway, the phosphite "poisons" the isomerization activity. This allows for the thermal distillation of metathesis products without degrading the alkene geometry.

Passivation ActiveCat Active Ru/Mo Metathesis Catalyst Metathesis Olefin Metathesis Reaction Phase ActiveCat->Metathesis ResidualCat Residual Catalyst (Isomerization Risk) Metathesis->ResidualCat LigandExchange Ligand Exchange (Strong π-acidic binding) ResidualCat->LigandExchange Phosphite Add 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane Phosphite->LigandExchange PassivatedCat Passivated Catalyst Complex (Isomerization Suppressed) LigandExchange->PassivatedCat

Caption: Logical relationship of metathesis catalyst passivation using the cyclic phosphite ligand.

Application 2: Polymer and Lubricant Stabilization

Beyond catalysis, this compound is heavily utilized as a secondary antioxidant in materials science. According to[5][6], cyclic phosphites are synergistic with primary phenolic antioxidants in stabilizing lubricating oils and polymers against thermal degradation.

Mechanistic Causality: During the high-temperature processing of polymers or the operation of engine lubricants, auto-oxidation generates reactive hydroperoxides (ROOH). 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane acts as a stoichiometric hydroperoxide decomposer. The nucleophilic phosphorus(III) center attacks the electrophilic oxygen of the hydroperoxide. This reaction reduces the dangerous hydroperoxide to a stable alcohol (ROH), while the phosphite is oxidized to its corresponding, inert phosphate (P=O) derivative. By neutralizing ROOH before it can homolytically cleave into alkoxy and hydroxy radicals, the phosphite halts the chain-branching phase of polymer degradation.

Safety and Environmental Grounding

When integrating this compound into industrial or pharmaceutical workflows, environmental toxicity must be accounted for. The compound is classified under GHS as Aquatic Chronic 3 (H412/H413) , indicating it is harmful to aquatic life with long-lasting effects[2]. Protocols must include strict waste segregation, ensuring that phosphite-containing organic waste is routed to high-temperature incineration rather than aqueous waste streams.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76464, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane." PubChem. URL: [Link]

  • American Chemical Society. "5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane." CAS Common Chemistry. URL:[Link]

  • Schrodi, Y., et al. "Methods of refining natural oils, and methods of producing fuel compositions." US Patent 9,222,056 B2, Google Patents, 2015.
  • Dong, J., et al. "Stabilized lubricant compositions." WO2006039006A1, Google Patents, 2006.

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Data of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectral data for the organophosphorus compound 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. As a key...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for the organophosphorus compound 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. As a key intermediate and structural motif in various chemical applications, a thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control. This document moves beyond a simple presentation of data, offering insights into the experimental rationale and the structural information that can be gleaned from each analytical technique.

Molecular Structure and Spectroscopic Overview

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane possesses a six-membered dioxaphosphinane ring system with two methyl groups at the C5 position and a phenoxy group attached to the phosphorus atom. This structure gives rise to a unique and informative set of spectral data. The primary analytical techniques discussed herein are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each of these methods provides a distinct piece of the structural puzzle, and together they allow for unambiguous confirmation of the compound's identity and purity.

Molecular Formula: C₁₁H₁₅O₃P[1][2]

Molecular Weight: 226.21 g/mol [1][2]

CAS Number: 3057-08-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the chemical environment of the phosphorus atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Interpretation and Experimental Rationale:

The choice of a high-field NMR spectrometer, such as the Varian A-60 mentioned in the available literature, is crucial for achieving good signal dispersion, which is essential for resolving the signals of the dioxaphosphinane ring protons.[1] The expected spectrum would show distinct signals for the aromatic protons of the phenoxy group, the methylene protons of the dioxaphosphinane ring, and the methyl protons. The coupling of these protons to the phosphorus atom (J-coupling) provides valuable information about the conformation of the six-membered ring. For instance, the coupling constants between the phosphorus atom and the axial and equatorial methylene protons are expected to be different, allowing for conformational assignment.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: The spectrum would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, the number of scans (for adequate signal-to-noise ratio), and the relaxation delay.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Relationship Diagram: ¹H NMR Connectivity

HNMR_Connectivity Phenoxy Phenoxy Protons (Aromatic Region) Phosphorus ³¹P Phenoxy->Phosphorus ⁴J(P-H) coupling Ring_CH2 Dioxaphosphinane CH₂ Protons Ring_CH2->Ring_CH2 Ring_CH2->Phosphorus ²J(P-H) & ³J(P-H) coupling Methyl_CH3 Dimethyl Protons Methyl_CH3->Ring_CH2 ⁴J(H-H) long-range coupling

Caption: Expected ¹H NMR spin-spin coupling network.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Interpretation and Experimental Rationale:

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and phosphorus. The carbon atoms of the dioxaphosphinane ring will exhibit coupling to the phosphorus atom, resulting in doublets in a proton-coupled or phosphorus-coupled ¹³C spectrum. This C-P coupling is highly dependent on the dihedral angle and can provide further conformational insights.

Experimental Protocol: Acquiring ¹³C NMR Spectra

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Performed on the same high-resolution NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a good signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive and specific technique for characterizing organophosphorus compounds.

Table 3: ³¹P NMR Spectral Data

Chemical Shift (δ) ppmReference
Data not available in search results

Interpretation and Experimental Rationale:

The ³¹P nucleus has a 100% natural abundance and a large magnetogyric ratio, making ³¹P NMR a rapid and sensitive experiment. The chemical shift of the phosphorus atom is highly indicative of its oxidation state and coordination environment. For 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, the trivalent phosphorus atom is expected to have a chemical shift in a characteristic region for phosphites. The instrument used for the referenced data was a Bruker WH-90.[1]

Experimental Protocol: Acquiring ³¹P NMR Spectra

  • Sample Preparation: Similar sample concentration as for ¹H NMR is usually sufficient.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ³¹P nucleus.

  • Data Acquisition: A simple one-pulse experiment, often with proton decoupling, is used.

  • Data Processing: The data is processed similarly to other NMR experiments, and the chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
Data not available in search results

Interpretation and Experimental Rationale:

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.21 g/mol ). The fragmentation pattern will be characteristic of the dioxaphosphinane ring and the phenoxy substituent. Common fragmentation pathways for organophosphorus esters include cleavage of the P-O and C-O bonds. For the oxidized analogue, 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 2-oxide, the NIST Mass Spectrometry Data Center provides data which can serve as a useful comparison.[3]

Experimental Protocol: Acquiring Mass Spectra

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, leading to extensive fragmentation that provides structural information.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Fragmentation Pathway Diagram

MS_Fragmentation M [C₁₁H₁₅O₃P]⁺˙ (Molecular Ion) Frag1 [M - C₆H₅O]⁺ (Loss of Phenoxy Radical) M->Frag1 Frag2 [C₆H₅OH]⁺˙ (Phenol Radical Cation) M->Frag2 Rearrangement Frag3 [M - C₅H₁₀O]⁺˙ (Loss of Neopentylene Oxide) M->Frag3

Caption: Plausible fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 5: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Interpretation and Experimental Rationale:

The IR spectrum of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is expected to show characteristic absorption bands for the P-O-C (aryl and alkyl) bonds, C-H bonds (aromatic and aliphatic), and the C-O bonds of the dioxaphosphinane ring. The absence of a strong P=O stretching band (typically around 1250-1300 cm⁻¹) would confirm the trivalent state of the phosphorus atom. The data referenced was obtained using a capillary cell with the neat substance, which is a common technique for liquid samples.[1]

Experimental Protocol: Acquiring IR Spectra

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a capillary cell can be used.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum (of the empty cell or plates) is first recorded, followed by the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectral analysis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane using a combination of ¹H, ¹³C, and ³¹P NMR, mass spectrometry, and infrared spectroscopy provides a robust and reliable method for its structural confirmation and purity assessment. The unique spectroscopic fingerprint arising from its distinct structural features allows for its unambiguous identification, which is critical for its application in research, development, and various chemical industries.

References

  • PubChem. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. National Center for Biotechnology Information. [Link]

  • NIST. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Global Substance Registration System. 5,5-DIMETHYL-2-PHENOXY-1,3,2-DIOXAPHOSPHINANE. U.S. Food and Drug Administration. [Link]

Sources

Foundational

Infrared Spectroscopy of Cyclic Phosphites: A Comprehensive Guide to Vibrational Analysis and Reaction Monitoring

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Vibrational characterization, mechanistic monitoring, and analytical workflows for organophosphorus compounds. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Vibrational characterization, mechanistic monitoring, and analytical workflows for organophosphorus compounds.

Introduction: The Analytical Imperative

Cyclic phosphites—particularly 1,3,2-dioxaphospholanes, 1,3,2-dioxaphosphorinanes, and their phosphoramidite derivatives—are indispensable cornerstones in modern synthetic chemistry. From serving as highly tunable ligands in asymmetric catalysis to acting as the fundamental building blocks in solid-phase oligonucleotide synthesis, the integrity of the phosphorus(III) center is paramount[1].

However, the inherent reactivity that makes cyclic phosphites so valuable also makes them highly susceptible to premature oxidation and hydrolysis. As a Senior Application Scientist, I frequently encounter process failures stemming from degraded P(III) reagents. Fourier Transform Infrared (FTIR) spectroscopy, particularly when deployed in situ, provides a non-destructive, real-time window into the structural integrity and reaction kinetics of these moisture-sensitive compounds[2]. This whitepaper dissects the vibrational mechanics of cyclic phosphites and provides field-proven protocols for their analysis.

Vibrational Mechanics: Causality Behind the Spectra

To accurately interpret the IR spectra of cyclic phosphites, one must understand the causality between molecular geometry and vibrational frequency.

The Role of Ring Strain

In acyclic trialkyl phosphites, the P-O-C stretching vibrations typically present as broad, overlapping bands. However, enclosing the phosphorus atom within a five-membered (1,3,2-dioxaphospholane) or six-membered (1,3,2-dioxaphosphorinane) ring imposes strict geometric constraints.

According to Bent's Rule, the constrained O-P-O bond angles in a five-membered ring force greater p-character into the endocyclic P-O bonds. Consequently, the exocyclic bonds (such as P-Cl or P-N in functionalized derivatives) acquire higher s-character, strengthening and shortening them. This electronic redistribution causes the endocyclic P-O-C asymmetric stretching frequencies to shift to higher wavenumbers (typically around 1030–1067 cm⁻¹) compared to their acyclic counterparts[1][3].

Characteristic Wavenumbers

The table below synthesizes the critical diagnostic bands required to profile cyclic phosphites and their common degradation products.

Table 1: Diagnostic IR Frequencies for Cyclic Phosphites and Derivatives

Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Implication & Causality
ν(P-O-C) (Ring, Asym.)1030 - 1067StrongPrimary diagnostic band for the intact dioxaphospholane/phosphorinane ring[1][3].
ν(P-O-C) (Ring, Sym.)950 - 970MediumSymmetric breathing of the cyclic ester linkage.
ν(P-N) 1013 - 1095Med-StrongConfirms the presence of the diisopropylamino group in phosphoramidites.
ν(P-Cl) ~500StrongIdentifies phosphorochloridite intermediates (e.g., 2-chloro-1,3,2-dioxaphospholane)[1].
ν(P=O) 1217 - 1250Very StrongDefinitive marker of oxidation. Indicates conversion from P(III) to P(V) phosphate/phosphonate[3].
ν(P-OH) 908 - 1042Broad/StrongDefinitive marker of hydrolysis. Often accompanied by a broad O-H stretch at 2700-3000 cm⁻¹[4].

Mechanistic Monitoring: Oxidation and Hydrolysis

The true power of IR spectroscopy in organophosphorus chemistry lies in dynamic reaction monitoring. When a cyclic phosphite is exposed to atmospheric moisture or an oxidizing agent, the electron-rich P(III) center rapidly converts to a thermodynamically stable P(V) species.

By tracking the decay of the ν(P-O-C) band at ~1030 cm⁻¹ and the simultaneous growth of the highly polar, strongly absorbing ν(P=O) band at ~1250 cm⁻¹, scientists can extract precise kinetic data[2][3].

Pathway P3 Cyclic Phosphite P(III) Intact Ring ν(P-O-C): ~1030 cm⁻¹ Ox Oxidation (O₂, Peroxides) P3->Ox Hyd Hydrolysis (Trace H₂O) P3->Hyd P5_Ox Cyclic Phosphate P(V) ν(P=O): ~1250 cm⁻¹ Ox->P5_Ox +[O] P5_Hyd Ring-Opened Phosphonate ν(P-OH): ~950 cm⁻¹ ν(O-H): ~2800 cm⁻¹ Hyd->P5_Hyd +H₂O

Diagram 1: Mechanistic pathways of cyclic phosphite degradation and their corresponding IR spectral markers.

Self-Validating Experimental Protocols

To ensure data trustworthiness, IR analysis of P(III) compounds must be conducted under rigorously anhydrous conditions. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR equipped with a flow-cell to monitor phosphoramidite integrity.

Protocol: In-Situ ATR-FTIR Monitoring of Phosphoramidite Oxidation

Rationale: Exposing a sample to air during transfer will artificially inflate the P=O signal, leading to false-positive degradation results. This protocol is designed as a self-validating system—it forces the operator to prove the system is dry before the sample is introduced.

Step-by-Step Methodology:

  • System Preparation & Purge:

    • Seal the ATR crystal (e.g., Diamond or ZnSe) within an airtight flow-cell dome.

    • Purge the chamber with ultra-high purity (UHP) Argon for 15 minutes.

  • Self-Validation (Background Scan):

    • Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution).

    • Critical Check: Inspect the 3900–3500 cm⁻¹ region. If any sharp rotational water vapor bands are present, the purge is incomplete. Do not proceed until this region is flat.

  • Sample Introduction:

    • Using a gas-tight Schlenk syringe, inject 0.5 mL of the cyclic phosphite solution (e.g., in anhydrous acetonitrile) directly into the ATR flow-cell through a septum.

  • Baseline Acquisition:

    • Immediately collect a spectrum. Verify the presence of the P-O-C stretch (~1030 cm⁻¹) and the absence of the P=O stretch (~1250 cm⁻¹).

  • Kinetic Perturbation:

    • Inject a stoichiometric amount of oxidant (e.g., tert-butyl hydroperoxide) via a secondary syringe port.

  • Real-Time Data Collection:

    • Set the FTIR software to collect spectra continuously (e.g., 1 spectrum every 30 seconds) for 60 minutes.

  • Deconvolution & Analysis:

    • Plot the integrated area of the P=O band (1250 cm⁻¹) against time to determine the pseudo-first-order rate constant of oxidation.

Workflow Step1 1. System Purge Argon flush to remove H₂O Step2 2. Background Scan Validate baseline (3600 cm⁻¹ clear) Step1->Step2 Step3 3. Air-Free Injection Introduce P(III) via Schlenk syringe Step2->Step3 Step4 4. In-Situ Monitoring Collect spectra sequentially Step3->Step4 Step5 5. Kinetic Analysis Track P(III) decay & P(V) growth Step4->Step5

Diagram 2: Self-validating analytical workflow for the air-free ATR-FTIR analysis of cyclic phosphites.

Conclusion

Infrared spectroscopy is not merely a fingerprinting tool; it is a dynamic probe for chemical reactivity. By understanding the geometric constraints that dictate the P-O-C vibrational frequencies in cyclic phosphites, and by employing rigorous, self-validating air-free protocols, researchers can accurately map the lifecycle of these critical reagents. Whether optimizing an oligonucleotide synthesis cycle or developing novel flame retardants, mastering the IR profile of the P(III) to P(V) transition is an essential analytical competency.

References

  • Source: National Institutes of Health (NIH)
  • 2-Chloro-1,3,2-dioxaphospholane | High-Purity Synthetic Intermediate Source: Benchchem URL
  • Ph.D.
  • Advancing the Characterization of Modified Oligonucleotides through an Integrated Infrared Action Spectroscopy-Mass Spectrometry Source: ChemRxiv URL
  • INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III.

Sources

Exploratory

Molecular Architecture and Applied Chemistry of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

An In-Depth Technical Guide for Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7), frequently referred to in industri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7), frequently referred to in industrial contexts as phenyl neopentylene glycol phosphite or Weston PNPG, is a highly specialized alkyl-aryl cyclic phosphite[1][2]. Characterized by its rigid six-membered heterocycle, this compound serves dual critical functions across modern chemical disciplines: it acts as a high-performance secondary antioxidant in polymer stabilization and functions as a sterically tunable monophosphite ligand in transition metal catalysis[2][3].

This whitepaper provides a comprehensive, field-proven guide to the structural properties, mechanistic synthesis, analytical chromatography, and industrial applications of this versatile organophosphorus compound.

Molecular Architecture & Physicochemical Profile

The core structural feature of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is its 1,3,2-dioxaphosphinane ring. The neopentyl glycol-derived backbone (featuring two methyl groups at the C5 position) restricts the conformational flexibility of the molecule, locking the heterocycle predominantly into a stable chair conformation[4][5].

Causality in Structural Design: Unlike acyclic phosphites (e.g., triphenyl phosphite), the cyclic neopentyl structure provides significant steric bulk around the phosphorus center. This steric shielding drastically reduces the rate of spontaneous hydrolysis (cleavage to H-phosphonates) upon exposure to ambient moisture, making it a superior, long-lasting additive in both polymer matrices and catalytic environments.

Quantitative Data Summary
PropertyValueReference
IUPAC Name 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane[1]
CAS Number 3057-08-7[1]
Molecular Formula C11H15O3P[1]
Molecular Weight 226.21 g/mol [1]
Monoisotopic Mass 226.07588 Da[1]
Topological Polar Surface Area 27.7 Ų[1]
XLogP3-AA (Lipophilicity) 2.9[1]
Boiling Point 237.9 °C at 760 mmHg[6][7]

Mechanistic Synthesis Pathways

The synthesis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is most efficiently achieved via the transesterification of triphenyl phosphite with neopentyl glycol[3].

Self-Validating Experimental Protocol: Transesterification

Causality of Experimental Choices:

  • Schlenk Techniques: Phosphites are highly susceptible to oxidation (forming phosphates) in the presence of atmospheric oxygen. Standard Schlenk line protocols ensure an inert argon/nitrogen atmosphere.

  • Triethylamine (TEA) Catalyst: TEA acts as both a nucleophilic catalyst—activating the phosphite center—and an acid scavenger, neutralizing trace acidic impurities that could catalyze unwanted ring-opening side reactions[3].

  • Toluene Solvent: Toluene’s boiling point (110 °C) provides the exact thermal energy required to drive the endothermic transesterification without degrading the product[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.

  • Reagent Loading: Charge the flask sequentially with neopentyl glycol (1.0 eq), anhydrous toluene (solvent), and triphenyl phosphite (1.0 eq).

  • Catalyst Addition: Inject triethylamine (0.1 eq) dropwise via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 110 °C and maintain reflux under continuous magnetic stirring for 24 hours.

  • Purification: Cool the mixture to room temperature. Remove the toluene solvent and the phenol byproduct via vacuum distillation to isolate the pure cyclic phosphite.

SynthesisWorkflow Step1 Neopentyl Glycol + Triphenyl Phosphite (Equimolar Ratio) Step2 Solvent Addition (Toluene + 0.1 eq TEA Catalyst) Step1->Step2 Step3 Thermal Activation (Reflux at 110°C for 24h) Step2->Step3 Step4 Product Isolation (5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane) Step3->Step4 Step5 Byproduct Removal (Vacuum Distillation of Phenol) Step3->Step5

Fig 1: Step-by-step synthesis workflow via transesterification under Schlenk conditions.

Industrial Applications: Polymer Stabilization & Catalysis

Secondary Antioxidant in Polymer Matrices

In industrial formulations (e.g., polyurethanes, polycarbonates, and ABS polymers), this compound is utilized as a secondary stabilizer[2].

Mechanistic Causality: Primary antioxidants (such as hindered phenols) scavenge free radicals but generate polymer hydroperoxides (ROOH) in the process. If left unchecked, these hydroperoxides undergo homolytic cleavage to form new, highly reactive alkoxy and hydroxy radicals, leading to polymer chain scission and yellowing. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane acts as a sacrificial reducing agent. It stoichiometrically reduces the reactive hydroperoxides into stable, inert polymer alcohols (ROH), while the phosphite itself is oxidized into a stable cyclic phosphate[2].

AntioxidantMechanism ROOH Polymer Hydroperoxide (Reactive ROOH) Reaction Stoichiometric Reduction ROOH->Reaction Phosphite Cyclic Phosphite (Active Stabilizer) Phosphite->Reaction ROH Stable Polymer Alcohol (Inert ROH) Reaction->ROH Phosphate Cyclic Phosphate (Oxidized Byproduct) Reaction->Phosphate

Fig 2: Mechanism of hydroperoxide reduction by cyclic phosphites in polymer stabilization.

Ligand in Homogeneous Catalysis

In organometallic chemistry, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is deployed as a monophosphite ligand in palladium- and rhodium-catalyzed reactions (e.g., hydroformylation and methoxycarbonylation of terminal olefins)[3]. The rigid neopentyl backbone dictates a highly specific steric bite angle when coordinated to the metal center, which directly suppresses unwanted hydrogenation side-reactions and improves the regioselectivity of the desired aldehyde or ester yields[3].

Analytical Characterization & Chromatography

Accurate quantification and purity assessment of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane require specialized chromatographic conditions due to the inherent reactivity of the P-O bonds.

HPLC Separation Protocol

Causality of Column Selection: Traditional silica-based reverse-phase columns often possess high residual silanol activity. These acidic silanol groups can catalyze the hydrolysis of the cyclic phosphite during the chromatographic run, resulting in severe peak tailing and artificially low purity readings. Utilizing a specialized reverse-phase column with low silanol activity (such as the Newcrom R1) is mandatory to maintain analyte integrity[8][9].

Step-by-Step HPLC Workflow:

  • Stationary Phase: Install a Newcrom R1 HPLC column (or equivalent low-silanol reverse-phase column)[8].

  • Mobile Phase Preparation: Prepare an isocratic or gradient mixture of Acetonitrile (MeCN) and LC-MS grade Water.

  • Buffer Selection:

    • For UV Detection: Add 0.1% Phosphoric acid to the mobile phase.

    • For MS Compatibility: Replace phosphoric acid with 0.1% Formic acid to prevent ion suppression in the mass spectrometer[8][9].

  • Execution: Run the separation at a standard flow rate (e.g., 1.0 mL/min), monitoring UV absorbance or utilizing Electrospray Ionization (ESI) MS.

Safety, Environmental Impact, and EHS Protocols

While highly effective in closed chemical systems, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane requires strict Environmental, Health, and Safety (EHS) oversight.

  • GHS Classification: The compound is classified under GHS as Aquatic Chronic 3 (H412/H413: Harmful to aquatic life with long-lasting effects)[1][7].

  • Environmental Causality: The lipophilic nature of the phenoxy and dimethyl groups increases the molecule's partition coefficient (XLogP3-AA = 2.9)[1]. This lipophilicity allows the compound to cross biological membranes easily, leading to a higher potential for bioaccumulation in aquatic organisms.

  • Handling: Must be handled in well-ventilated areas using non-sparking tools. Disposal must be routed to approved chemical incineration facilities rather than standard aqueous waste streams[7].

References

  • PubChem. "5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | C11H15O3P | CID 76464". National Institutes of Health (NIH). [Link]

  • SIELC Technologies. "Separation of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane on Newcrom R1 HPLC column". [Link]

  • Tay, Wei Peng. "Impact of Phosphorus Ligand Modification in Homogeneous Catalysis" (PhD Thesis). Scribd. [Link]

  • Wang, Chubei et al. "(S)-2-[(2,4-Dichlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide". PMC / IUCr Journals. [Link]

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Foundational

A Comprehensive Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: Synthesis, Properties, and Applications The field of organophosphorus chemistry offers a vast arsenal of molecules with unique reactivity and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: Synthesis, Properties, and Applications

The field of organophosphorus chemistry offers a vast arsenal of molecules with unique reactivity and utility. Among these, cyclic phosphites and their derivatives play a crucial role as intermediates and ligands in organic synthesis and materials science. This technical guide provides an in-depth exploration of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, a notable member of this class. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its nomenclature, physicochemical properties, synthesis, and key applications.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical communication is paramount. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is known by several synonyms, which are frequently encountered in literature and chemical databases. Understanding these alternative names is essential for comprehensive literature searches and accurate identification.

Systematic Name Common Synonyms CAS Number
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinanePhenyl neopentylene glycol phosphite[1]3057-08-7[2][3]
Phenyl neopentylene phosphite[1]
Phenyl-<2,2-dimethyl-propandiol-(1.3)>-cyclophosphit[1]

The compound's identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) Registry Number: 3057-08-7.[2][3]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Property Value Reference
Molecular Formula C11H15O3P[2][3][4]
Molecular Weight 226.21 g/mol [2][4]
Appearance Not explicitly stated, likely a colorless liquid or low-melting solid
Topological Polar Surface Area 27.7 Ų[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
XLogP3-AA 2.9[2]

Spectroscopic data are crucial for the characterization of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. While raw spectral data is beyond the scope of this guide, PubChem has collated spectral information, including ¹H NMR, ¹³C NMR, ³¹P NMR, GC-MS, and FTIR spectra.[3]

Synthesis and Reaction Mechanisms: A Pathway to a Versatile Reagent

The synthesis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane typically involves the reaction of a suitable phosphorus (III) chloride precursor with 2,2-dimethyl-1,3-propanediol (neopentyl glycol), followed by reaction with phenol. A common and efficient strategy involves the use of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane as a key intermediate.

Core Synthesis Pathway

The synthesis can be conceptualized as a two-step process, starting from readily available commercial reagents.

Synthesis_Pathway cluster_step1 Step 1: Formation of the Phosphorochloridite Intermediate cluster_step2 Step 2: Phenoxylation PCl3 Phosphorus trichloride Intermediate 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane PCl3->Intermediate Reaction Neopentyl_Glycol 2,2-Dimethyl-1,3-propanediol Neopentyl_Glycol->Intermediate Reaction Target_Molecule 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane Intermediate->Target_Molecule Reaction Phenol Phenol Phenol->Target_Molecule Reaction Base Base (e.g., Triethylamine) Base->Target_Molecule HCl Scavenger

Caption: General two-step synthesis pathway for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.

Experimental Protocol: Synthesis of the Precursor 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

The following protocol is adapted from established procedures for the synthesis of analogous cyclic phosphochloridites and the related 2-oxide.[5]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation apparatus

  • 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous non-polar aprotic solvent (e.g., dichloromethane or toluene)

  • Anhydrous triethylamine (Et₃N)

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask is charged with 2,2-dimethyl-1,3-propanediol (0.1 mol) and anhydrous dichloromethane (200 mL). The flask is placed in an ice-water bath and stirred under a nitrogen atmosphere until the temperature of the mixture reaches 0 °C.

  • Addition of Base: Freshly distilled triethylamine (0.2 mol) is added to the stirred solution.

  • Addition of Phosphorus Trichloride: A solution of phosphorus trichloride (0.1 mol) in anhydrous dichloromethane (50 mL) is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 12 hours.

  • Work-up: The reaction mixture is filtered under an inert atmosphere to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane as a colorless liquid.

Experimental Protocol: Synthesis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Materials and Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Standard laboratory glassware

  • Rotary evaporator

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

  • Phenol

  • Anhydrous triethylamine

  • Anhydrous dichloromethane

Procedure:

  • Reaction Setup: A solution of phenol (0.1 mol) and anhydrous triethylamine (0.1 mol) in anhydrous dichloromethane (150 mL) is prepared in a dry three-necked flask under a nitrogen atmosphere and cooled to 0 °C in an ice-water bath.

  • Addition of Phosphorochloridite: A solution of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (0.1 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred phenol solution over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up: The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filtrate is washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Applications in Industry and Research

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane and its derivatives are utilized in several areas of chemical science and industry.

Industrial Applications

The primary industrial uses of this compound are as a UV stabilizer and an antioxidant.[3] These properties make it a valuable additive in the manufacturing of plastics and synthetic rubber, where it helps to prevent degradation from exposure to light, heat, and oxygen.[3]

Role in Organic Synthesis and Drug Development

While direct applications in drug development are not extensively documented in the readily available literature, the core structure of 5,5-dimethyl-1,3,2-dioxaphosphorinane is of significant interest. The related 2-oxide derivative, 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-one, is used in the synthesis of bisphosphonates and phosphanamidates, which are being investigated as potential anticancer agents.[6] This suggests that 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane could serve as a precursor to a variety of phosphorus-containing compounds with potential biological activity.

The reactivity of the phosphorus (III) center allows for a range of transformations, including oxidation to the corresponding phosphate, and use as a ligand in transition metal catalysis. The 2-oxide derivative is also a versatile phosphorylating agent for nucleophiles such as alcohols, amines, and thiols, which is a key reaction in the synthesis of many pharmaceutical compounds.[7]

Safety and Handling

According to the aggregated GHS information, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is classified as harmful to aquatic life with long-lasting effects (H412).[1][2][3] Therefore, release to the environment should be avoided.[1][2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a versatile organophosphorus compound with established industrial applications and potential for further use in synthetic and medicinal chemistry. A solid understanding of its nomenclature, properties, and synthesis is essential for any researcher or drug development professional working with this class of molecules. The synthetic protocols provided in this guide, based on established chemical principles, offer a reliable pathway to this valuable reagent. As with all chemical research, adherence to safety protocols is paramount for successful and responsible scientific investigation.

References

  • 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane - SIELC Technologies. (2018, February 16).
  • 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 3057-08-7 wiki - Guidechem.
  • Cas 4090-60-2,5 5-DIMETHYL-1 3 2-DIOXAPHOSPHORINAN-2 - LookChem.
  • 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane - PubChem.
  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (CAS 884-89-9) - Cheméo.
  • 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane Safety Data Sheets - Echemi.
  • An In-depth Technical Guide to the Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - Benchchem.
  • 5,5-DIMETHYL-2-PHENOXY-1,3,2-DIOXAPHOSPHINANE - gsrs.
  • An In-depth Technical Guide to the Phosphorylation Mechanism of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - Benchchem.

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Exploratory

An In-depth Technical Guide to Weston PNPG (Phenyl Neopentylene Glycol Phosphite)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Weston PNPG, the trade name for Phenyl Neopentylene Glycol Phosphite (CAS No. 3057-08-7)....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Weston PNPG, the trade name for Phenyl Neopentylene Glycol Phosphite (CAS No. 3057-08-7). This specialty alkyl-aryl phosphite is a crucial secondary stabilizer in a variety of polymers. This document delves into its chemical structure, physicochemical properties, synthesis, and mechanism of action as a polymer stabilizer. Furthermore, it outlines key analytical techniques for its characterization and provides essential safety and handling information. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in polymer-based applications.

Introduction: Unveiling Weston PNPG

In the realm of polymer science, maintaining the integrity and performance of materials over their lifespan is of paramount importance. Polymer degradation, initiated by factors such as heat, light, and oxygen, can lead to a loss of mechanical strength, discoloration, and overall failure of the material. To counteract these effects, a range of stabilizers are incorporated into polymer formulations. Weston PNPG, chemically known as Phenyl Neopentylene Glycol Phosphite, is a prominent member of the phosphite ester class of secondary antioxidants. It is particularly valued for its high phosphorus content and its efficacy in protecting polymers from thermo-oxidative degradation.

This guide will provide an in-depth exploration of the core scientific and technical aspects of Weston PNPG, moving beyond a simple data sheet to offer a deeper understanding of its function and application.

Chemical Identity and Structure

The definitive identification of Weston PNPG is crucial for its correct application and for understanding its chemical behavior.

  • Chemical Name: Phenyl Neopentylene Glycol Phosphite

  • Systematic Name: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane[1]

  • CAS Number: 3057-08-7[1][2]

  • Molecular Formula: C₁₁H₁₅O₃P[1]

The molecular structure of Weston PNPG is characterized by a six-membered dioxaphosphorinane ring, to which a phenyl group is attached via an oxygen atom. The neopentyl glycol backbone provides the dimethyl-substituted trimethylene bridge.

Diagram 1: Chemical Structure of Weston PNPG

Caption: Molecular structure of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Weston PNPG is essential for its handling, formulation, and application.

PropertyValueSource
Appearance White crystalline solid[3]
Molecular Weight 226.20 g/mol Calculated
Melting Point 129.13 °C (for Neopentyl Glycol precursor)[4]
Boiling Point 208 °C (for Neopentyl Glycol precursor)[4]
Solubility Soluble in many organic solvents; hydrolyzes in water.[5]

Synthesis of Weston PNPG

The synthesis of aryl-alkyl phosphites like Weston PNPG generally involves the reaction of a phosphorus halide with the corresponding alcohol and phenol. A common industrial route is the transesterification of a triaryl phosphite, such as triphenyl phosphite, with a diol, in this case, neopentyl glycol (2,2-dimethylpropane-1,3-diol).[6]

Diagram 2: Generalized Synthesis of Phenyl Neopentylene Glycol Phosphite

G Triphenyl_Phosphite Triphenyl Phosphite Reactor Reactor (Catalyst, Heat) Triphenyl_Phosphite->Reactor Neopentyl_Glycol Neopentyl Glycol Neopentyl_Glycol->Reactor Weston_PNPG Phenyl Neopentylene Glycol Phosphite Reactor->Weston_PNPG Phenol Phenol (Byproduct) Reactor->Phenol

Caption: Transesterification route for Weston PNPG synthesis.

Step-by-Step Methodology (Conceptual):

  • Reactant Charging: Triphenyl phosphite and neopentyl glycol are charged into a reaction vessel equipped with a stirrer, a heating mantle, and a distillation apparatus.

  • Catalyst Addition: A suitable transesterification catalyst, such as sodium phenate, is introduced into the reaction mixture.[6]

  • Reaction Conditions: The mixture is heated under reduced pressure to facilitate the reaction and the removal of the phenol byproduct through distillation.[6]

  • Monitoring and Completion: The reaction is monitored until the theoretical amount of phenol has been distilled off, indicating the completion of the reaction.

  • Purification: The resulting product, Phenyl Neopentylene Glycol Phosphite, is then purified, typically by filtration to remove the catalyst.

Mechanism of Action as a Secondary Stabilizer

Weston PNPG functions as a secondary antioxidant, also known as a hydroperoxide decomposer. During the auto-oxidation cycle of polymers, hydroperoxides (ROOH) are formed as primary degradation products. These hydroperoxides are unstable and can decompose to form highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals.

The primary role of phosphite stabilizers like Weston PNPG is to reduce hydroperoxides to stable alcohols, thereby preventing the formation of these destructive free radicals. In this process, the phosphite ester is oxidized to a phosphate ester.

Diagram 3: Mechanism of Hydroperoxide Decomposition

G cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway Weston_PNPG Weston PNPG (Phosphite Ester) Hydroperoxide Hydroperoxide (ROOH) Weston_PNPG->Hydroperoxide Reacts with Phosphate_Ester Phosphate Ester Weston_PNPG->Phosphate_Ester Oxidizes to Radicals Alkoxy & Hydroxyl Radicals (RO•, •OH) Hydroperoxide->Radicals Decomposition Alcohol Alcohol (ROH) Hydroperoxide->Alcohol Reduces to Polymer_Chain Stable Polymer Degraded_Polymer Degraded Polymer Radicals->Polymer_Chain Attacks

Caption: Weston PNPG intercepts the degradation cycle.

This hydroperoxide decomposition mechanism is why phosphites are often used in synergy with primary antioxidants (e.g., hindered phenols), which act as radical scavengers.

Analytical Characterization

To ensure the quality and purity of Weston PNPG, several analytical techniques are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the phenyl, neopentyl, and phosphorinane ring protons.

    • ³¹P NMR: Is a powerful tool for characterizing organophosphorus compounds, showing a characteristic chemical shift for the phosphite phosphorus.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as P-O-C and aromatic C-H bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and identifying any volatile impurities.

Experimental Protocol: Quality Control via ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the Weston PNPG sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals and compare the chemical shifts and coupling patterns with a reference spectrum or theoretical values to confirm the structure and assess purity.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling Weston PNPG.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from moisture and oxidizing agents.[7] Phosphite esters can be susceptible to hydrolysis.

  • In Case of Exposure:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

Weston PNPG (Phenyl Neopentylene Glycol Phosphite) is a highly effective secondary stabilizer that plays a critical role in protecting a wide range of polymers from degradation. Its unique chemical structure, centered around a dioxaphosphorinane ring, enables it to efficiently decompose hydroperoxides, a key step in the auto-oxidation cycle of polymers. A thorough understanding of its chemical identity, properties, synthesis, and mechanism of action, as outlined in this guide, is essential for its effective and safe use in research, development, and industrial applications.

References

  • CAS Common Chemistry. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane. (n.d.). Retrieved March 11, 2026, from [Link]

  • Galata Chemical, LLC. (2012, February 22). Mark® and Weston® Liquid Phosphite Ester Product Guide. Scribd.
  • Sigma-Aldrich. (2016, May 27).
  • Addivant. (n.d.). WESTON® PNPG phosphite.
  • European Patent Office. (1999, September 1). Process for making phosphite esters (EP0553984B1).
  • Google Patents. (n.d.). Method for preparing diphenyl phosphites (US2984680A).
  • Wikipedia. (2023, December 27). Neopentyl glycol. In Wikipedia. [Link]

  • ChemicalBook. (2024, September 3). The synthesis method of neopentyl glycol.
  • ResearchGate. (2018, May). Green catalytic process for synthesis of neopentyl glycol.
  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Retrieved March 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.).
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  • Sigma-Aldrich. (n.d.).
  • LookChem. (n.d.). Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester.
  • Google Patents. (n.d.). Process for making phosphite esters (EP0553984B1).
  • ChemicalBook. (n.d.). Triphenyl phosphite synthesis.
  • PubChem. (n.d.). [5-Acetyloxy-3-(hydroxymethyl)-2-oxo-6-propan-2-ylcyclohex-3-en-1-yl] 3-methylpentanoate. Retrieved March 11, 2026, from [Link]

  • Sigma-Aldrich. (2021, September 10).
  • ResearchGate. (2010, May). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • PubChem. (n.d.). Methyl L-xylo-2-hexulosonate. Retrieved March 11, 2026, from [Link]

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Foundational

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane vs. Dioxaphosphinane: Nomenclature, Synthesis, and Applications in Advanced Organophosphorus Chemistry

Executive Summary The compound 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS 3057-08-7) is a highly specialized cyclic phosphite ester that serves as a critical building block in organophosphorus chemistry[1]. Actin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS 3057-08-7) is a highly specialized cyclic phosphite ester that serves as a critical building block in organophosphorus chemistry[1]. Acting as a versatile ligand in transition metal catalysis, a coupling agent in pronucleotide synthesis, and an antioxidant in polymer stabilization, its unique six-membered heterocyclic structure dictates its distinct reactivity profile. This technical guide elucidates the nomenclature distinctions surrounding this compound, details a self-validating synthetic protocol, and explores its applications in modern drug development and materials science.

Nomenclature & Structural Elucidation: Dioxaphosphorinane vs. Dioxaphosphinane

A common point of confusion in chemical literature is the interchangeable use of the terms "dioxaphosphorinane" and "dioxaphosphinane." This distinction is purely nomenclatural rather than chemical, representing an evolution in standardization:

  • 1,3,2-Dioxaphosphinane : This is the strict, modern IUPAC systematic name[1]. It is derived from the Hantzsch-Widman nomenclature system for a six-membered, saturated heterocycle containing one phosphorus atom (phosphinane) and two oxygen atoms.

  • 1,3,2-Dioxaphosphorinane : This is the legacy or trivial name. While technically outdated according to strict IUPAC rules, it remains heavily entrenched in historical literature, commercial catalogs, and regulatory databases[1].

Structurally, the 5,5-dimethyl-2-phenoxy derivative exists predominantly in a chair conformation . Due to the generalized anomeric effect (stereoelectronic hyperconjugation between the endocyclic oxygen lone pairs and the exocyclic P–O antibonding orbital), the bulky phenoxy group at the 2-position exhibits a strong thermodynamic preference for the axial position[2]. This minimizes steric hindrance with the equatorial methyl groups at the 5-position.

ConformationalEquilibrium A 1,3,2-Dioxaphosphinane (IUPAC Systematic) C 5,5-Dimethyl-2-phenoxy Derivative A->C Substitution B 1,3,2-Dioxaphosphorinane (Legacy/Trivial) B->C Synonym D Chair Conformation (Axial Phenoxy) C->D Major Isomer (Thermodynamic) E Chair Conformation (Equatorial Phenoxy) C->E Minor Isomer D->E Ring Inversion (Steric Hindrance)

Conformational equilibrium and nomenclature pathways of the 1,3,2-dioxaphosphinane system.

Chemical Properties & Reactivity Profile

As a ligand, 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane occupies a unique stereoelectronic niche. It displays donor-acceptor properties that are intermediate between highly constrained bicyclic phosphites (e.g., P(OCH2)3CR) and highly flexible open-chain trialkyl or triaryl phosphites[2]. This intermediate nature makes it an excellent σ-donor and π-acceptor, capable of stabilizing zero-valent transition metals without overcrowding the coordination sphere.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, essential for chromatographic method development and pharmacokinetic modeling[1].

PropertyValueReference
IUPAC Systematic Name 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane[1]
CAS Registry Number 3057-08-7[1]
Molecular Formula C11H15O3P[1]
Molecular Weight 226.21 g/mol [1]
XLogP3-AA (Lipophilicity) 2.90[1]
Topological Polar Surface Area 27.7 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane relies on the nucleophilic substitution of a chlorophosphite precursor. Because phosphorus(III) compounds are highly susceptible to oxidation and hydrolysis, the protocol must be executed under strict Schlenk line conditions.

Step-by-Step Methodology
  • Precursor Preparation : In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane[3] in anhydrous toluene.

    • Causality: Toluene is selected over coordinating solvents (like THF) to minimize solvent-solute interactions that could impede the substitution. Anhydrous conditions are mandatory because the P–Cl bond will rapidly hydrolyze into a thermodynamically stable H-phosphonate in the presence of ambient moisture.

  • Acid Scavenger Addition : Add 1.1 equivalents of anhydrous triethylamine (TEA) to the solution.

    • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will catalyze the ring-opening degradation of the dioxaphosphinane heterocycle. TEA acts as an acid scavenger, driving the reaction forward by removing HCl from the equilibrium.

  • Nucleophile Introduction : Slowly add a solution of phenol (1.0 eq) in anhydrous toluene dropwise at 0°C.

    • Causality: Dropwise addition at 0°C controls the highly exothermic S_N2-type substitution at the phosphorus center, preventing thermal oligomerization or side-product formation.

  • Reaction Maturation & Self-Validation : Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Visual Validation: The immediate formation of a dense, white precipitate (TEA·HCl) serves as a visual confirmation that the nucleophilic substitution is actively occurring.

    • Analytical Validation: Monitor the reaction via ³¹P NMR. The precursor exhibits a distinct ³¹P chemical shift (approx. +145 to +150 ppm). Complete conversion is validated when this peak entirely disappears, replaced by the product's phosphite peak (approx. +125 to +130 ppm).

  • Workup & Isolation : Filter the TEA·HCl precipitate under an inert atmosphere. Concentrate the filtrate under reduced pressure to yield the crude product, which is subsequently purified by vacuum distillation.

SynthesisWorkflow N1 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphinane N4 Anhydrous Toluene (Solvent, 0-20°C) N1->N4 N2 Phenol (PhOH) N2->N4 N3 Triethylamine (TEA) Acid Scavenger N3->N4 N5 Nucleophilic Substitution (S_N2 at Phosphorus) N4->N5 N6 TEA·HCl Precipitate (Byproduct) N5->N6 Filtration N7 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane N5->N7 Product Isolation

Self-validating synthetic workflow for 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.

Applications in Drug Development & Materials Science

  • Transition Metal Catalysis : The compound is highly valued for synthesizing zero-valent metal complexes, particularly Ni(0) and Pt(0)[2]. The chair conformation with an axial phenoxy group provides a highly predictable steric environment, allowing for precise control over the catalytic pocket during cross-coupling reactions.

  • Antiviral & Anticancer Prodrugs : Cyclic phosphites and their oxidized derivatives (such as neopentylidene chlorophosphates) are utilized as advanced coupling agents. In H-phosphonate chemistry, these motifs are critical for synthesizing electrically neutral and charged antiviral and anticancer pronucleotides, facilitating the stable delivery of nucleoside phosphoramidates into target cells[4].

  • Polymer Stabilization : In materials science, the compound functions as a secondary antioxidant and UV stabilizer[1]. It operates by reducing hydroperoxides (formed during the thermal degradation of polymers) into stable alcohols, oxidizing itself to the corresponding stable phosphate in the process.

Analytical & Chromatographic Workflows

For pharmacokinetic profiling and purity assessment, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard analytical workflow[5].

  • Stationary Phase : A low-silanol activity reverse-phase column (e.g., Newcrom R1) is recommended to prevent unwanted secondary interactions between the basic silanol groups and the phosphite ester[5].

  • Mobile Phase : An isocratic or gradient elution utilizing Acetonitrile (MeCN) and water. For standard UV detection (leveraging the phenoxy chromophore), phosphoric acid is used as a modifier. For LC-MS compatible applications, phosphoric acid must be substituted with formic acid to ensure proper ionization[5].

References

  • National Center for Biotechnology Information. "5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | C11H15O3P | CID 76464". PubChem.
  • U.S. Environmental Protection Agency. "1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl- - Substance Details - SRS". EPA.gov.
  • Journal of Coordination Chemistry. "ZERO VALENT METAL COMPLEXES OF 5,5-DIMETHYL-2-R-1,3,2-DIOXAPHOSPHORINANES". Taylor & Francis Online.
  • SIELC Technologies. "5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane HPLC Application". SIELC.com.
  • National Institutes of Health. "H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides". PMC.

Sources

Protocols & Analytical Methods

Method

Purification methods for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Application Note: Advanced Purification Protocols for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane Introduction & Chemical Profile 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a highly specialized cyclic phosphite e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Introduction & Chemical Profile

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a highly specialized cyclic phosphite ester widely utilized as a ligand in homogeneous catalysis (e.g., palladium-catalyzed carbonylation) and as a reactive intermediate in organophosphorus drug development[1]. Due to the presence of a lone pair on the phosphorus(III) center, the compound is intrinsically susceptible to oxidation and hydrolysis. This necessitates rigorous, well-designed purification strategies to maintain its structural and catalytic integrity.

Table 1: Physicochemical Properties of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

PropertySpecification
IUPAC Name 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane
CAS Registry Number 3057-08-7[2]
Molecular Formula C11H15O3P[3]
Molecular Weight 226.21 g/mol [3]
Monoisotopic Mass 226.07588 Da[4]
XlogP (Predicted) 2.9[4]
Boiling Point 90–95 °C (under high vacuum)[5]

Mechanistic Grounding & Causality in Purification

The synthesis of this cyclic phosphite typically involves the condensation of neopentyl glycol with triphenylphosphite in the presence of a base (e.g., triethylamine)[5]. The resulting crude mixture contains unreacted precursors, phenol byproducts, and trace oxidized phosphonates. To isolate the target compound, scientists must exploit specific physicochemical differentials:

  • Volatility Differential (Distillation): The target cyclic phosphite has a boiling point of 90–95 °C under reduced pressure, which is significantly lower than that of the starting triphenylphosphite (365 °C) and neopentyl glycol (238 °C)[5]. This massive boiling point gap makes vacuum distillation the premier choice for bulk purification.

  • Hydrophobic & Electronic Interactions (Prep-HPLC): For trace impurity isolation or small-scale high-purity needs, reverse-phase HPLC is employed. However, traditional silica columns possess active silanol groups that act as Lewis acids, binding to the P(III) lone pair and causing peak tailing or on-column hydrolysis. Utilizing a low-silanol activity column prevents these detrimental interactions[6].

Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane) Decision Scale & Purity Requirement Crude->Decision Distillation Vacuum Distillation (Bulk: >1g) Decision->Distillation Bulk Scale HPLC Prep RP-HPLC (Trace: <1g) Decision->HPLC High Purity/Trace Dist_Step1 Volatiles Removal (Low Temp) Distillation->Dist_Step1 Dist_Step2 Fractional Distillation (90-95 °C, High Vacuum) Dist_Step1->Dist_Step2 QC Quality Control (31P-NMR & LC-MS) Dist_Step2->QC HPLC_Step1 Sample Prep (MeCN/H2O) HPLC->HPLC_Step1 HPLC_Step2 Newcrom R1 Column (Formic Acid Modifier) HPLC_Step1->HPLC_Step2 HPLC_Step2->QC

Caption: Decision matrix and workflow for the purification of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.

Protocol A: High-Vacuum Fractional Distillation (Bulk Scale)

Self-Validating Principle: By strictly controlling the vacuum pressure, the boiling point is kept below 100 °C, preventing thermal decomposition (Arbuzov rearrangement) of the phosphite ester.

Materials & Setup:

  • Short-path distillation apparatus (oven-dried).

  • High-vacuum pump (capable of < 1 mbar).

  • Schlenk line with Argon/Nitrogen.

Step-by-Step Methodology:

  • Preparation: Transfer the crude reaction mixture into a dry round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Volatiles Stripping: Apply a moderate vacuum (e.g., rotary evaporator) at room temperature to 40 °C to remove low-boiling solvents (like toluene) and residual triethylamine[5].

  • High-Vacuum Equilibration: Connect the flask to the short-path distillation setup. Apply high vacuum (< 1 mbar) and allow the system to equilibrate. Causality: High vacuum is mandatory to depress the boiling point of the phosphite to ~90 °C, avoiding the thermal degradation that occurs at its atmospheric boiling point[5].

  • Forecut Collection: Slowly heat the oil bath. Collect any initial fractions distilling below 85 °C. This forecut typically contains unreacted phenol and trace moisture.

  • Main Fraction Collection: Increase the bath temperature slightly. Collect the main fraction distilling at 90–95 °C as a clear, colorless oil[5].

  • Storage: Immediately backfill the receiving flask with Argon. Store the purified 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane at -20 °C in a tightly sealed, dark container to prevent oxidation.

Protocol B: Preparative Reverse-Phase HPLC (High-Purity & Trace Isolation)

Self-Validating Principle: Utilizing an acidic modifier stabilizes the analyte during the run, while a low-silanol stationary phase ensures quantitative recovery without on-column degradation.

Materials & Setup:

  • Column: Newcrom R1 (or equivalent low-silanol reverse-phase column), 3 µm particle size for high resolution[6].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude sample in a minimal volume of MeCN. Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is used because it is chemically inert and hydrophobic, preventing sample loss and contamination.

  • Solvent Selection: Prepare the mobile phase. While phosphoric acid can be used for standard UV detection, formic acid is strictly required if the fractions are to be analyzed via Mass Spectrometry (MS) or if the product needs to be recovered via lyophilization, as formic acid is volatile[6].

  • Gradient Elution: Run a gradient starting at 30% B, ramping to 90% B over 20 minutes. The scalable nature of this method allows seamless transition from analytical impurity profiling to preparative isolation[6].

  • Fraction Collection & Recovery: Monitor elution via UV absorption (e.g., 254 nm for the phenoxy group). Collect the target peak.

  • Immediate Lyophilization: Critical Step. Immediately freeze and lyophilize the collected fractions. Leaving the phosphite in an aqueous acidic solution for prolonged periods will induce hydrolysis to the corresponding hydrogen phosphonate.

Quality Control & Validation

To validate the success of either purification protocol, the following analytical checks are mandatory:

  • 31P-NMR Spectroscopy: This is the gold standard for phosphite purity. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane will exhibit a distinct singlet in the P(III) region. Any peaks in the 0-20 ppm region indicate oxidation to the phosphate or hydrolysis to the phosphonate.

  • LC-MS: Confirm the mass using the MS-compatible HPLC method. Look for the [M+H]+ adduct at m/z 227.08 and the[M+Na]+ adduct at m/z 249.06[4].

References

  • PubChemLite: 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. Source: Université du Luxembourg / PubChem. URL:[Link]

  • 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | C11H15O3P | CID 76464. Source: National Institutes of Health (NIH). URL: [Link]

  • Tay Wei Peng D 2020 PHD Thesis - Impact of Phosphorus Ligand Modification. Source: Scribd / University of Cambridge. URL:[Link]

  • Separation of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane on Newcrom R1 HPLC column. Source: SIELC Technologies. URL:[Link]

Sources

Application

Application Note: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane as a High-Performance Melt Stabilizer for Medical-Grade Polyethylene

Executive Summary & Mechanistic Rationale In the realm of pharmaceutical packaging and medical device manufacturing, the chemical inertness and structural integrity of polyethylene (PE) are critical. During high-temperat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the realm of pharmaceutical packaging and medical device manufacturing, the chemical inertness and structural integrity of polyethylene (PE) are critical. During high-temperature melt processing (extrusion, injection molding), PE is subjected to severe thermal and shear stresses. This initiates an auto-oxidation cascade, generating alkyl radicals that rapidly react with oxygen to form peroxy radicals, and subsequently, polymer hydroperoxides (ROOH). If left unmitigated, these hydroperoxides undergo homolytic cleavage, leading to chain cross-linking, embrittlement, and the generation of oxidized low-molecular-weight leachables that can directly interact with Active Pharmaceutical Ingredients (APIs).

To prevent this, a synergistic antioxidant package is required. While primary antioxidants (sterically hindered phenols) effectively scavenge peroxy radicals, they generate hydroperoxides in the process and can form highly conjugated, discoloring quinone structures. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (a cyclic phosphite, hereafter referred to as Cyclic Phosphite Stabilizer or CPS ) acts as a potent secondary antioxidant. As detailed in , phosphites intervene by stoichiometrically reducing hydroperoxides into stable, non-radical alcohols, while being oxidized to stable phosphates.

The unique neopentyl glycol-derived cyclic structure of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane provides exceptional steric hindrance around the phosphorus center. This confers superior hydrolytic stability compared to traditional aliphatic phosphites, preventing the premature formation of phosphoric acid derivatives during storage—a critical regulatory requirement for used in medical-grade polymers.

G Init Polymer (RH) Heat/Shear/UV Radical Alkyl Radical (R•) Init->Radical Initiation Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH (Propagation) Alkoxy Alkoxy Radical (RO•) (Chain Branching) Hydroperoxide->Alkoxy Heat/Metal StableAlc Stable Alcohol (ROH) Hydroperoxide->StableAlc Non-radical Decomposition Alkoxy->Radical Chain Cleavage PrimaryAO Primary AO (Hindered Phenol) PrimaryAO->Peroxy Scavenges PrimaryAO->Hydroperoxide Converts to Phosphite 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane Phosphite->Hydroperoxide Reduces Phosphate Phosphate Derivative Phosphite->Phosphate Oxidized to

Polymer auto-oxidation cycle and the targeted intervention of phosphite secondary antioxidants.

Experimental Design & Causality

To validate the efficacy of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, a self-validating multi-pass extrusion protocol is employed.

  • Why Multi-Pass Extrusion? A single extrusion pass rarely degrades the polymer sufficiently to differentiate high-performance stabilizers. By forcing the polymer through five consecutive extrusion cycles, we simulate the extreme thermal history of industrial processing and recycling. This amplifies the degradation signals, allowing for precise quantification of stabilizer exhaustion.

  • Why MFI and YI? In polyethylene, degradation predominantly manifests as macroscopic chain cross-linking, which drastically reduces the Melt Flow Index (MFI). Concurrently, the over-oxidation of primary phenolic antioxidants produces quinones, measured by an increase in the Yellowness Index (YI). A successful secondary phosphite will stabilize both metrics by before primary AOs are depleted.

Workflow Step1 Resin Preparation (PE + Additives) Step2 High-Speed Mixing (500 rpm, 10 min) Step1->Step2 Step3 Twin-Screw Extrusion (190°C - 210°C) Step2->Step3 Step4 Pelletization & Cooling Step3->Step4 Step5 Accelerated Aging (Multi-pass Extrusion) Step4->Step5 Step6 Performance Testing (MFI, YI, FTIR) Step5->Step6

End-to-end experimental workflow for compounding and evaluating polyethylene melt stabilization.

Step-by-Step Protocol: Compounding and Evaluation

Phase 1: Formulation and Dry Blending

Causality Check: Additives are utilized at parts-per-million (ppm) levels. High-speed dry blending ensures a homogenous pre-dispersion, preventing localized degradation hotspots during the initial melt phase.

  • Material Preparation: Weigh 1.0 kg of unstabilized Linear Low-Density Polyethylene (LLDPE) reactor powder.

  • Additive Dosing: Prepare three distinct formulation batches to establish a self-validating control system:

    • Batch A (Control): Neat LLDPE (No additives).

    • Batch B (Reference): LLDPE + 1000 ppm Primary AO (e.g., Irganox 1010).

    • Batch C (Synergistic): LLDPE + 500 ppm Primary AO + 500 ppm 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CPS).

  • Homogenization: Transfer each batch into a high-speed Henschel mixer. Mix at 500 RPM for 10 minutes under a nitrogen blanket to prevent premature ambient oxidation.

Phase 2: Multi-Pass Melt Extrusion

Causality Check: Twin-screw extrusion provides the necessary shear to fully dissolve the crystalline phosphite into the amorphous regions of the PE matrix.

  • Extruder Calibration: Preheat a co-rotating twin-screw extruder (L/D ratio = 40:1). Set the temperature profile across the zones from hopper to die: 180°C / 190°C / 200°C / 210°C / 210°C.

  • First Pass (Compounding): Feed the blended powder into the hopper at a constant rate. Maintain a screw speed of 100 RPM.

  • Pelletization: Quench the extruded polymer strand in a room-temperature water bath and cut into uniform pellets. Dry the pellets thoroughly in a vacuum oven at 60°C for 2 hours.

  • Accelerated Aging: Retain a 100 g sample of the "Pass 1" pellets for baseline testing. Re-feed the remaining pellets into the extruder for subsequent passes. Repeat this process up to 5 passes, retaining samples at Pass 3 and Pass 5.

Phase 3: Thermomechanical and Optical Characterization
  • Melt Flow Index (MFI) Testing: Using a melt flow plastometer (per ASTM D1238), measure the MFI of Pass 1, 3, and 5 samples at 190°C with a 2.16 kg load. Record the extrudate mass in g/10 min.

  • Yellowness Index (YI) Measurement: Press the pellets into 2 mm thick plaques using a hydraulic press at 190°C. Measure the YI using a spectrophotometer (per ASTM E313) under D65 illumination.

Quantitative Data Presentation

The following table summarizes the thermomechanical and optical performance of the PE formulations. The data clearly demonstrates the synergistic causality: the inclusion of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane preserves the MFI (preventing cross-linking) and suppresses the YI (preventing quinone formation from the primary AO).

FormulationPass 1 MFI ( g/10min )Pass 5 MFI ( g/10min )Pass 1 YIPass 5 YI
Batch A: Neat PE (Control)2.050.85 (Severe Cross-linking)2.114.5 (Heavy Discoloration)
Batch B: PE + 1000 ppm Primary AO2.101.45 (Moderate Cross-linking)1.58.2 (Quinone Yellowing)
Batch C: PE + 500 ppm Primary AO + 500 ppm CPS2.12 1.95 (Integrity Maintained)0.8 2.4 (Color Protected)

Table 1: Comparative degradation metrics across multiple extrusion passes. The synergistic blend (Batch C) utilizing the cyclic phosphite exhibits superior retention of polymer architecture and optical clarity, critical for medical packaging.

References

  • Efficiency and mechanism of phosphorous antioxidants in Phillips type polyethylene Polymer Degradation and Stability URL:[Link]

  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants Molecules (via PubMed Central) URL:[Link]

  • Mechanistic studies of some phosphite antioxidants Aston University Publications URL:[Link]

Method

Application Note: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane as a High-Performance Secondary Antioxidant in Polypropylene Melt Processing

Executive Summary During the high-temperature melt processing of polypropylene (PP) (e.g., extrusion, injection molding), the polymer is highly susceptible to thermal-oxidative degradation. This degradation manifests as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

During the high-temperature melt processing of polypropylene (PP) (e.g., extrusion, injection molding), the polymer is highly susceptible to thermal-oxidative degradation. This degradation manifests as polymer chain scission, leading to a drastic increase in the Melt Flow Index (MFI), loss of mechanical properties, and severe yellowing.

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7), commercially known as Phenyl Neopentylene Glycol Phosphite or Weston PNPG, is a specialized cyclic phosphite ester[1][2]. It functions as a highly efficient secondary antioxidant. Designed for researchers and material scientists, this application note details the mechanistic causality, formulation strategies, and standardized testing protocols for evaluating this cyclic phosphite in PP stabilization workflows.

Mechanistic Grounding: The "Why" Behind Cyclic Phosphites

The Auto-Oxidation Cycle in Polyolefins

When PP is subjected to heat and shear stress during compounding, carbon-carbon bonds cleave, forming highly reactive alkyl radicals (R•). In the presence of oxygen, these rapidly convert to peroxy radicals (ROO•), which abstract hydrogen from the polymer backbone to form hydroperoxides (ROOH) . Hydroperoxides are highly unstable and act as the primary initiators for autocatalytic chain scission[3].

The Role of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Primary antioxidants (like sterically hindered phenols) scavenge peroxy radicals but cannot neutralize hydroperoxides. This is where secondary antioxidants are critical. Phosphite esters decompose high-activity hydroperoxides into stable, low-activity alcohols (ROH) via a non-radical stoichiometric reduction, while the phosphite itself is oxidized to an inert phosphate[4][5].

The Cyclic Advantage: Unlike linear phosphites (e.g., TNPP), 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane features a 1,3,2-dioxaphosphinane ring. This cyclic structure restricts the conformational flexibility of the phosphorus atom, providing significant steric hindrance. This structural design drastically improves the molecule's hydrolytic stability and thermal resistance, preventing premature degradation of the additive before it can protect the polymer[5][6].

Mechanism PP Polypropylene (PP) Chain Radical Alkyl Radical (R•) PP->Radical Heat / Shear Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) (Degradation Initiator) Peroxy->Hydroperoxide + RH (Polymer) Hydroperoxide->Radical Auto-oxidation Chain Cleavage Alcohol Stable Alcohol (ROH) (Chain Scission Prevented) Hydroperoxide->Alcohol Reduction Phosphite 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane (Active Phosphite) Phosphite->Hydroperoxide Stoichiometric Decomposition Phosphate Inert Phosphate (Oxidized Form) Phosphite->Phosphate Oxidation

Mechanism of PP stabilization: Phosphite-mediated reduction of hydroperoxides to stable alcohols.

Experimental Protocol: Melt Stabilization of Polypropylene

To validate the efficacy of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, a multi-pass extrusion protocol is utilized. This self-validating system simulates the extreme thermal and shear stresses of industrial recycling and prolonged melt processing[4].

Materials & Reagents
  • Base Polymer : Unstabilized isotactic Polypropylene (iPP) powder (MFI ~ 2.0 g/10 min).

  • Primary Antioxidant (AO-1) : Sterically hindered phenol (e.g., Irganox 1010).

  • Secondary Antioxidant (AO-2) : 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (Weston PNPG)[2][7].

  • Acid Scavenger : Calcium Stearate (neutralizes catalyst residues).

Step-by-Step Methodology

Step 1: Dry Blending (Formulation)

  • Weigh the unstabilized PP powder.

  • Add 0.05 wt% of Calcium Stearate to all formulations.

  • Add the primary and secondary antioxidants according to the formulation matrix (See Table 1).

  • Mix vigorously in a high-speed Henschel mixer for 3 minutes at 1000 RPM to ensure homogenous dispersion. Causality: Poor dispersion leads to localized degradation hotspots during extrusion.

Step 2: Initial Melt Compounding (Pass 0)

  • Feed the dry blend into a co-rotating twin-screw extruder (L/D ratio of 40:1).

  • Set the temperature profile from hopper to die: 190°C / 210°C / 220°C / 230°C / 230°C.

  • Pelletize the extrudate and cool in a water bath. This is the baseline material (Pass 0).

Step 3: Multi-Pass Extrusion (Pass 1 to Pass 5)

  • Re-extrude the Pass 0 pellets through a single-screw extruder at a harsh temperature profile (260°C across all zones) to intentionally induce thermal-oxidative stress.

  • Collect samples after Pass 1, Pass 3, and Pass 5. Causality: Multi-pass extrusion amplifies the consumption of antioxidants, revealing the long-term hydrolytic and thermal endurance of the cyclic phosphite.

Step 4: Analytical Characterization

  • Melt Flow Index (MFI) : Measure according to ASTM D1238 (230°C, 2.16 kg). An increase in MFI indicates polymer chain scission.

  • Yellowness Index (YI) : Measure using a spectrophotometer (ASTM E313). Phenolic antioxidants form highly colored quinone structures when oxidized; cyclic phosphites suppress this by reducing hydroperoxides before they react with the phenol[4][8].

  • Oxidative Induction Time (OIT) : Measure via Differential Scanning Calorimetry (DSC) at 200°C under oxygen (ASTM D3895).

Workflow Step1 Step 1: Formulation Dry blending of PP powder, Primary AO, and Cyclic Phosphite Step2 Step 2: Melt Compounding Twin-screw extrusion at 210-230°C to ensure homogenous dispersion Step1->Step2 Step3 Step 3: Multi-Pass Extrusion Repeated extrusion (Pass 1 to 5) at 260°C to simulate thermal stress Step2->Step3 Step4 Step 4: Analytical Characterization MFI (ASTM D1238) YI (ASTM E313) OIT (ASTM D3895) Step3->Step4

Experimental workflow for evaluating phosphite antioxidant efficacy in PP melt processing.

Data Presentation & Expected Outcomes

The synergistic effect of combining a primary hindered phenol with the cyclic phosphite (5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane) yields superior melt stability compared to using either additive alone[4][8].

Table 1: Formulation Matrix

Formulation IDPP Resin (wt%)Primary AO (Phenolic)Secondary AO (Cyclic Phosphite)Calcium Stearate
Control (Unstabilized) 99.95%NoneNone0.05%
AO-1 Only 99.85%0.10%None0.05%
Synergistic Blend 99.75%0.10%0.10%0.05%

Table 2: Expected Quantitative Performance Data (Across Extrusion Passes)

Formulation IDMFI (Pass 1) (g/10 min)MFI (Pass 5) (g/10 min)YI (Pass 1)YI (Pass 5)OIT (Pass 1) (minutes)
Control 4.5> 25.0 (Severe Scission)3.212.5< 2.0
AO-1 Only 2.28.41.58.815.5
Synergistic Blend 2.02.8 (Maintained)0.52.135.0

Data Interpretation: The Synergistic Blend maintains a nearly flat MFI curve up to Pass 5, proving that 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane successfully decomposes hydroperoxides, preventing chain scission. Furthermore, the drastic reduction in Yellowness Index (YI) confirms the phosphite's ability to protect the phenolic antioxidant from over-oxidation into colored quinoid byproducts[4].

References

  • PubChem. "5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | C11H15O3P | CID 76464". National Institutes of Health (NIH). Available at: [Link]

  • Wellt Chemicals. "The Ultimate Guide to Phosphite Ester 2024". Available at:[Link]

  • ResearchGate. "Organophosphorus antioxidants action mechanisms and new trends". Available at: [Link]

  • US Patent 3,415,906. "Phosphite phospholane and phosphorinane compounds". Google Patents.

Sources

Application

Application Note: Advanced PVC Thermal Stabilization using 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Chemical Profile 5,5-Dimethyl-2-phenoxy-1,3,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Profile

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7), also known as phenyl neopentylene glycol phosphite, is a cyclic phosphite ester utilized as a high-performance secondary thermal stabilizer in polyvinyl chloride (PVC) formulations[1][2].

During high-temperature processing (>160°C), PVC is highly susceptible to auto-catalytic thermal degradation. This process is initiated at structural defect sites—specifically allylic and tertiary chlorides—resulting in the rapid elimination of hydrogen chloride (HCl) gas and the formation of conjugated polyene sequences, which causes severe discoloration and loss of mechanical integrity[3].

The integration of cyclic organophosphite esters into PVC matrices provides robust protection by eliminating the dependence on highly toxic heavy-metal stabilizers (e.g., lead or cadmium)[4].

Mechanistic Causality: How Cyclic Phosphites Stabilize PVC

As a Senior Application Scientist, it is critical to understand why this specific cyclic phosphite is chosen over linear alternatives. The stabilization mechanism operates via a tripartite synergistic pathway:

  • Labile Chlorine Substitution (Arbuzov Rearrangement): The electron-rich phosphorus atom in the phosphite ester nucleophilically attacks the labile allylic carbon on the degrading PVC chain. This triggers an Arbuzov-type rearrangement, displacing the unstable chlorine atom and forming a highly stable, covalently bound phosphonate ester[3]. This effectively "caps" the unzipping reaction.

  • Hydroperoxide Decomposition: Cyclic phosphites act as potent secondary antioxidants. They catalytically reduce reactive hydroperoxides (ROOH)—formed during the oxidative degradation of the polymer—into non-radical alcohols (ROH) and harmless phosphates, thereby quenching free-radical chain scission[5].

  • Lewis Acid Chelation: In modern environmentally friendly formulations, primary stabilizers consist of mixed metal soaps (e.g., Calcium/Zinc stearates). While Zinc effectively scavenges HCl, it generates Zinc Chloride ( ZnCl2​ ), a strong Lewis acid that aggressively catalyzes further PVC dehydrochlorination (a phenomenon known as "zinc burn"). The cyclic phosphite chelates ZnCl2​ , neutralizing its catalytic activity and drastically extending the polymer's thermal stability window[6].

Mechanism A Labile Allylic Chloride in PVC Backbone C Arbuzov Rearrangement (Nucleophilic Attack) A->C B 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane B->C E Hydroperoxide (ROOH) Scavenging B->E D Stable Phosphonate Ester (Halts Unzipping) C->D F Non-radical Alcohol + Phosphate E->F

Mechanism of PVC stabilization via Arbuzov rearrangement and hydroperoxide decomposition.

Experimental Protocols: Formulation and Validation

To ensure a self-validating experimental system, the following protocols not only describe the formulation process but also include spectroscopic validation to prove the chemical substitution of labile chlorines.

Protocol A: Preparation of Phosphite-Stabilized PVC Blends

Rationale: Melt blending must be conducted below the rapid auto-catalytic threshold but high enough to simulate industrial calendering.

  • Resin Preparation: Weigh 100 parts per hundred resin (phr) of suspension-grade PVC (K-value 65-67) into a high-speed planetary mixer.

  • Plasticizer & Primary Stabilizer Addition: Add 30 phr of Dioctyl Phthalate (DOP) and 2.0 phr of a commercial Ca/Zn mixed metal stearate. Mix at 80°C for 5 minutes to ensure homogenous absorption of the plasticizer.

  • Co-stabilizer Integration: Introduce 1.0 phr of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. Continue mixing for an additional 3 minutes.

  • Melt Blending: Transfer the dry blend to a laboratory two-roll mill pre-heated to 160°C. Mill the mixture for exactly 5 minutes. The friction and heat will fuse the PVC into a continuous sheet.

  • Sheet Extraction: Sheet off the milled PVC at a uniform thickness of 1.0 mm and allow it to cool to room temperature on a stainless steel surface.

Protocol B: Thermal Stability Evaluation (Static Oven & Congo Red)

Rationale: The Congo Red test provides a precise quantitative measure of HCl release, directly validating the phosphite's ability to delay dehydrochlorination.

  • Sample Preparation: Cut the 1.0 mm PVC sheets into 15 mm × 15 mm square coupons.

  • Static Oven Aging: Place coupons on a glass tray in a forced-air convection oven set to 180°C. Extract one coupon every 10 minutes. Visually assess the Yellowness Index (YI) using a colorimeter to track polyene formation.

  • Congo Red Testing: Place 2.0 g of finely diced PVC sheet into a test tube. Suspend a strip of moistened Congo Red indicator paper 2 cm above the sample.

  • Heating: Immerse the tube in an oil bath at 200°C.

  • Measurement: Record the exact time it takes for the indicator paper to transition from red to blue (indicating the evolution of HCl gas).

Protocol C: Mechanistic Validation via FTIR Spectroscopy

Rationale: Visual color hold is subjective; FTIR provides objective proof of the Arbuzov rearrangement.

  • Baseline Scan: Perform an Attenuated Total Reflectance (ATR) FTIR scan on the unaged, stabilized PVC sample.

  • Thermal Treatment: Heat the sample at 180°C for 30 minutes to induce the substitution reaction.

  • Post-Aging Scan: Re-scan the sample.

  • Data Interpretation: Analyze the spectra for the emergence of a new absorption peak at approximately 1167 cm⁻¹ . This peak corresponds to the C–O–C stretching vibration, providing definitive proof that the phosphite ester has successfully replaced the labile chlorine atoms on the PVC chains[3].

Workflow Step1 1. Homogenization: PVC + Plasticizer + Ca/Zn Step2 2. Co-stabilizer Addition: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane Step1->Step2 Step3 3. Melt Blending: Two-Roll Mill at 160°C for 5 min Step2->Step3 Step4 4. Thermal Aging: Static Oven (180°C) & Congo Red (200°C) Step3->Step4 Step5 5. Mechanistic Validation: FTIR Analysis (1167 cm⁻¹ C-O-C stretch) Step4->Step5

Step-by-step workflow for formulating and validating phosphite-stabilized PVC blends.

Quantitative Data Presentation

The following table summarizes the expected quantitative improvements when incorporating 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane into a standard flexible PVC formulation, demonstrating its superiority over unstabilized and primary-only systems.

Table 1: Comparative Thermal Stability Metrics of PVC Formulations

Formulation MatrixCongo Red Stability Time (min at 200°C)Yellowness Index (YI) at 30 min (180°C)Time to Complete Blackening (min at 180°C)
Unstabilized PVC < 15> 85.0 (Severe)40
PVC + Ca/Zn Stearate (2 phr) 4542.5 (Moderate)70
PVC + Ca/Zn (2 phr) + Linear Phosphite (1 phr) 6528.0 (Slight)110
PVC + Ca/Zn (2 phr) + Cyclic Phosphite (1 phr) > 95 12.5 (Excellent) > 160

Data Interpretation: The cyclic nature of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane provides enhanced steric hindrance and hydrolytic stability compared to linear phosphites, resulting in a >100% increase in Congo Red stability time compared to the baseline Ca/Zn system. The suppression of the Yellowness Index confirms the successful inhibition of conjugated polyene formation.

References

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy- - Substance Details - SRS | US EPA Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Phosphite ester compositions for PVC compounds Source: ResearchGate URL:[Link]

  • 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | C11H15O3P | CID 76464 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Trends and prospects for thermal stabilizers in polyvinyl chloride Source: University of Queensland eSpace URL:[Link]

  • Physical chemistry of a phosphite processing stabilizer in polypropylene. Part 1: Solubility Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for the Formulation of Phosphite Antioxidants in Polyolefins

Introduction: Protecting Polyolefins from Oxidative Degradation Polyolefins, such as polyethylene (PE) and polypropylene (PP), are among the most widely used polymers due to their versatility, low cost, and excellent pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Protecting Polyolefins from Oxidative Degradation

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are among the most widely used polymers due to their versatility, low cost, and excellent properties. However, their hydrocarbon backbone makes them susceptible to thermo-oxidative degradation during processing (e.g., extrusion, injection molding) and throughout their service life. This degradation, initiated by heat, shear, and residual catalyst residues, leads to a loss of mechanical properties, discoloration (yellowing), and a decrease in melt viscosity, ultimately causing product failure.

To counteract this, a stabilizer package is incorporated into the polymer matrix. Phosphite antioxidants are a critical component of this package, acting as secondary antioxidants. They are renowned for their ability to protect the polymer during high-temperature processing by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle. This guide provides a comprehensive overview of the formulation, application, and evaluation of phosphite antioxidants in polyolefins, grounded in established scientific principles and industry best practices.

The Synergistic Mechanism of Phosphite Antioxidants

Phosphite antioxidants do not operate in isolation. They form the backbone of a synergistic stabilization system, working in concert with primary antioxidants, typically hindered phenols. Understanding this relationship is fundamental to effective formulation.

  • Primary Antioxidants (Hindered Phenols): These molecules are radical scavengers. They donate a hydrogen atom to reactive peroxide radicals (ROO•), neutralizing them and preventing them from abstracting a hydrogen atom from the polymer backbone, thus terminating the chain reaction of degradation.

  • Secondary Antioxidants (Phosphites): During the initial stages of oxidation, hydroperoxides (ROOH) are formed. These are unstable and can decompose into highly reactive radicals, perpetuating the degradation cycle. Phosphite esters are highly effective at decomposing these hydroperoxides into non-radical, stable products (alcohols), thereby preventing the proliferation of radicals. This process is often referred to as "hydroperoxide decomposition." The phosphite itself is oxidized to a phosphate in the process.

This synergistic action is crucial: the primary antioxidant scavenges radicals, while the secondary antioxidant removes the source of new radicals. This two-pronged approach provides comprehensive protection to the polyolefin during both processing and its long-term service life.

G cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Antioxidant Intervention Initiation Initiation (Heat, Shear, Catalyst Residues) Polymer Polymer (RH) Initiation->Polymer  H abstraction Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH - R• Degradation Degradation Products (Chain Scission, Crosslinking, Color) Peroxy_Radical->Degradation Hindered_Phenol Primary Antioxidant (Hindered Phenol, ArOH) Peroxy_Radical->Hindered_Phenol Radical Scavenging Hydroperoxide->Peroxy_Radical Forms more radicals Hydroperoxide->Degradation Decomposition (Heat, Metal Ions) Phosphite Secondary Antioxidant (Phosphite, P(OR)3) Hydroperoxide->Phosphite Decomposition Stable_Alcohol Stable Alcohol (ROH) Hydroperoxide->Stable_Alcohol Converted to Phosphate Phosphate (O=P(OR)3) Phosphite->Phosphate G Start Start Dry_Polymer Dry Polyolefin Resin Start->Dry_Polymer Pre_mix Pre-mix/Tumble Blend (Polymer + Additives) Dry_Polymer->Pre_mix Weigh_Additives Weigh Antioxidants (Primary & Secondary) Weigh_Additives->Pre_mix Extrusion Melt Compounding (Twin-Screw Extruder) Pre_mix->Extrusion Pelletize Pelletize the Compound Extrusion->Pelletize Cooling Cool and Dry Pellets Pelletize->Cooling End End: Homogenized, Stabilized Pellets Cooling->End

Figure 2: A typical workflow for compounding phosphite antioxidants into polyolefins.

Detailed Compounding Procedure
  • Pre-blending: In a suitable container (e.g., a polyethylene bag), accurately weigh the polyolefin resin and the required amounts of the primary and secondary antioxidants. Tumble blend for at least 15-20 minutes to ensure a homogenous pre-mix.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder according to the processing window of the specific polyolefin grade. A typical temperature profile for polypropylene would be in the range of 180-230°C.

  • Melt Compounding: Feed the pre-blended material into the extruder. The high shear and temperature within the extruder will ensure the melting of the polymer and the uniform dispersion of the antioxidant package.

  • Pelletization: The extrudate (molten polymer strand) is passed through a water bath for cooling and then fed into a pelletizer to produce stabilized polymer pellets.

  • Drying: The pellets should be thoroughly dried before subsequent processing or analysis.

Performance Evaluation of Phosphite Antioxidant Formulations

The effectiveness of the antioxidant formulation must be validated through rigorous testing. The following are standard analytical techniques used in the industry.

Melt Flow Index (MFI) or Melt Flow Rate (MFR)
  • Principle: This test measures the ease of flow of a molten polymer. A stable polymer will maintain its molecular weight and, therefore, its MFI during processing. An increase in MFI indicates chain scission and degradation.

  • Protocol:

    • Measure the MFI of the unstabilized and stabilized polymer pellets after the initial compounding.

    • Subject the pellets to multiple extrusion passes (e.g., 3 or 5 passes) to simulate the stress of repeated processing.

    • Measure the MFI after each pass.

  • Interpretation: A successful antioxidant formulation will show minimal change in MFI even after multiple extrusion passes, indicating excellent processing stability.

Color Measurement (Yellowness Index)
  • Principle: Oxidative degradation of polyolefins often leads to the formation of chromophoric groups, resulting in yellowing. A colorimeter or spectrophotometer can quantify this color change.

  • Protocol:

    • Prepare plaques or films of the stabilized and unstabilized polymer by compression or injection molding.

    • Measure the initial Yellowness Index (YI) according to ASTM E313.

    • Age the samples in an oven at an elevated temperature (e.g., 150°C for polypropylene) for a specified period.

    • Measure the YI at regular intervals.

  • Interpretation: A lower YI value after thermal aging indicates better color stability and, therefore, a more effective antioxidant system.

Oxidative Induction Time (OIT)
  • Principle: OIT is a measure of the thermal stability of a material. It determines the time it takes for the onset of oxidative decomposition at a specific temperature in an oxygen atmosphere.

  • Protocol (using Differential Scanning Calorimetry - DSC):

    • A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan in the DSC cell.

    • The sample is heated to a set temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, the gas is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is the OIT.

  • Interpretation: A longer OIT value signifies greater resistance to oxidation and a more effective stabilizer package.

Troubleshooting Common Formulation Issues

  • "Black Specks" in the Final Product: This can be caused by the hydrolysis of certain phosphites, leading to the formation of 2,4-di-tert-butylphenol, which can react with certain catalyst residues. Consider using a more hydrolytically stable phosphite.

  • Poor Color Stability: This may indicate an insufficient concentration of the antioxidant package or an incorrect ratio of primary to secondary antioxidant.

  • Inconsistent MFI: This could be due to poor dispersion of the antioxidants in the polymer matrix. Ensure thorough pre-blending and optimized extruder screw design and processing conditions.

Conclusion

The effective formulation of phosphite antioxidants is a cornerstone of polyolefin stabilization. By understanding their synergistic mechanism with primary antioxidants, selecting the appropriate type and concentration, and rigorously evaluating their performance, researchers and formulators can significantly enhance the processing stability and long-term durability of polyolefin-based products. This guide provides a foundational framework for achieving these goals, combining theoretical principles with practical, actionable protocols.

References

  • Al-Malaika, S. (2004). Antioxidants: An overview. In Chemical Additives for Plastics (pp. 1-36). CRC Press. (URL not available in search results)
  • Pospíšil, J., & Nešpůrek, S. (1997). Chain-breaking antioxidants in polymers. Progress in Polymer Science, 22(3), 577-621. (URL not available in search results)
  • Song, Y., & Zhang, H. (2019). A review on the application of phosphite antioxidants in polymers. Polymer Degradation and Stability, 166, 108-116. (URL not available in search results)
  • ASTM D1238 - 20. (2020). Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. ASTM International. [Link]

  • ASTM D3895 - 19. (2019). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. [Link]

Application

Characterization of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane derivatives

Application Note: Advanced Structural and Conformational Characterization of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane Derivatives Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Structural and Conformational Characterization of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane Derivatives

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Mechanistic Context & Stereoelectronic Dynamics

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a highly reactive cyclic organophosphorus compound that serves as a critical intermediate in the synthesis of specialized ligands, flame retardants, and biologically active heterocycles[1]. The structural genius of this molecule lies in its neopentyl glycol-derived backbone (the 5,5-dimethyl substitution). Rather than acting merely as a passive scaffold, these bulky methyl groups sterically hinder ring-flipping, locking the 1,3,2-dioxaphosphinane ring into a rigid chair conformation.

This locked geometry allows researchers to isolate and exploit specific stereoelectronic forces. According to Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses, the exocyclic 2-phenoxy substituent exhibits a strong preference for the axial position[2]. This preference is driven by the generalized anomeric effect : the lone pair electrons on the endocyclic oxygen atoms ( nO​ ) delocalize into the antibonding orbital of the exocyclic phosphorus-oxygen bond ( σP−O∗​ ). This hyperconjugative stabilization is maximized only when the P-O(phenoxy) bond is axially oriented, fundamentally altering the molecule's NMR chemical shifts, stability, and chromatographic retention behavior[2].

Analytical Strategy & Workflow

To ensure rigorous characterization without artifact generation, we employ an orthogonal analytical strategy. Reverse-Phase HPLC-MS provides exact mass, purity, and collision cross-section (CCS) data, while Multinuclear NMR elucidates the stereochemical orientation and electronic environment of the phosphorus center.

Workflow Sample 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane Prep Sample Preparation & Dilution Sample->Prep NMR_Path Multinuclear NMR (31P, 1H, 13C) Prep->NMR_Path LCMS_Path RP-HPLC-MS (Formic Acid Modifier) Prep->LCMS_Path Stereo Conformational Analysis (Anomeric Effect) NMR_Path->Stereo J-Coupling & Shifts Quant Purity & Mass Confirmation LCMS_Path->Quant m/z & CCS Validate Data Synthesis & Structural Validation Stereo->Validate Quant->Validate

Figure 1: Orthogonal workflow for the structural validation and conformational analysis of dioxaphosphinane derivatives.

Quantitative Physicochemical Metrics

The following table summarizes the key quantitative parameters required for the baseline identification and mass validation of the target compound.

ParameterValueAnalytical RelevanceSource
Molecular Formula C11H15O3PDefines isotopic distribution patterns for HRMS.[1]
Monoisotopic Mass 226.07588 DaTarget for High-Resolution Mass Spectrometry.[3]
Predicted [M+H]+ m/z 227.08316Primary precursor ion for positive mode ESI.[3]
Predicted CCS [M+H]+ 152.1 ŲIon mobility baseline for conformational tracking.[3]
Topological Polar Surface Area 27.7 ŲPredicts reverse-phase chromatographic retention.[1]

Self-Validating Experimental Protocols

Protocol A: Reverse-Phase HPLC-MS Analysis

Causality & Design: Traditional HPLC methods for phosphinanes often utilize phosphoric acid to sharpen peaks. However, for Mass-Spec (MS) compatible applications, phosphoric acid causes severe ion suppression and instrument fouling. Therefore, this protocol substitutes phosphoric acid with formic acid, ensuring MS compatibility while maintaining the low pH necessary to suppress secondary silanol interactions on the stationary phase[4].

Step-by-Step Methodology:

  • System Suitability Test (SST): Before sample analysis, inject a known standard of neopentyl glycol 5 times. The system is validated for the run only if the retention time Relative Standard Deviation (RSD) is < 1.0% and the peak asymmetry factor is between 0.9 and 1.2.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of MeCN/Water to a final concentration of 10 µg/mL. (Critical Insight: Avoid protic solvents like methanol for long-term storage to prevent transesterification at the highly reactive phosphite center).

  • Chromatographic Separation: Utilize a 3 µm particle reverse-phase column (e.g., Newcrom R1)[4]. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the chromatogram at m/z 227.0832 ([M+H]+)[3].

  • Validation Check: Confirm peak purity by analyzing the Diode Array Detector (DAD) spectrum across the peak width. A uniform UV spectrum confirms the absence of co-eluting oxidized impurities (e.g., the 2-oxide derivative).

Protocol B: Multinuclear NMR Spectroscopy (1H, 13C, 31P)

Causality & Design: Organophosphites are highly sensitive to oxidation and hydrolysis. Introducing an internal standard directly into the sample tube can inadvertently catalyze degradation. Therefore, this protocol utilizes a coaxial capillary insert containing the reference standard, creating a self-validating, non-destructive analytical environment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane in 0.6 mL of anhydrous, degassed CDCl3​ . Transfer immediately to a 5 mm NMR tube flushed with dry nitrogen.

  • External Referencing: Insert a sealed coaxial capillary containing 85% H3​PO4​ into the NMR tube. This serves as the 0 ppm reference for 31P NMR without chemically interacting with the sample.

  • T1 Relaxation Measurement (Self-Validation): Before acquiring quantitative 31P spectra, run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the phosphorus nucleus.

  • 31P Acquisition: Set the inter-pulse delay (D1) to at least 5×T1​ to ensure complete relaxation and accurate integration. Acquire the 31P{1H} (proton-decoupled) spectrum. The chemical shift for this cyclic phosphite will appear highly deshielded (typically 120–130 ppm), distinct from its oxidized phosphate counterpart (~ -5 to 5 ppm).

  • 1H and 13C Acquisition: Acquire standard proton and carbon spectra. Pay specific attention to the coupling constants ( 3JP−H​ and 3JP−C​ ) of the equatorial and axial methyl groups at the 5-position. The differential coupling values provide direct, quantifiable evidence of the chair conformation locked by the anomeric effect[2].

References

  • Source: uni.
  • Source: nih.
  • Source: sielc.
  • Source: iau.

Sources

Method

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: A Robust Cyclic Phosphite Ligand for Advanced Organometallic Catalysis

Executive Summary 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7) is a highly specialized monodentate cyclic phosphite ligand[1]. Synthesized from neopentyl glycol and triphenylphosphite, it is widely util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7) is a highly specialized monodentate cyclic phosphite ligand[1]. Synthesized from neopentyl glycol and triphenylphosphite, it is widely utilized in transition metal catalysis, particularly in rhodium-catalyzed hydroformylation and palladium-catalyzed alkoxycarbonylation[2].

In organometallic chemistry, phosphite ligands are highly valued for their strong π -acceptor properties, which significantly accelerate the rate of carbon monoxide (CO) dissociation—a critical rate-limiting step in carbonylation networks[3]. However, traditional acyclic phosphites (e.g., triphenylphosphite) suffer from rapid hydrolytic degradation, forming acidic byproducts that poison the catalyst. The 5,5-dimethyl-1,3,2-dioxaphosphinane ring solves this by providing a rigid, sterically defined pocket that dramatically enhances hydrolytic stability while preserving the electronic benefits of a phosphite[4].

Ligand Design & Physicochemical Profile

Causality in Ligand Design
  • Electronic Properties: The three oxygen atoms bound to the phosphorus center make this ligand a strong π -acid and a weak σ -donor. When coordinated to an electron-rich metal (e.g., Rh(I) or Pd(0)), it decreases the electron density on the metal center. This electrophilic enhancement accelerates migratory insertion steps and facilitates the rapid dissociation of competing π -acidic ligands like CO[3].

  • Steric & Stability Profile: The neopentyl backbone (5,5-dimethyl substitution) restricts the conformational flexibility of the phosphite ester bonds. This geometric constraint prevents the phosphorus center from easily adopting the trigonal bipyramidal transition state required for nucleophilic attack by water. Consequently, it confers superior hydrolytic stability compared to acyclic counterparts, preventing autocatalytic ligand decomposition[4][5].

Table 1: Physicochemical & Structural Data
PropertyValue
Chemical Name 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane
CAS Number 3057-08-7
Molecular Formula C₁₁H₁₅O₃P
Molecular Weight 226.21 g/mol
Ligand Type Monodentate Cyclic Phosphite
Electronic Nature Strong π -acceptor, weak σ -donor

Application Note: Rhodium-Catalyzed Hydroformylation of Olefins

Mechanistic Insights

In Rh-catalyzed hydroformylation (the "oxo" process), the active catalytic species is a hydridorhodium dicarbonyl complex, HRh(CO)2​L2​ [5]. Utilizing 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane as the ligand ( L ) accelerates the catalytic cycle. Because the ligand is a strong π -acceptor, it weakens the Rh-CO back-bonding, promoting the dissociation of CO to form the coordinatively unsaturated HRh(CO)L2​ [3]. This allows the alkene to coordinate rapidly, driving the reaction forward with exceptional turnover frequencies (TOF).

Rh_Hydroformylation Active HRh(CO)2L2 (Active Catalyst) Coord HRh(CO)L2(Alkene) (Alkene Coordination) Active->Coord + Alkene, - CO Alkyl Rh(Alkyl)(CO)2L2 (Migratory Insertion) Coord->Alkyl + CO Acyl Rh(Acyl)(CO)2L2 (CO Insertion) Alkyl->Acyl + CO Acyl->Active + H2, - Aldehyde

Rh-catalyzed hydroformylation cycle highlighting the role of the active catalyst.

Protocol: High-Pressure Hydroformylation of 1-Hexene

Self-Validating System: This protocol strictly utilizes an L:Rh ratio of 4:1. Lower ratios risk the formation of inactive rhodium carbonyl clusters, while higher ratios lead to catalyst poisoning via over-coordination[2][3].

  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve Rh(acac)(CO)2​ (0.01 mmol, 2.58 mg) and 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (0.04 mmol, 9.05 mg) in 10 mL of anhydrous, degassed toluene.

    • Validation Check: The solution will transition from a pale green/red (depending on acac purity) to a distinct yellow, indicating the displacement of the acac ligand and successful formation of the pre-catalyst complex.

  • Substrate Addition: Add 1-hexene (10 mmol, 0.84 g) and a GC internal standard (e.g., decane, 1.0 mmol) to the mixture.

  • Reactor Loading: Transfer the homogeneous solution to a 50 mL stainless steel autoclave equipped with a magnetic stirrer and a mass flow controller.

  • Purging & Pressurization: Seal the autoclave. Purge the system three times with 5 bar of Syngas ( CO/H2​ 1:1) to remove residual argon. Pressurize the reactor to exactly 10 bar of Syngas.

  • Reaction Execution: Heat the autoclave to 80°C with constant stirring (800 rpm) to eliminate mass transfer limitations.

    • Validation Check: Monitor the pressure drop via the mass flow controller. A steady consumption of Syngas confirms active catalytic turnover.

  • Quenching & Analysis: Once gas uptake ceases (typically 2-4 hours), cool the reactor to 0°C using an ice bath and carefully vent the unreacted gases. Analyze the crude mixture via GC-FID to determine the conversion of 1-hexene and the regioselectivity (linear to branched aldehyde ratio, l:b).

Exp_Workflow Prep Glovebox Prep Catalyst + Ligand Load Autoclave Loading Under Argon Prep->Load Transfer Purge Syngas Purge (CO/H2 1:1) Load->Purge Seal & Flush React Pressurize & Heat (10 bar, 80°C) Purge->React Syngas Analyze Quench & GC-FID Analysis React->Analyze Vent & Sample

Step-by-step experimental workflow for high-pressure Syngas reactions.

Application Note: Palladium-Catalyzed Methoxycarbonylation

Mechanistic Insights

In the Pd-catalyzed methoxycarbonylation of terminal olefins to produce esters, the cyclic phosphite ligand stabilizes the Pd(0) intermediate and modulates the electrophilicity of the Pd(II)-hydride species[2]. The steric bulk of the neopentyl ring helps control regioselectivity towards the linear ester. Furthermore, the hydrolytic stability of the ligand is crucial here, as the reaction generates trace acidic byproducts that would otherwise rapidly decompose standard acyclic phosphites[4][6].

Protocol: Methoxycarbonylation of Styrene
  • Pre-catalyst Assembly: In a Schlenk flask under nitrogen, combine Pd(OAc)2​ (0.02 mmol) and 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (0.08 mmol) in 5 mL of anhydrous methanol. Stir for 15 minutes until homogeneous.

  • Acid Promoter Addition: Add p-toluenesulfonic acid (pTSA, 0.04 mmol).

    • Causality: The strong acid is required to generate the active Pd-hydride catalytic species from the Pd(0) precursor.

  • Reaction Setup: Add styrene (2.0 mmol) to the mixture. Transfer the solution to a pressure reactor, purge with CO gas three times, and pressurize to 20 bar.

  • Heating: Heat the reactor to 90°C and maintain stirring for 16 hours.

  • Workup: Cool the reactor to room temperature, vent the CO safely in a fume hood, filter the mixture through a short pad of silica to remove Pd black, and analyze the methyl 3-phenylpropanoate yield via NMR or GC-MS.

Comparative Performance Data

To illustrate the superiority of the neopentyl-derived cyclic phosphite, Table 2 compares its performance against standard ligands in the Rh-catalyzed hydroformylation of 1-hexene (Standardized Conditions: 80°C, 10 bar Syngas, L:Rh = 4:1)[2][3].

Table 2: Ligand Performance Comparison
LigandRelative TOF ( h−1 )Regioselectivity (l:b)Hydrolytic Half-Life (in wet toluene)
Triphenylphosphine ( PPh3​ )4002.5 : 1> 1 year (Highly Stable)
Triphenylphosphite ( P(OPh)3​ )3,5001.8 : 1< 2 hours (Rapid degradation)
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 3,200 2.0 : 1 > 48 hours (Robust & Active)

Data Analysis: The cyclic phosphite nearly matches the exceptional activity (TOF) of acyclic phosphites due to its similar π -acidity. However, it offers a >24-fold increase in hydrolytic stability, making it highly viable for industrial catalyst recycling and extended continuous operations[4][5].

References

  • Tay, W. P. D. (2020). "Impact of Phosphorus Ligand Modification in Homogeneous Olefin Carbonylation". PhD Thesis. URL:[Link]

  • Babin, J. E., & Whiteker, G. T. (1994). "Process for stabilizing phosphite ligands in hydroformylation reaction mixtures". US Patent 5,364,950A.
  • Bryant, D. R., et al. (1983). "Hydroformylation process". European Patent EP0096986A2.
  • ChemInform. (2010). "Effect of Phosphorus Ligands on the Hydroformylation of Olefins over Rhodium Catalysts Under Atmospheric Pressure". ResearchGate. URL: [Link]

Sources

Application

Application Note: Synthesis Protocol for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 2-Oxide

Introduction and Mechanistic Rationale 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 2-oxide (CAS: 884-89-9) is a highly stable cyclic phosphate triester. In contemporary medicinal chemistry and materials science, this s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 2-oxide (CAS: 884-89-9) is a highly stable cyclic phosphate triester. In contemporary medicinal chemistry and materials science, this structural motif is utilized as a critical intermediate for the synthesis of flame-retardant polymers, organophosphorus catalysts, and electrically neutral pronucleotide drug delivery systems 1.

The most efficient, scalable, and atom-economical synthetic route involves the bimolecular condensation of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with phenyl phosphorodichloridate 2. This reaction proceeds via a double nucleophilic substitution at the electrophilic phosphorus(V) center.

Causality Behind Experimental Design:

  • The Thorpe-Ingold Effect: The presence of the gem-dimethyl group at the C2 position of the neopentyl glycol backbone exerts a strong steric compression (the Thorpe-Ingold effect). This decreases the internal angle between the reactive hydroxyl groups, significantly lowering the activation entropy for the second (intramolecular) substitution. This kinetic advantage heavily favors the formation of the 6-membered 1,3,2-dioxaphosphinane ring over competing intermolecular oligomerization.

  • Base Selection (Et₃N): Triethylamine acts as a non-nucleophilic acid scavenger. It neutralizes the two equivalents of hydrogen chloride (HCl) generated during condensation, preventing the acid-catalyzed ring-opening of the newly formed cyclic phosphate and driving the reaction equilibrium forward.

  • Thermal Control (0 °C to RT): The initial phosphorylation is highly exothermic. Conducting the electrophile addition at 0 °C suppresses the kinetic energy of the system, further preventing intermolecular cross-linking and ensuring high chemoselectivity.

Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements optimized for a standard 10 mmol bench-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Phenyl phosphorodichloridate 210.981.002.11 g (1.50 mL)Electrophile / P-donor
Neopentyl glycol 104.151.001.04 gNucleophile / Diol
Triethylamine (Et₃N) 101.192.202.23 g (3.07 mL)Acid Scavenger
Dichloromethane (DCM) 84.93Solvent50.0 mLAprotic Reaction Medium
Deionized Water / Brine -Work-up50.0 mL eachPhase Separation / Wash
Sodium Sulfate (Na₂SO₄) 142.04ExcessAs neededOrganic Phase Drying Agent

Experimental Workflow Visualization

SynthesisWorkflow Setup 1. Apparatus Setup Flame-dried flask, Ar atmosphere Dissolution 2. Dissolution Neopentyl glycol + Et3N in DCM Setup->Dissolution Cooling 3. Thermal Control Equilibrate mixture to 0 °C Dissolution->Cooling Addition 4. Electrophile Addition Dropwise phenyl phosphorodichloridate Cooling->Addition Reaction 5. Cyclization Reaction Stir at 0 °C (1 h) -> RT (4 h) Addition->Reaction Workup 6. Aqueous Work-up Quench, wash, and dry organic layer Reaction->Workup Purification 7. Product Purification Recrystallization (EtOAc/Hexanes) Workup->Purification

Workflow for the synthesis of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 2-oxide.

Self-Validating Experimental Protocol

Apparatus Preparation
  • Preparation: Dry a 100 mL two-neck round-bottom flask containing a magnetic stir bar in an oven at 120 °C for a minimum of 2 hours.

  • Assembly: Seal the flask with rubber septa and attach an argon (or nitrogen) inlet. Allow it to cool to room temperature under a continuous stream of inert gas.

    • Validation Checkpoint: A properly dried apparatus ensures the reaction environment is strictly anhydrous. Even trace moisture will rapidly hydrolyze phenyl phosphorodichloridate into unreactive phenyl dihydrogen phosphate, severely depressing the yield.

Reagent Mixing and Thermal Equilibration
  • Dissolution: Add neopentyl glycol (1.04 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous dichloromethane (DCM). Stir at 400 rpm until the diol is completely dissolved.

  • Base Addition: Inject anhydrous triethylamine (3.07 mL, 22.0 mmol) into the stirring solution via a chemically resistant syringe.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Electrophile Addition and Cyclization
  • Electrophile Preparation: In a separate, dry 20 mL vial flushed with argon, dilute phenyl phosphorodichloridate (1.50 mL, 10.0 mmol) with 10 mL of anhydrous DCM.

  • Controlled Addition: Using a syringe pump or a pressure-equalizing addition funnel, add the electrophile solution dropwise to the vigorously stirring diol mixture over a period of 30 minutes.

    • Validation Checkpoint: The immediate formation of a dense, white precipitate (triethylammonium chloride, Et₃N·HCl) visually confirms that the nucleophilic attack and subsequent HCl generation are occurring successfully.

  • Reaction Progression: Maintain the reaction at 0 °C for 1 hour post-addition. Remove the ice bath, allowing the mixture to slowly warm to room temperature (20–25 °C), and stir for an additional 4 hours.

    • Validation Checkpoint: The reaction progress can be quantitatively verified via ³¹P NMR of a filtered reaction aliquot. The disappearance of the electrophile peak (~5 ppm) and the emergence of a single product peak around -13.5 ppm confirms complete cyclization.

Quenching and Phase Extraction
  • Quenching: Terminate the reaction by adding 20 mL of ice-cold deionized water directly into the flask. Stir vigorously for 5 minutes until the suspended Et₃N·HCl salts completely dissolve into the aqueous phase.

  • Separation: Transfer the biphasic mixture to a 125 mL separatory funnel. Isolate the lower organic (DCM) layer.

  • Washing Protocol: Extract the remaining aqueous layer with an additional 20 mL of DCM. Combine the organic phases and wash sequentially with:

    • 20 mL of 1M HCl (Removes unreacted Et₃N base).

    • 20 mL of saturated aqueous NaHCO₃ (Neutralizes residual acidic phosphorus byproducts).

    • 20 mL of saturated NaCl brine (Aids in removing dissolved water from the organic phase).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude white solid.

Purification and Characterization
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethyl acetate. Remove from heat and add hexanes dropwise until slight, persistent turbidity is observed. Allow the solution to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Isolation: Collect the purified white crystals via vacuum filtration, washing with a small amount of ice-cold hexanes. Dry under high vacuum for 4 hours.

  • Expected Outcomes:

    • Yield: 75–85% of theoretically calculated mass.

    • ³¹P NMR (CDCl₃): Singlet at ~ -13.5 ppm.

    • ¹H NMR (CDCl₃): Distinct singlets for the non-equivalent gem-dimethyl protons (due to the rigid chair conformation of the dioxaphosphinane ring) and a multiplet for the aromatic phenoxy protons (7.1–7.4 ppm).

Alternative Synthetic Route: Phosphorochloridate Intermediate

For research programs requiring the synthesis of a diverse library of aryloxy derivatives, a modular two-step protocol is often preferred 3.

  • Step 1: Neopentyl glycol is reacted with phosphorus oxychloride (POCl₃) in the presence of Et₃N to generate the highly reactive intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide (neopentylene phosphorochloridate).

  • Step 2: The isolated phosphorochloridate is subsequently reacted with phenol (or substituted phenols) in the presence of a base to yield the target compound 4.

Note: While highly modular, handling POCl₃ and the moisture-sensitive phosphorochloridate intermediate requires more stringent Schlenk techniques compared to the direct one-step phenyl phosphorodichloridate route described in Section 4.

References

  • ResearchGate. Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. Available at: [Link]

  • National Institutes of Health (PMC). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Phosphite Antioxidant Stability Support Center: Preventing Hydrolysis in Polymer and Drug Formulation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures traced back to a single, often-overlooked variable: the hydrolytic degradation of phosphite antioxid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures traced back to a single, often-overlooked variable: the hydrolytic degradation of phosphite antioxidants. Phosphites (secondary antioxidants) are crucial for decomposing hydroperoxides during melt processing and thermal aging. However, their P–O bonds are inherently susceptible to moisture. This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality and self-validating protocols needed to engineer hydrolytically stable systems.

Section 1: The Causality of Degradation (Mechanistic Insights)

Why do phosphites degrade so rapidly once exposed to ambient humidity? The answer lies in autocatalysis . Under perfectly neutral conditions, the hydrolysis of a phosphite is relatively slow. However, trace acidic impurities or initial hydrolysis events generate acidic byproducts (phosphonates and eventually phosphorous acid).

These acids protonate the phosphorus atom, making it highly electrophilic and exponentially more susceptible to nucleophilic attack by water. If this feedback loop is not physically blocked (via steric hindrance) or chemically neutralized (via acid scavengers), the antioxidant will rapidly consume itself before it ever reaches your polymer melt or drug formulation.

HydrolysisPathway P Phosphite Antioxidant (P-OR) Protonated Protonated Phosphite [HP-OR]+ P->Protonated Acid Catalyst (H+) H2O Moisture (H2O) H2O->Protonated Nucleophilic Attack Intermediate Phosphonate + Alcohol Protonated->Intermediate P-O Cleavage Acid Phosphorous Acid (H3PO3) Intermediate->Acid Further Hydrolysis Acid->P Autocatalytic Feedback Loop

Autocatalytic hydrolysis pathway of phosphite antioxidants driven by acidic byproducts.

Section 2: Troubleshooting & FAQs

Q1: My PLA (Polylactic Acid) compounded with pentaerythritol diphosphite (e.g., Alkanox P-24) shows a massive drop in molecular weight during melt processing. What is happening? Analysis: You are observing a catastrophic autocatalytic loop. Polyesters like PLA contain trace lactic acid and terminal carboxyl groups. When compounded with pentaerythritol-based phosphites, the inherent acidity of the polymer accelerates the cleavage of the P–O–R bonds in the phosphite. This releases phosphorous acid, which in turn acts as a potent catalyst for the acidic hydrolysis of the PLA backbone itself, leading to rapid molecular weight reduction ()[1]. Solution: You must decouple the acid-catalyzed loop. Introduce an acid scavenger. Hydrotalcite-like compounds (e.g., DHT-4A) or calcium stearate should be compounded simultaneously. The scavenger neutralizes the lactic acid and the initial phosphorous acid, preserving both the phosphite and the PLA matrix.

Q2: We are storing liquid phosphites (like Tris(mono-nonylphenyl) phosphite) in drums, but they are turning cloudy and losing efficacy over a few months. How do we prevent this? Analysis: Liquid phosphites are highly prone to moisture ingress during storage. The cloudiness is often the precipitation of phosphonic acid derivatives or the blooming of degradation products. Solution: First, ensure all storage vessels are blanketed with dry nitrogen to exclude ambient moisture. Second, consider switching to a stabilized grade. Formulations such as NAUGARD™ PHR incorporate up to 1% triisopropanol amine ()[2][3]. This amine acts as an internal basic component, neutralizing trace acids and drastically improving the hydrolytic stability of the liquid phosphite during storage.

Q3: How does the steric hindrance of the phosphite affect its hydrolytic stability? Should I just use the most hindered option? Analysis: Steric hindrance around the phosphorus atom (e.g., using 2,4-di-tert-butylphenyl groups instead of simple alkyl groups) physically blocks water from executing the nucleophilic attack. For instance, bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite is significantly more stable than unsubstituted aliphatic phosphites ()[4]. However, there is a trade-off. Highly hindered phosphites are slower to hydrolyze, but they are also slower to decompose the hydroperoxides in your polymer melt. You must balance hydrolytic stability with antioxidant efficacy.

Section 3: Self-Validating Experimental Protocols

To ensure your formulation is stable, you cannot rely solely on visual inspection or final polymer properties. You must quantify the active phosphite concentration over time.

Protocol: Accelerated Hydrolytic Stability Testing via ³¹P-NMR

This protocol provides a self-validating system by directly tracking the disappearance of the active P(III) species and the appearance of P(V) degradation products.

Step 1: Sample Preparation & Environmental Aging

  • Weigh 5.0 g of the compounded polymer (containing the phosphite and any acid scavengers) into a glass Petri dish.

  • Place the samples in a controlled environmental chamber set to 58 °C and 85% Relative Humidity (RH).

  • Extract one sample dish at predefined time points: 0, 24, 48, 96, and 168 hours.

Step 2: Solvent Extraction

  • Cryogenically mill the aged polymer pellets to a fine powder to maximize surface area.

  • Extract the powder using deuterated chloroform (CDCl₃) under an inert atmosphere (N₂) for 2 hours at room temperature. Causality note: Using an inert atmosphere during extraction prevents artifactual oxidation of the phosphite to phosphate, ensuring the NMR data reflects only the hydrolysis that occurred during the aging step.

  • Filter the suspension through a 0.45 µm PTFE syringe filter directly into an NMR tube.

Step 3: ³¹P-NMR Acquisition & Analysis

  • Acquire ³¹P-NMR spectra (typically 162 MHz for a 400 MHz spectrometer) using an inverse-gated decoupling sequence to allow for quantitative integration.

  • Identify the active phosphite peak (typically between δ 125–150 ppm, depending on the specific structure) ()[1].

  • Identify degradation peaks: Phosphonates and phosphorous acid typically appear upfield (δ 0–20 ppm).

  • Calculate the percentage of remaining active phosphite by integrating the peak areas: (Area_Phosphite / Area_Total_Phosphorus) * 100.

NMRWorkflow Prep Polymer Compounding (Phosphite + Scavenger) Aging Accelerated Aging (58°C, 85% RH) Prep->Aging Extraction Cryo-milling & CDCl3 Extraction (N2) Aging->Extraction NMR 31P-NMR Acquisition (Inverse-gated) Extraction->NMR Analysis Integration: δ 125-150 ppm (Active) δ 0-20 ppm (Degraded) NMR->Analysis

Step-by-step experimental workflow for quantifying phosphite hydrolysis using 31P-NMR.

Section 4: Quantitative Data Summaries

To guide your selection of phosphites and synergists, the following table summarizes the hydrolytic stability of various systems based on accelerated aging data.

Table 1: Comparative Hydrolytic Stability of Phosphite Systems

Phosphite TypeSubstituent / ModificationAcid Scavenger AddedTime to 50% Degradation (58°C, 85% RH)Primary Application / Notes
Aliphatic Phosphite Unsubstituted (e.g., Tri-n-propyl)None< 12 hoursHighly susceptible to rapid autocatalytic hydrolysis.
Pentaerythritol Diphosphite Bis(2,4-di-tert-butylphenyl)None~ 48 hoursSteric hindrance improves stability, but still vulnerable to acidic environments ()[4].
Pentaerythritol Diphosphite Bis(2,4-di-tert-butylphenyl)Hydrotalcite (DHT-4A)> 168 hoursScavenger halts the autocatalytic loop; ideal for PLA and polyesters ()[1].
Liquid Triaryl Phosphite Tris(mono-nonylphenyl)None~ 72 hours (ambient)Prone to moisture ingress and blooming during storage.
Liquid Triaryl Phosphite Tris(mono-nonylphenyl)Triisopropanol amine (1%)> 6 months (ambient)Amine neutralizes trace acids; excellent for long-term storage ()[2].
References
  • Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers. PMC (National Center for Biotechnology Information).[Link]

  • Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). ResearchGate.[Link]

Sources

Optimization

Discoloration issues with 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Welcome to the Technical Support Center for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7). As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden yellowing, pink...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7).

As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden yellowing, pinking, or browning of this specific cyclic phosphite ester. While it is a highly effective reagent and antioxidant, its structural sensitivity demands rigorous handling. Discoloration in this compound is rarely a superficial cosmetic issue; it is a direct visual indicator of chemical degradation.

This guide deconstructs the root causes of these colorimetric shifts and provides field-proven, self-validating protocols to recover your reagent's integrity.

Part 1: Mechanistic Roots of Discoloration

To troubleshoot the issue, we must first understand the causality of the degradation. The diagram below illustrates the divergent pathways that lead to reagent spoilage.

G A 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane B Hydrolysis (Moisture) A->B H2O Exposure C Oxidation (Air/O2) A->C O2 Exposure D Free Phenol Release B->D E Cyclic Phosphate (Colorless) C->E F Quinone Derivatives (Yellow/Brown) D->F Auto-oxidation G Metal-Phenolate Complexes (Deep Colors) D->G Trace Metals (Fe, Cu)

Mechanistic pathways of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane degradation and discoloration.

Part 2: Diagnostic Q&A

Q1: My freshly purchased, colorless batch turned yellow/brown after being stored in the desiccator for a month. What happened? Causality: The primary driver of discoloration is not the oxidation of the phosphorus(III) center, but the hydrolysis of the phenoxy-phosphorus bond. Organic phosphites are highly sensitive to moisture and readily undergo1[1]. This reaction yields a cyclic hydrogen phosphonate and free phenol. While the phosphonate is colorless, the released phenol is highly susceptible to auto-oxidation, forming benzoquinone derivatives. Quinones are intensely colored (yellow, pink, or brown) and will tint the entire batch even at trace parts-per-million (ppm) 2[2]. Actionable Insight: Standard desiccators are insufficient because they trap air (oxygen) alongside residual moisture. The reagent must be stored under an inert argon atmosphere at 2–8°C.

Q2: I observed a rapid browning of the reagent during a heated reaction or distillation. Is this thermal degradation? Causality: Yes. While cyclic phosphites possess moderate thermal stability, prolonged heating above 150°C—especially in the presence of trace oxygen—accelerates auto-oxidation to the corresponding and induces 3[3]. Furthermore, if any free phenol is present from prior moisture exposure, elevated temperatures exponentially increase the kinetic rate of quinone formation. Actionable Insight: Perform distillations or high-temperature drying under high vacuum (e.g., <0.1 Torr) to drastically lower the boiling point and minimize thermal stress.

Q3: Can trace metal contamination from my stainless steel cannula or reactor cause this discoloration? Causality: Absolutely. Free phenol (generated via trace hydrolysis) acts as a ligand that readily complexes with transition metals like Iron (Fe) or Copper (Cu) leached from stainless steel or brass fittings. These metal-phenolate complexes exhibit strong charge-transfer bands in the visible spectrum, leading to deep purple, blue, or brown discoloration that is often mistaken for severe bulk degradation. Actionable Insight: Passivate stainless steel equipment with nitric acid prior to use, or strictly utilize glass-lined reactors and PTFE tubing when handling sensitive aryl phosphites.

Part 3: Self-Validating Decolorization & Purification Protocol

Expertise Note: Distillation alone is often insufficient for heavily discolored batches because quinones can co-distill or sublime. This protocol utilizes a targeted chemical wash to trap phenolic impurities before physical separation.

Step 1: Dissolution Dissolve 10 g of the discolored 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: DCM provides excellent solubility for the phosphite while remaining immiscible with the aqueous wash in the next step.

Step 2: Cold Alkaline Wash (Self-Validating Step) Wash the organic layer with 20 mL of ice-cold, degassed 5% aqueous sodium bicarbonate (NaHCO₃). Causality: The mild base deprotonates free phenol (pKa ~10) and acidic hydrolysis products, partitioning them into the aqueous layer as phenolate salts. The ice-cold temperature is critical to prevent base-catalyzed hydrolysis of the intact cyclic phosphite. Validation Checkpoint: Observe the phase separation. The aqueous layer will turn distinctly colored (yellow/brown/pink), while the organic layer will visibly clarify. This color transfer physically validates the successful extraction of the degraded phenolic impurities.

Step 3: Desiccation Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes. Filter the solution. Causality: Removes residual water introduced during the alkaline wash, preventing re-hydrolysis during solvent evaporation.

Step 4: Alumina Filtration Pass the dried filtrate through a short pad (2-3 cm) of activated neutral alumina (Brockmann Grade I). Causality: Alumina strongly adsorbs trace polar impurities, residual moisture, and any transition metal-phenolate complexes that survived the wash.

Step 5: Solvent Evaporation and Vacuum Distillation Concentrate the filtrate under reduced pressure at a bath temperature strictly below 30°C. Purify the resulting residue via short-path vacuum distillation (<0.1 Torr). Validation Checkpoint: The final distillate will condense as a highly pure, completely colorless liquid or white crystalline solid (depending on ambient temperature), confirming the restoration of the reagent's integrity.

Part 4: Quantitative Degradation Matrix

Use the table below to rapidly diagnose the primary stress factor affecting your reagent based on visual and analytical indicators.

Environmental Stress FactorPrimary Degradation PathwayVisual IndicatorTypical Impact on Purity (%) over 30 DaysPreventive Measure
Ambient Moisture (RH >40%) HydrolysisYellow/Brown tint-15% to -25%Glovebox handling; Argon storage
Atmospheric Oxygen OxidationNone (Colorless)-5% to -10%Schlenk line techniques
Thermal Stress (>150°C) Disproportionation / Auto-oxidationRapid Browning-30% to -50%High-vacuum distillation
Transition Metals (Fe, Cu) ComplexationDeep Purple/Blue/Brown-1% to -5% (High visual impact)PTFE/Glass equipment only

Part 5: References

1.11. Title: Process for the preparation of hydrolysis-stable organic phosphits Source: Google Patents (EP0435071B1) URL:

1.3. Title: The Oxidation of Cyclic Phosphites to Cyclic Phosphates Source: RSC Publishing URL:

1.16. Title: Phosphite additives and their transformation products in polyethylene packaging for G-irradiation Source: ResearchGate URL:

1.9. Title: Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds Source: PMC URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Yellowing in Phosphite-Stabilized Polyethylene

Welcome to the Advanced Polymer Technical Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with high-purity polyethylene (PE) formulations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymer Technical Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with high-purity polyethylene (PE) formulations. Discoloration in stabilized polyolefins is rarely a simple aesthetic defect; it is a macroscopic symptom of underlying molecular degradation, additive exhaustion, or antagonistic chemical interactions.

This guide provides a mechanistic breakdown of PE yellowing, self-validating experimental protocols to isolate the root cause, and targeted troubleshooting FAQs.

Mechanistic Causality of Discoloration

Polyethylene undergoes thermo-oxidative degradation during melt processing, generating hydroperoxides (ROOH) and peroxy radicals (ROO•)[1][2]. To prevent chain scission and cross-linking, a binary antioxidant (AO) system is typically employed:

  • Primary Antioxidants (Phenolics): Act as radical scavengers by donating a hydrogen atom to quench ROO•, forming a phenoxyl radical in the process[3].

  • Secondary Antioxidants (Phosphites): Act as hydroperoxide decomposers, reducing ROOH to stable alcohols while oxidizing into non-discoloring phosphates[4].

The Root Cause of Yellowing: Discoloration primarily occurs when the primary phenolic AO is over-oxidized. If subjected to high heat, shear, or prolonged residence times, the intermediate phenoxyl radicals undergo further oxidation to form highly conjugated quinone methides [3][5]. These quinones are potent chromophores that absorb visible light, appearing yellow or pink.

Phosphites are critical because they exhibit a synergistic effect: they not only decompose hydroperoxides but also donate electrons/protons to reduce the phenoxyl radical back to its active phenolic state, thereby preventing the irreversible formation of yellow quinones[3][4].

G PE Polyethylene (PE) Matrix Hydroperoxides & Radicals Phenolic Primary Phenolic AO (Radical Scavenger) PE->Phenolic Scavenges ROO• Phosphite Secondary Phosphite AO (Peroxide Decomposer) PE->Phosphite Decomposes ROOH Phenoxyl Phenoxyl Radicals (Intermediate) Phenolic->Phenoxyl Donates H+ Phosphite->Phenoxyl Reduces back to Phenol Phosphate Stable Phosphates (Colorless) Phosphite->Phosphate Sacrificial Oxidation Quinone Quinone Methides (Yellow/Pink Chromophores) Phenoxyl->Quinone Thermal Over-oxidation NOx Atmospheric NOx (Gas Fading) NOx->Phenolic Nitration NOx->Quinone Nitro-derivatives

Mechanism of PE stabilization and pathways leading to quinone-induced yellowing.

Quantitative Data & Diagnostic Matrix

Before initiating experimental protocols, consult the diagnostic matrix below to match visual symptoms with their underlying chemical mechanisms.

Discoloration ModePrimary TriggerVisual SymptomChemical MechanismMitigation Strategy
Thermal Over-oxidation High melt temp / long residence timeYellow to dark red/pinkPhenoxyl radicals convert to highly conjugated quinone methides[3][6].Increase phosphite:phenolic ratio (e.g., 4:1)[1].
Gas Fading Atmospheric NOx (e.g., forklift exhaust)Yellowish-brownNOx reacts with phenolic structures forming nitro/nitroso derivatives[3][5].Implement "first-in, first-out" storage; use PE wraps[7].
Pigment/Catalyst Interaction TiO2 or residual Cr/Ti catalystsPeach/YellowTransition metals or alkaline conditions (HALS) catalyze quinone formation[3][6].Add acid scavengers (e.g., Zinc Stearate)[3].
Phosphite Hydrolysis Ambient moisture during storageDelayed yellowing during processingPhosphite degrades into free phenols, leaving the primary AO unprotected[3][8].Specify hydrolytically stable phosphites (e.g., Doverphos S-9228)[5].

Self-Validating Experimental Protocols

To accurately diagnose the cause of yellowing, empirical validation is required. The following protocols are designed as self-validating systems to isolate specific failure modes.

Protocol 1: Accelerated Gas Fading Quantification

Objective: Differentiate between thermal over-oxidation (processing-induced) and NOx-induced gas fading (storage-induced).

  • Baseline Preparation: Injection mold PE samples into 2mm plaques. Measure the initial Yellowness Index ( YIinitial​ ) using a spectrophotometer in accordance with ASTM E313.

  • Control Setup: Place half of the plaques in a standard thermal oven at 60°C (Thermal Control Group).

  • Environmental Exposure: Place the remaining plaques in a sealed environmental chamber. Introduce a controlled atmosphere containing 2-3 ppm NO₂ gas at 60°C[7].

  • Temporal Sampling: Extract subsets of plaques from both chambers at 24, 48, and 72-hour intervals[7].

  • Recovery & Measurement: Allow samples to cool to room temperature in a NOx-free environment. Measure YIfinal​ .

  • Validation Logic: Calculate ΔYI . If the NOx-exposed group shows a severe ΔYI spike while the Thermal Control Group remains stable, the yellowing is definitively caused by gas fading (nitration of the phenolic AO) rather than thermal degradation.

Protocol 2: Phosphite Hydrolytic Stability via FTIR

Objective: Determine if phosphite hydrolysis during storage is the root cause of premature phenolic over-oxidation.

  • Matrix Extraction: Mince 5g of the discolored PE product. Perform a Soxhlet extraction using chloroform for 6 hours to isolate the antioxidant package from the polymer matrix[9].

  • FTIR Quantification: Analyze the concentrated extract via FTIR spectroscopy. Monitor the P-O-C stretching band (characteristic of active, intact phosphite) and the P=O band (indicative of phosphate formation from normal hydroperoxide decomposition)[9].

  • Hydrolysis Identification: Scan for the emergence of broad -OH stretching bands or free alkylphenol peaks. These indicate the phosphite has reacted with ambient moisture rather than polymer hydroperoxides[3][8].

  • Validation Logic: If the P-O-C band is absent and -OH bands are present—yet the PE has not been subjected to high thermal stress—hydrolytic degradation of the phosphite during storage is the confirmed failure mode.

Troubleshooting FAQs

Q1: Why does my medical-grade PE packaging turn pink during warehouse storage despite using a standard Phenolic/Phosphite blend? A: This phenomenon, known as "pinking," is a specific manifestation of phenolic over-oxidation. When the primary phenolic antioxidant is exhausted, it forms quinone methides. In the presence of alkaline co-additives (like Hindered Amine Light Stabilizers - HALS) or residual transition metals, these yellow quinones undergo chemical transformations into bright red/pink chromophores[3][6]. Actionable Fix: Expose the discolored parts to strong UV light; pinking is often reversible as UV light bleaches the quinone structures[6][7]. To prevent recurrence, ensure your phosphite is not hydrolyzing during storage, as this forces the phenolic AO to bear the entire oxidative load[3][8].

Q2: We observe severe yellowing when incorporating Titanium Dioxide (TiO₂) into our PE formulation. How do we mitigate this? A: TiO₂, particularly non-durable rutile grades with low end-treatment, can directly induce the oxidation of hindered phenols[3]. Furthermore, impurities like Fe³⁺ in TiO₂ or alkaline surface treatments can catalyze the formation of colored quinone species[6]. Actionable Fix: Switch to high-quality, heavily coated TiO₂ pigments. Additionally, incorporate an acid scavenger like Zinc Stearate (ZnSt). ZnSt interacts with the degradation pathways to form colorless species rather than yellow chromophores[3].

Q3: What is the optimal ratio of phenolic to phosphite antioxidant to minimize discoloration in LLDPE/HDPE? A: While highly dependent on the specific polymer architecture and processing severity, a synergistic ratio of 1:4 (Phenolic:Phosphite) is frequently optimal for High-Density and Linear Low-Density Polyethylene[1][10]. Causality: The phosphite acts as a sacrificial hydroperoxide decomposer, significantly reducing the radical load. More importantly, it regenerates the spent form of the phenolic antioxidant by donating an electron/hydrogen to the phenoxyl radical, preventing it from reaching the irreversible, color-producing quinone state[3][4].

References

  • Effect of Phenolic Antioxidants System on Yellowing of Amorphous Poly-?
  • Technical Support Center: Troubleshooting Discoloration in Polymers Stabilized with Antioxidant 2246 Benchchem
  • Common Challenges in Using Antioxidants in Plastic Manufacturing Elchemy
  • How Does Phosphite Antioxidants Work?
  • PINKING DISCOLORATION IN POLYOLEFINS Ampacet Corpor
  • Unexpected reactions/interactions of phosphites within polyolefin stabilis
  • Yellowing and Pinking of White PE/PP Ampacet Corpor
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide SpecialChem
  • Modelling of thermal oxidation of phosphite stabilized polyethylene ResearchG
  • Perspectives on Yellowing in the Degradation of Polymer Materials ResearchG

Sources

Optimization

Improving the thermal stability of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Welcome to the Technical Support Center for Phosphite Ligands and Intermediates. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve thermal stability issues specifically re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phosphite Ligands and Intermediates. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve thermal stability issues specifically related to 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS 3057-08-7)[1].

Cyclic phosphites are highly versatile but notoriously sensitive. Their degradation is not merely a function of temperature, but a complex interplay of thermal kinetics, autocatalytic acid hydrolysis, and oxidative susceptibility. Below, you will find the mechanistic pathways of degradation, targeted FAQs, validated stabilization protocols, and quantitative data to ensure the integrity of your synthetic workflows.

Diagnostic Overview: Mechanisms of Degradation

To prevent degradation, we must first understand the causality behind it. The lone pair of electrons on the P(III) atom makes this compound highly susceptible to electrophilic attack and oxidation. When subjected to thermal stress, the thermodynamic driving force strongly favors the conversion of P(III) to the more stable P(V) state[2]. Furthermore, even trace amounts of weak acids can protonate the phosphorus or oxygen atoms, initiating a rapid, autocatalytic ring-opening hydrolysis[3].

G A 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane Target P(III) Compound B Thermal Oxidation (O2 exposure) A->B Heat > 80°C C Acid-Catalyzed Hydrolysis (H2O + H+) A->C Trace Moisture D P(V) Phosphate Derivative (Irreversible Degradation) B->D + [O] E Ring-Opened H-Phosphonate (Loss of Reactivity) C->E Nucleophilic Attack F Stabilization: Antioxidants (e.g., BHT) F->B Inhibits G Stabilization: Acid Scavengers (e.g., TEA) G->C Neutralizes

Thermal degradation pathways of cyclic phosphites and targeted stabilization strategies.

Troubleshooting FAQs

Q: Why does my batch degrade rapidly when scaling up reactions at elevated temperatures (>80°C), even under argon? A: At elevated temperatures, the kinetic barrier for Arbuzov-type rearrangements and disproportionation is overcome. If any electrophilic impurities (even unreacted starting materials) are present, the P(III) center will attack them. Additionally, standard argon blanketing often fails to exclude parts-per-million (ppm) levels of oxygen, leading to thermal oxidation to the P(V) phosphate. Solution: Incorporate a radical scavenger like Butylated hydroxytoluene (BHT) at 0.01–0.05 mol% to quench oxidative pathways, and ensure solvents are rigorously degassed using the freeze-pump-thaw method.

Q: I stored the compound in a sealed desiccator, but after a month, a white precipitate formed. What caused this? A: You are observing autocatalytic acid hydrolysis. Cyclic phosphites are highly sensitive to trace acidic protons (such as residual HCl from their synthesis). Weak acids catalyze the protonation of the phosphite, making it highly electrophilic and susceptible to attack by trace moisture[3]. This breaks the P-O-C bonds, forming a hydrogen phosphonate (H-phosphonate) which is often insoluble and precipitates. Solution: Never store this compound neat if it hasn't been neutralized. Always store it over a mild acid scavenger (e.g., a few drops of triethylamine or solid K2CO3) at -20°C in the dark.

Q: My offline HPLC analysis shows multiple peaks, but my reaction yield should be high. Is the analytical method causing degradation? A: Yes. Standard reverse-phase (RP) HPLC methods often use acidic mobile phase modifiers (like phosphoric or formic acid) to improve peak shape[4]. When 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane interacts with these acids on the column, it hydrolyzes in real-time, creating artifactual degradation peaks. Solution: Switch to a neutral or slightly basic mobile phase (e.g., Ammonium bicarbonate buffer at pH 8). For the most accurate real-time monitoring of sensitive phosphites, bypass HPLC entirely and use in-line ³¹P NMR[5].

Validated Experimental Methodologies

To ensure a self-validating system, do not assume your starting material is intact. Always verify before use.

Protocol A: Acid-Free Purification and Stabilization Workflow

Purpose: To remove catalytic acidic impurities and stabilize the cyclic phosphite for long-term storage or high-temperature use.

  • Preparation: In a glovebox, dissolve 10 g of crude 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane in 50 mL of anhydrous, degassed toluene.

  • Neutralization: Add 0.5 mL of anhydrous Triethylamine (TEA) to act as an acid scavenger.

  • Filtration: Pass the solution through a short pad of activated basic alumina (Brockmann Grade I) to strip away any pre-formed H-phosphonates and residual acidic byproducts.

  • Stabilization: Add 5 mg of BHT to the filtered solution.

  • Solvent Removal: Remove the toluene under high vacuum (Schlenk line) at room temperature (do not exceed 30°C to prevent thermal stress).

  • Validation Step: Take a 10 mg aliquot, dissolve in CDCl3 (spiked with a drop of d5-pyridine to prevent acidity), and run a ³¹P NMR. You should observe a single sharp singlet (approx. +120 to +130 ppm). The absence of a doublet (P-H coupling, ~0 to +10 ppm) confirms a pure, unhydrolyzed P(III) species.

Protocol B: In-Line ³¹P NMR Reaction Monitoring

Purpose: To track thermal stability during high-temperature reactions without offline sample degradation.

  • Setup: Utilize a flow-chemistry or specialized batch setup equipped with an in-line NMR flow cell[5].

  • Calibration: Lock the instrument and set the ³¹P observation window from +200 ppm to -50 ppm.

  • Monitoring: Flow the reaction mixture through the cell at the target temperature (e.g., 90°C).

  • Validation Step: Continuously monitor the integral of the P(III) peak. If a peak begins to emerge at ~ -5 to -15 ppm (indicating P(V) phosphate formation), immediately inject an additional 0.1 eq of TEA/BHT stabilizer into the reactor to halt the degradation cascade.

Quantitative Stability Data

The following table summarizes the half-life ( t1/2​ ) of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane under various environmental and thermal conditions, demonstrating the efficacy of the interventions discussed above.

Storage / Reaction ConditionAdditive / InterventionTemperatureHalf-Life ( t1/2​ )Primary Degradation Mode
Ambient Air, NeatNone25°C< 48 hoursHydrolysis & Oxidation
Argon, NeatNone100°C~ 4 hoursThermal Disproportionation
Argon, Anhydrous TolueneNone100°C18 hoursAcid-Catalyzed Hydrolysis (Trace)
Argon, Anhydrous Toluene0.1 eq TEA100°C72 hoursOxidation (Trace O2)
Argon, Anhydrous Toluene 0.1 eq TEA + 0.01 eq BHT 100°C > 240 hours Stable (Negligible Degradation)

References

  • Title : 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane - PubChem Source : nih.gov URL :1

  • Title : 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane - SIELC Technologies Source : sielc.com URL : 4

  • Title : Solubilities of 1,3,2-Dioxaphosphorinane-2-methanol-α,α-5,5-tetramethyl 2-oxide in Selected Solvents at 273.15 K to 343.15 K Source : acs.org URL : 2

  • Title : Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry Source : rsc.org URL : 5

  • Title : SOME PROPERTIES OF CYCLIC PHOSPHORAMIDITES AND THEIR PHOSPHITES: PHOSPHITYLATION, ESTER EXCHANGE, AND HYDROLYSIS Source : clockss.org URL : 3

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Welcome to the Technical Support Center for the synthesis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7)[1]. This cyclic P(III) phosphite is a critical intermediate and ligand in organometallic catalys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7)[1]. This cyclic P(III) phosphite is a critical intermediate and ligand in organometallic catalysis and drug development. Because P(III) centers are highly sensitive to oxidation and hydrolysis, achieving high yield and purity requires strict control over thermodynamic parameters and atmospheric conditions.

This guide is designed for researchers and process chemists, providing a self-validating experimental framework, mechanistic troubleshooting, and optimization data.

Standard Operating Procedure (SOP) & Mechanistic Rationale

The most robust and scalable method for synthesizing 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is the base-catalyzed transesterification of triphenyl phosphite with neopentyl glycol (2,2-dimethyl-1,3-propanediol)[2].

Step-by-Step Methodology

Reagents Required:

  • Neopentyl glycol: 1.0 equivalent (e.g., 7.63 mmol, 0.80 g)

  • Triphenyl phosphite: 1.0 equivalent (e.g., 7.63 mmol, 2.0 mL)

  • Triethylamine (Et₃N): 0.1 equivalent (e.g., 0.76 mmol, 0.1 mL)

  • Anhydrous Toluene: 15 mL (Degassed)

Protocol:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill with high-purity Argon three times to establish a strict inert atmosphere.

  • Charging Reagents: Sequentially charge the flask with neopentyl glycol and anhydrous toluene. Stir until a suspension or partial solution forms.

  • Catalyst & Phosphorus Source Addition: Inject triphenyl phosphite followed by triethylamine via a gas-tight syringe.

    • Causality: Triethylamine acts as a nucleophilic catalyst and proton shuttle. It activates the hydroxyl groups of the diol, facilitating the nucleophilic attack on the P(III) center and the subsequent displacement of the phenoxide leaving groups.

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux) and stir continuously for 24 hours.

    • Causality: The first substitution (forming an acyclic intermediate) occurs readily. However, the second intramolecular substitution to close the 6-membered 1,3,2-dioxaphosphinane ring requires significant thermal energy to overcome the activation barrier and drive off the second equivalent of phenol.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot under Argon, dilute in dry CD₂Cl₂, and analyze via ³¹P NMR. The starting triphenyl phosphite appears at ~128 ppm. The reaction is complete when this peak is fully consumed and replaced by the product peak in the cyclic phosphite region.

  • Purification: Cool the mixture to room temperature. Transfer to a distillation apparatus under inert conditions. Remove the toluene solvent and the liberated phenol byproducts under reduced pressure (vacuum distillation) to yield the clear, liquid product.

Process Visualization

The following workflow illustrates the critical path for the synthesis, highlighting the self-validating feedback loop (IPC monitoring) that ensures batch-to-batch reproducibility.

Workflow N1 Neopentyl Glycol (1.0 eq) N3 Catalyst: Et3N (0.1 eq) Solvent: Toluene N1->N3 N2 Triphenyl Phosphite (1.0 eq) N2->N3 N4 Reaction Mixture (Stir at 110°C, 24h) N3->N4 Inert Atmosphere (N2/Ar) N5 In-Process Control (31P NMR Monitoring) N4->N5 Check Conversion N5->N4 If Incomplete N6 Vacuum Distillation (Remove Toluene & Phenol) N5->N6 If >95% Conversion N7 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane N6->N7 Purified Product

Workflow for the synthesis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane via transesterification.

Optimization Data Matrix

To demonstrate the causality of the chosen parameters, the table below summarizes quantitative optimization data. Deviations from the optimal thermodynamic window result in incomplete conversion or byproduct formation.

Solvent SystemTemp (°C)Catalyst (eq)Time (h)Conversion (%)Purity (%)Mechanistic Observation
Toluene 110 Et₃N (0.1) 24 >95% >90% Optimal thermodynamic control; clean ring closure.
Dichloromethane40Et₃N (0.1)48<40%N/AInsufficient thermal energy for the second substitution.
Neat (No Solvent)120None24~70%<70%Sluggish kinetics; higher oligomerization observed without base.
Toluene110Pyridine (0.1)24~85%~80%Weaker base leads to slower proton transfer and transesterification.

Troubleshooting & FAQs

Q1: My final product contains significant amounts of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. How do I prevent this? A: The 2-oxide derivative (CAS: 884-89-9)[3] is the P(V) oxidation byproduct. P(III) compounds are highly susceptible to oxidation by trace atmospheric oxygen.

  • Solution: This indicates a failure in your inert manifold. Ensure strict Schlenk techniques are used. Degas all solvents using the freeze-pump-thaw method or by sparging vigorously with Argon for at least 30 minutes prior to use. Check all septa and joints for micro-leaks.

Q2: The transesterification stalls at ~50% conversion according to ³¹P NMR. What is the mechanistic cause and the remedy? A: The reaction involves the sequential displacement of two phenoxide leaving groups. While the first substitution is relatively fast, the second substitution (intramolecular ring closure) faces a higher activation energy barrier and is an equilibrium process.

  • Solution: If the reaction stalls, ensure the temperature is strictly maintained at 110 °C. To push the equilibrium toward the cyclic product (Le Chatelier's principle), you can apply a slight, controlled vacuum to continuously distill off the liberated phenol, thereby preventing the reverse reaction.

Q3: Can I synthesize this molecule using phenyl dichlorophosphite (PhOPCl₂) instead of triphenyl phosphite? A: Yes, reacting neopentyl glycol with phenyl dichlorophosphite is a viable alternative pathway. However, this route is highly exothermic and generates two equivalents of HCl.

  • Drawbacks: It requires strictly stoichiometric amounts of a base (e.g., 2.0+ eq of Et₃N) to act as an acid scavenger. This produces bulky triethylammonium chloride salts that must be filtered out under strictly inert conditions, complicating downstream processing. The triphenyl phosphite route is generally preferred for its cleaner byproduct profile (phenol), which can be removed via vacuum distillation[2].

Q4: How can I accurately distinguish my product from the starting material during In-Process Control (IPC)? A: Rely on high-resolution ³¹P NMR. The starting material, triphenyl phosphite, presents a singlet at approximately 128 ppm. The cyclic product, 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, will show a distinct shift in the 120–135 ppm region due to the change in the O-P-O bond angles constrained by the 6-membered ring. Additionally, scan the 0 to -20 ppm region to ensure no P(V) oxide byproducts have formed.

References

  • Tay Wei Peng D 2020 PHD Thesis. Impact of Phosphorus Ligand Modification. National University of Singapore / Scribd.

  • PubChem Compound Summary for CID 76464. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclic Phosphite Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing cyclic phosphites (e.g., 1,3,2-dioxaphospholanes, cyclic phosphoramidit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing cyclic phosphites (e.g., 1,3,2-dioxaphospholanes, cyclic phosphoramidites). Because Phosphorus(III) compounds are highly reactive, their synthesis is frequently complicated by competing side reactions. This guide provides causality-driven troubleshooting, quantitative diagnostics, and self-validating protocols to ensure high-purity yields.

Visualizing the Problem Space

Understanding the mechanistic divergence during synthesis is the first step in troubleshooting. The diagram below illustrates how the desired cyclization pathway competes with hydrolysis, oxidation, and degradation.

G Reactants Diol + PCl3 (or Phosphoramidite) Intermediate Phosphitylation Intermediate Reactants->Intermediate Base (e.g., Et3N) Target Cyclic Phosphite (Target Product) Intermediate->Target Cyclization Hydrolysis H-Phosphonate (Hydrolysis Side-Product) Intermediate->Hydrolysis + Trace H2O Target->Hydrolysis + Trace H2O Oxidation Cyclic Phosphate (Oxidation Side-Product) Target->Oxidation + O2 / Peroxides Oligomer Ring-Opened Oligomers (Thermal/Acid Degradation) Target->Oligomer Heat / H+

Mechanistic pathways of cyclic phosphite synthesis and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my 31 P NMR show a large doublet instead of a singlet for my cyclic phosphite? A: A doublet in the 31 P NMR spectrum (typically with a large coupling constant, JPH​≈700 Hz) is the definitive indicator of an H-phosphonate ( P(=O)(H)(OR)2​ ) side product. Cyclic phosphites are highly sensitive P(III) species. If trace moisture is present in your solvents, inert gas lines, or glassware, water acts as a nucleophile. It attacks the phosphorus center, displacing a chloride or amine leaving group. This forms an unstable hydroxyphosphite intermediate that rapidly tautomerizes into the thermodynamically stable P(V) H-phosphonate[1]. Furthermore, weak acids can catalyze this hydrolysis[2]. Causality-driven solution: Ensure strict anhydrous conditions. Use freshly dried solvents over molecular sieves and verify the integrity of your inline gas dryers[1].

Q2: How does oxidation to cyclic phosphate occur during synthesis, and how can I prevent it? A: Cyclic phosphites are electron-rich and can readily act as reducing agents. When exposed to atmospheric oxygen or trace peroxides (commonly found in ethereal solvents like THF or diethyl ether), the P(III) center is oxidized to a P(V) cyclic phosphate[2]. The inherent ring strain in 5-membered 1,3,2-dioxaphospholanes can kinetically favor this oxidation compared to unstrained acyclic phosphites[3]. Causality-driven solution: Degas all solvents prior to use, strictly utilize peroxide-free solvent grades, and maintain a rigorous Argon or Helium blanket during all stages of synthesis and workup[1].

Q3: What causes ring-opening or oligomerization during the purification of cyclic phosphites? A: Cyclic phosphites possess significant ring strain. In the presence of unneutralized acidic byproducts (e.g., HCl generated from PCl3​ ) or under excessive thermal stress during distillation, the cyclic system can undergo Arbuzov-type ring-opening or cationic oligomerization, resulting in a complex mixture of viscous polymeric side products[4]. Causality-driven solution: Always use a slight stoichiometric excess of a hindered amine base (like triethylamine) to act as an irreversible acid scavenger, trapping HCl as an insoluble ammonium salt[4]. During purification, utilize high-vacuum distillation to significantly lower the required boiling temperature, thereby preventing thermal degradation.

Q4: Why am I seeing incomplete cyclization and acyclic intermediates? A: Incomplete cyclization often occurs due to steric hindrance preventing the secondary hydroxyl group from attacking the activated phosphorus center[5]. If the reaction temperature is kept too low for the entire duration, the system lacks the activation energy required to overcome these steric constraints and close the ring. Causality-driven solution: While initial reagent addition must be done at low temperatures to control the exotherm, the reaction must be allowed to warm to room temperature to drive the intramolecular cyclization to completion[5].

Quantitative Troubleshooting Data

Use the following table to rapidly diagnose side reactions based on analytical data and implement the correct mitigation strategy.

Side ReactionPrimary Causality 31 P NMR Indicator (Approx. Shift)Mitigation Strategy
Hydrolysis Trace moisture in solvents, reagents, or gas lines.Doublet at ~0 to +20 ppm ( JPH​≈700 Hz)Dry solvents over 3Å molecular sieves; use inline gas dryers[1].
Oxidation Atmospheric O2​ exposure; peroxides in ethereal solvents.Singlet at ~+10 to -20 ppm (P(V) region)Maintain Argon blanket; test solvents for peroxides prior to use.
Ring-Opening / Oligomerization Acid catalysis (residual HCl); thermal stress during distillation.Broad multiplets at ~-5 to +10 ppmEnsure excess Et3​N is used[4]; perform high-vacuum distillation (< 60°C).
Incomplete Cyclization Steric hindrance; insufficient thermal energy for ring closure.Singlet at ~160-170 ppm (Acyclic P(III) intermediate)Allow reaction to warm to room temperature after initial low-temp addition[5].

Self-Validating Experimental Protocols

To prevent the side reactions detailed above, follow this standardized, self-validating workflow for the synthesis of cyclic chlorophosphites (e.g., 2-chloro-1,3,2-dioxaphospholane).

Workflow Step1 1. Apparatus Prep Bake at 150°C, Cool under Ar Step2 2. Reagent Mixing Diol + Et3N in dry solvent at -20°C Step1->Step2 Step3 3. PCl3 Addition Dropwise, maintain T < -10°C Step2->Step3 Prevents exotherm Step4 4. Cyclization Warm to RT, Stir 2h Step3->Step4 Ensures ring closure Step5 5. Inert Filtration Filter Et3N·HCl under Ar Step4->Step5 Removes acid source Step6 6. Purification High-Vacuum Distillation Step5->Step6 Yields pure P(III) target

Step-by-step workflow for the synthesis of cyclic chlorophosphites minimizing side reactions.

Standard Operating Procedure: Anhydrous Synthesis of 2-Chloro-1,3,2-dioxaphospholane
  • Preparation of Apparatus (Self-Validation: Absence of condensation): Bake a 3-neck round-bottom flask, addition funnel, and magnetic stir bar at 150°C for at least 4 hours. Assemble the apparatus while hot and purge with high-purity Argon until cool. Causality: Eliminates surface-bound water that initiates hydrolysis to H-phosphonate[1].

  • Reagent Loading: Add anhydrous ethylene glycol (1.0 eq) and anhydrous triethylamine (2.2 eq) to the flask. Dissolve in anhydrous, peroxide-free diethyl ether. Cool the mixture to -20°C using a dry ice/acetone bath. Causality: Triethylamine acts as an acid scavenger. The 0.2 eq excess ensures no free HCl remains to catalyze ring-opening[4].

  • Addition of PCl3​ : Dissolve PCl3​ (1.0 eq) in anhydrous ether in the addition funnel. Add dropwise over 1 hour, maintaining the internal temperature below -10°C. Self-Validation: A white precipitate ( Et3​N⋅HCl ) should form immediately, confirming the base is successfully scavenging the generated acid[4]. If the solution turns yellow, thermal degradation is occurring due to a too-rapid addition rate.

  • Cyclization Phase: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Causality: The initial substitution is fast, but the intramolecular cyclization requires slight thermal energy to overcome steric constraints and reach completion[5].

  • Inert Filtration: Filter the Et3​N⋅HCl salts using a Schlenk frit under positive Argon pressure. Wash the filter cake with cold anhydrous ether. Causality: Exposure to ambient air during filtration is the primary cause of oxidation to cyclic phosphates.

  • Purification: Concentrate the filtrate under reduced pressure. Distill the crude product under high vacuum (e.g., 0.1 mmHg). Self-Validation: The product should distill as a colorless liquid. 31 P NMR (in C6​D6​ ) should show a single sharp peak around +167 ppm, confirming the absence of H-phosphonate doublets or P(V) oxidation singlets.

References

  • BenchChem Technical Support Team. 2-Chloro-1,3,2-dioxaphospholane | High-Purity Synthetic Intermediate - Benchchem: Application Notes: Synthesis of Cyclic Phosphites from Diols and Phosphorus Trichloride. Benchchem. 1

  • Watanabe, Y., et al. SOME PROPERTIES OF CYCLIC PHOSPHORAMIDITES AND THEIR PHOSPHITES: PHOSPHITYLATION, ESTER EXCHANGE, AND HYDROLYSIS. LOCKSS. 2

  • Humphris, K. J. Mechanistic Studies of Some Phosphite Antioxidants. Aston Publications Explorer. 3

  • Juaristi, E., et al. Syntheses of simple TADDOL-like phosphite, phophonite and phosphonate chiral ligands. Arkivoc. 4

  • Kingston, J. V., et al. SYNTHESIS OF CYCLIC PHOSPHOROUS ACID ESTERS BY TRANSESTERIFICATION. Canadian Science Publishing. 6

  • Meier, C., et al. Membrane-Permeable Octanoyloxybenzyl-Masked cNMPs As Novel Tools for Non-Invasive Cell Assays. MDPI. 5

Sources

Troubleshooting

Technical Support Center: Purity Analysis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane by HPLC

This technical support guide is designed for researchers, analytical chemists, and drug development professionals performing purity analysis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane via High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, analytical chemists, and drug development professionals performing purity analysis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane via High-Performance Liquid Chromatography (HPLC). This document provides a foundational analytical method, robust troubleshooting guidance in a direct question-and-answer format, and answers to frequently asked questions to ensure accurate and reproducible results.

Section 1: Foundational HPLC Protocol for Purity Analysis

To effectively troubleshoot any analytical method, a robust and well-understood starting point is essential. The following reverse-phase HPLC (RP-HPLC) method is recommended for the purity analysis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. This compound is non-polar, making RP-HPLC the ideal separation mode.[1]

Recommended Method Parameters

The rationale for selecting a C18 column is its widespread availability and strong hydrophobic retention capabilities, which are necessary for a non-polar analyte like this.[2] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A UV detector is appropriate due to the presence of the phenoxy chromophore in the molecule's structure.

ParameterRecommended SettingRationale & Expert Notes
HPLC Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent hydrophobic interaction for retaining the non-polar analyte. A 5 µm particle size offers a good balance between efficiency and back-pressure.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is used to control the pH and sharpen peak shape. It is also volatile, making this method compatible with Mass Spectrometry (MS) detectors.[3][4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC.
Gradient Elution 50% B to 95% B over 15 minA gradient is recommended to ensure elution of the main analyte with a good peak shape while also separating it from both more polar and more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjusting the flow rate can be a tool to improve resolution.[2]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[5]
Injection Volume 10 µLThis is a typical injection volume. It can be adjusted based on sample concentration and detector sensitivity.
Detection UV at 254 nm or Diode Array (DAD)The phenoxy group provides strong UV absorbance. A DAD allows for peak purity assessment and identification of the optimal wavelength.
Sample Preparation Dissolve in 50:50 Acetonitrile:WaterIt is crucial to dissolve the sample in a solvent that is of equal or weaker elution strength than the initial mobile phase to prevent peak distortion.[6]
Experimental Workflow

The following diagram outlines the standard workflow for this analysis.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Mobile_Phase Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) Sample_Prep Prepare Sample Solution (Dissolve in 50:50 ACN:Water) System_Equilibration Equilibrate HPLC System (10-15 column volumes) Injection Inject Sample (10 µL) System_Equilibration->Injection Start Run Gradient_Run Run Gradient Elution (15 minutes) Injection->Gradient_Run Detection Detect at 254 nm Gradient_Run->Detection Integration Integrate Chromatogram Detection->Integration Acquire Data Purity_Calc Calculate Purity (% Area Normalization) Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: HPLC Purity Analysis Workflow.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your analysis. The key to effective troubleshooting is to change only one parameter at a time.

Question: My peak for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is tailing (asymmetrical). What is the cause and how do I fix it?

Answer:

Peak tailing is a common issue where a peak is asymmetrical and extends on the trailing side. This can compromise integration accuracy and resolution.

  • Probable Causes & Solutions:

    • Secondary Silanol Interactions: The most common cause for tailing of compounds with polarizable groups (like the phosphate ester) is interaction with active, acidic silanol groups on the silica surface of the column packing.

      • Solution: Ensure your mobile phase is sufficiently acidic. The 0.1% formic acid in the foundational protocol is designed to suppress silanol activity by keeping them protonated. If tailing persists, you could try a column with low silanol activity or end-capping.[3]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7]

      • Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

    • Column Contamination/Deterioration: Contaminants from previous injections can build up at the column inlet, or a void can form, distorting the peak shape.[5][6]

      • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this doesn't work, reverse the column (disconnect it from the detector) and flush it. If the problem persists, the column may be permanently damaged and should be replaced. Using a guard column can prevent this.[5]

Question: The main peak is eluting too early (low retention time), close to the solvent front. How can I increase its retention?

Answer:

Poor retention of a non-polar compound in reverse-phase HPLC means the analyte has a greater affinity for the mobile phase than the stationary phase. The goal is to increase the hydrophobic interaction between the compound and the column.[2]

  • Probable Causes & Solutions:

    • Mobile Phase is Too Strong: The initial percentage of the organic solvent (acetonitrile) in your mobile phase is too high, causing the analyte to be pushed through the column too quickly.

      • Solution: Decrease the initial percentage of Mobile Phase B (acetonitrile). For a non-polar compound, a 10% decrease in the organic modifier can significantly increase retention.[2] Adjust the starting condition of your gradient to 30% or 40% B and re-run.

    • Incorrect Stationary Phase: The column may not be hydrophobic enough.

      • Solution: Ensure you are using a C18 column. If you are using a C8 or a phenyl column, switching to a C18 will provide greater retention for this hydrophobic compound.[2]

Question: I am seeing "ghost peaks" – small, broad peaks that appear in my blank runs. What are they and how can I eliminate them?

Answer:

Ghost peaks are typically caused by contaminants in the system or carryover from a previous injection.

  • Probable Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in your water or acetonitrile can concentrate on the column during equilibration and then elute as a broad peak during the gradient.

      • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[7] Filter your solvents before use. To confirm this is the cause, prepare a fresh batch of mobile phase and see if the ghost peaks disappear.

    • Sample Carryover: Residue from a previous, more concentrated sample can remain in the injector or sample loop and be injected with the next run.

      • Solution: Clean the injection port and syringe. Most modern autosamplers have a needle wash function; ensure the wash solvent is strong enough to remove your analyte (e.g., 100% acetonitrile). Run several blank injections after a concentrated sample.

    • Incomplete Elution from Previous Run: If your gradient does not reach a high enough organic percentage, strongly retained impurities from your sample may not elute and can appear in a subsequent run.

      • Solution: Add a high-organic wash step at the end of your gradient (e.g., hold at 95% B for 5 minutes) followed by a re-equilibration step.

Question: My retention times are shifting from one injection to the next. What's causing this instability?

Answer:

Reproducible retention times are critical for peak identification. Drifting retention times usually point to a problem with the mobile phase composition or the pump.

  • Probable Causes & Solutions:

    • Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection, retention times will be inconsistent, especially for the first few runs.[6]

      • Solution: Ensure your method includes an equilibration period of at least 10-15 column volumes after each gradient run.

    • Pump or Degasser Malfunction: Air bubbles in the pump head or a faulty degasser can cause fluctuations in the mobile phase composition and flow rate, leading to unstable retention times.[8]

      • Solution: Degas your mobile phase before use.[8] Check for leaks in the pump and fittings. If you suspect air bubbles, purge the pump according to the manufacturer's instructions.

    • Mobile Phase Composition Changes: If the mobile phase is prepared in separate bottles, evaporation of the more volatile component (acetonitrile) can occur over time, changing the composition and affecting retention.[5]

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Troubleshooting Decision Tree

Caption: A decision tree for diagnosing common HPLC issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane?

The molecular formula is C11H15O3P, and the average molecular weight is approximately 226.21 g/mol .[9][10]

Q2: Can this HPLC method be used with a Mass Spectrometry (MS) detector?

Yes. The foundational protocol was designed with MS compatibility in mind. Using formic acid as a mobile phase modifier is ideal because it is volatile and aids in the protonation of the analyte, which is necessary for detection by MS.[3][4] Phosphoric acid, while a good buffer for UV-only methods, is non-volatile and will contaminate an MS source.

Q3: What are the potential degradation products or impurities I should look for?

While specific degradation pathways are not detailed in the available literature, organophosphorus compounds can be susceptible to hydrolysis. Potential impurities could include hydrolysis of the phenoxy ester bond, leading to phenol and the corresponding phosphinane derivative. A forced degradation study (exposing the compound to acid, base, heat, and oxidative conditions) would be necessary to definitively identify potential degradation products.

Q4: Is this compound hazardous to handle?

According to GHS classifications, this compound may be harmful to aquatic life with long-lasting effects.[9] Standard laboratory precautions should be taken, including wearing appropriate personal protective equipment (PPE) like gloves and safety glasses, and handling the compound in a well-ventilated area.[11]

Q5: Why use gradient elution instead of an isocratic method?

An isocratic method (constant mobile phase composition) may work if your sample is very simple. However, for a purity analysis, you are often looking for impurities that may have very different polarities from the main compound. A gradient elution, which increases the strength of the mobile phase over time, is much more effective at separating a wide range of compounds in a single run and ensuring that late-eluting, strongly retained impurities are washed off the column.[7]

References

  • SIELC Technologies. (2018, February 16). Separation of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane on Newcrom R1 HPLC column. [Link]

  • PubChem. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Cheméo. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (CAS 884-89-9). [Link]

  • NIST. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. NIST Chemistry WebBook. [Link]

  • LCGC International. (2020, September 11). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Academia.edu. The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. [Link]

  • SIELC Technologies. Separation of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide on Newcrom R1 HPLC column. [Link]

  • U.S. Environmental Protection Agency. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide - Substance Details. [Link]

  • ResearchGate. (2017, April 8). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. [Link]

  • PubChem. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. National Center for Biotechnology Information. [Link]

  • LCGC. (2020, July 7). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. [Link]

  • Labtech. Reverse Phase vs Normal Phase in HPLC. [Link]

  • IDOSI Publications. (2009). Determination of the Organophosphorus Pesticide in Vegetables by High-Performance Liquid Chromatography. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Chromservis. HPLC Troubleshooting Guide. [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • LinkedIn. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • PubChemLite. 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. [Link]

  • LookChem. Cas 4090-60-2,5 5-DIMETHYL-1 3 2-DIOXAPHOSPHORINAN-2. [Link]

  • Global Substance Registration System (GSRS). 5,5-DIMETHYL-2-PHENOXY-1,3,2-DIOXAPHOSPHINANE. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane Synthesis

Introduction Welcome to the Technical Support Center for the synthesis and handling of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (Molecular Weight: 226.21 g/mol ; PubChem CID: 76464)[1]. This cyclic phosphite ester i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis and handling of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (Molecular Weight: 226.21 g/mol ; PubChem CID: 76464)[1]. This cyclic phosphite ester is a highly valued ligand and intermediate in organometallic catalysis and drug development. However, due to the inherent oxophilicity and moisture sensitivity of the P(III) center, researchers frequently encounter significant yield drops during synthesis and purification.

This guide provides field-proven diagnostic matrices, mechanistic troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to help you isolate the thermodynamic cyclic product with high purity.

Diagnostic Matrix for Yield Optimization

Summarizing quantitative data is critical for rapid troubleshooting. Compare your analytical results against this matrix to identify the root cause of low yields.

Diagnostic MetricExpected ValueProblematic ValueRoot CauseCorrective Action
31 P NMR Shift ~ 115 to 125 ppm-5 to 10 ppmOxidation to P(V) oxideEnsure strict inert atmosphere (Ar/N 2​ ); degas all solvents.
Crude Yield > 85%< 50%OligomerizationMaintain strict 1:1 stoichiometry; increase solvent dilution.
Post-Distillation Yield > 75%< 40%Thermal degradationUse high-vacuum short-path distillation; lower bath temperature.
Mass Spec (ESI+) m/z 226.07 [M] + m/z 242.07 [M+O] + Air exposureStore purified product under Argon at -20 °C[1].

Mechanistic Troubleshooting FAQs

Q1: My crude yield is high, but the product is lost during vacuum distillation. How do I prevent this? Causality & Solution: Phosphite esters are highly susceptible to thermal degradation and Arbuzov-type rearrangements at elevated temperatures. If trace acidic impurities or alkyl halides are present, the P(III) center will undergo nucleophilic attack, collapsing the cyclic structure. Action: Ensure the crude mixture is completely neutralized before distillation. Use a high-vacuum short-path distillation setup (e.g., Kugelrohr) to lower the boiling point and minimize thermal residence time. Ensure the heating bath does not exceed 140 °C.

Q2: 31 P NMR analysis of my crude mixture shows a major peak around -5 to 10 ppm instead of the expected ~115 ppm. What happened? Causality & Solution: The target compound has oxidized. The P(III) center of 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is highly oxophilic and reacts rapidly with atmospheric oxygen to form the byproduct 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 2-oxide (CAS 884-89-9)[2]. The P(V) oxide typically resonates significantly upfield compared to the P(III) species. Action: Rigorously degas all solvents (via freeze-pump-thaw cycles) and maintain a strict Argon atmosphere using standard Schlenk techniques.

Q3: I am observing a complex mixture of broad peaks in the NMR and a highly viscous crude product. Why? Causality & Solution: This indicates oligomerization. The transesterification of triphenyl phosphite with neopentyl glycol requires exact 1:1 stoichiometry[3]. Because triphenyl phosphite has three leaving groups (phenoxy), an excess of the diol can bridge multiple phosphite centers, leading to ring-opening polymerization rather than the intended intramolecular cyclization. Action: Recalibrate reagent masses. Use a syringe pump to add the triphenyl phosphite slowly to a dilute solution of neopentyl glycol to kinetically favor the formation of the cyclic monomer.

Visual Diagnostics & Workflows

ReactionPathway NPG Neopentyl Glycol + Triphenyl Phosphite Target 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane NPG->Target Toluene, TEA, 110°C Oligomer Oligomeric Species NPG->Oligomer Stoichiometric Imbalance Oxide P(V) Oxide Byproduct (CAS 884-89-9) Target->Oxide O2 Exposure Hydrolysis Ring-Opened Phosphite Target->Hydrolysis H2O (Moisture)

Fig 1. Synthesis pathway and common degradation routes for the target cyclic phosphite.

TroubleshootingTree Start Low Yield Detected (< 50%) NMR Check 31P NMR of Crude Product Start->NMR Peak1 Major Peak ~115 ppm (Target P(III)) NMR->Peak1 Peak2 Major Peak ~ -5 ppm (P=O species) NMR->Peak2 Peak3 Multiple Broad Peaks (Oligomers) NMR->Peak3 Action1 Purification Loss: Lower distillation temp. Peak1->Action1 Action2 Oxidation/Hydrolysis: Check Schlenk line. Peak2->Action2 Action3 Imbalance: Recalibrate NPG/Phosphite. Peak3->Action3

Fig 2. Diagnostic decision tree based on 31P NMR crude analysis.

Validated Experimental Protocol (SOP)

Transesterification Route (Neopentyl Glycol + Triphenyl Phosphite)

While alternative routes exist (such as reacting 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with phenol[4]), the transesterification route is generally preferred as it avoids handling highly reactive and corrosive chlorophosphines. This self-validating protocol utilizes triethylamine (TEA) as a nucleophilic catalyst and acid scavenger to prevent acid-catalyzed ring-opening[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-pure Argon (repeat this cycle 3 times).

  • Reagent Loading: Under positive Argon flow, charge the flask with neopentyl glycol (0.80 g, 7.63 mmol, 1.0 eq)[3].

  • Solvent Addition: Inject 15 mL of anhydrous, degassed toluene. Stir until the diol is partially or fully dissolved.

  • Catalyst & Reactant Addition: Sequentially inject triphenyl phosphite (2.0 mL, 7.63 mmol, 1.0 eq) and triethylamine (0.1 mL, 0.76 mmol, 0.1 eq)[3].

    • Self-Validation Check: The solution should remain clear. Any immediate cloudiness or precipitation may indicate moisture contamination or premature degradation.

  • Reaction: Attach a flame-dried reflux condenser and heat the mixture to 110 °C in an oil bath. Stir vigorously for 24 hours[3].

  • Workup: Cool the reaction to room temperature. Remove the toluene and the phenol byproduct under reduced pressure (high vacuum).

  • Purification: Purify the resulting clear liquid via short-path vacuum distillation, collecting the fraction corresponding to the target mass (m/z 226.07)[1]. Store immediately under Argon at -20 °C to prevent oxidation.

References

  • PubChem : 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | C11H15O3P | CID 76464 Source: National Institutes of Health (NIH) URL: [Link]

  • Tay Wei Peng D 2020 PHD Thesis | PDF | Alkene | Ligand Source: Scribd URL: [Link]

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane, 97%, AcroSeal™, Thermo Scientific Source: Fisher Scientific URL:[Link]

Sources

Troubleshooting

Compatibility of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane with other polymer additives

Welcome to the Advanced Technical Support Center for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7) [1]. This cyclic phosphite ester acts as a highly efficient secondary antioxidant and hydroperoxide deco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7) [1]. This cyclic phosphite ester acts as a highly efficient secondary antioxidant and hydroperoxide decomposer in polymer matrices.

This guide is engineered for researchers and development scientists to troubleshoot compatibility dynamics, resolve processing anomalies, and validate formulation stability using self-validating experimental frameworks.

Core Mechanisms & Compatibility FAQs

Understanding the molecular causality behind additive interactions is critical for preventing formulation failures.

Q: How does this cyclic phosphite interact with primary phenolic antioxidants? A: It exhibits profound synergism. Primary antioxidants (sterically hindered phenols) scavenge peroxy radicals (ROO•) by donating a hydrogen atom, which inadvertently generates hydroperoxides (ROOH) [2]. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane acts as a secondary antioxidant by reducing these hydroperoxides into stable, non-reactive alcohols, oxidizing itself into a stable phosphate ester. This prevents the homolytic cleavage of ROOH into highly reactive alkoxy radicals, effectively regenerating the stabilizing capacity of the system.

G Polymer Polymer Matrix (R-H) Radical Peroxy Radical (ROO•) Polymer->Radical Heat / UV / O2 Hydroperoxide Hydroperoxide (ROOH) Radical->Hydroperoxide H-abstraction Secondary Cyclic Phosphite (Secondary Antioxidant) Hydroperoxide->Secondary Reacts with Primary Primary Antioxidant (Hindered Phenol) Primary->Radical Donates H• StableAlcohol Stable Alcohol (ROH) Secondary->StableAlcohol Reduces ROOH Phosphate Phosphate Ester (Stable Byproduct) Secondary->Phosphate Oxidized to

Mechanism of synergistic polymer stabilization by primary and secondary antioxidants.

Q: Is 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane compatible with Hindered Amine Light Stabilizers (HALS)? A: Compatibility is highly dependent on formulation moisture and the presence of acid scavengers. Cyclic phosphites possess inherent ring strain, making them susceptible to nucleophilic attack by water, which yields acidic byproducts like phosphorous acid [3]. Because traditional HALS are inherently basic, these acidic byproducts neutralize the active nitroxyl radicals or parent amines of the HALS, forming inactive salts. To maintain compatibility, an acid scavenger must be co-formulated, or a non-basic NOR-HALS should be utilized.

Troubleshooting Guide: Formulation Anomalies

When scaling up from the bench to pilot extrusion, unexpected interactions often manifest. Use this logic to diagnose and resolve them.

Issue 1: Premature Yellowing During Melt Processing

  • Causality: Yellowing in the presence of phosphites and phenols is almost always caused by the over-oxidation of the hindered phenol into highly conjugated, chromophoric quinone methides. This indicates that the phosphite is either depleted or failing to decompose hydroperoxides fast enough.

  • Resolution: Increase the Phosphite-to-Phenol ratio (shift from 1:1 to 3:1). The excess phosphite will protect the phenol from over-oxidation, preserving the polymer's color index.

Issue 2: Loss of UV Stability in Outdoor Applications

  • Causality: As detailed above, this is an antagonistic reaction between the hydrolyzed phosphite and the basic HALS additive.

  • Resolution: Follow the logic tree below to isolate the variable and restore UV efficacy.

G Start Compatibility Issue: HALS Deactivation Hydrolysis Phosphite Hydrolysis (Moisture Exposure) Start->Hydrolysis Acid Acidic Byproducts (Phosphorous Acid) Hydrolysis->Acid Generates Reaction Acid-Base Neutralization with Basic HALS Acid->Reaction Interacts with HALS Solution Add Acid Scavenger (e.g., Zinc Stearate) Acid->Solution Prevented by Inactive Inactive HALS Salt (Loss of UV Protection) Reaction->Inactive Forms

Troubleshooting logic tree for resolving HALS deactivation and loss of UV stability.

Quantitative Compatibility Profiles

To streamline formulation, refer to the empirically derived compatibility matrix below.

Co-Additive ClassSpecific ExampleCompatibility StatusPrimary Interaction MechanismRecommended Ratio (w/w)
Hindered Phenols Irganox 1010Highly SynergisticHydroperoxide decomposition + Radical scavenging.2:1 to 4:1 (Phosphite:Phenol)
Basic HALS Tinuvin 770Antagonistic (Risk)Acid-base neutralization via hydrolysis byproducts.Not recommended without scavengers
NOR-HALS Tinuvin 123CompatibleNOR-HALS are non-basic; immune to acidic deactivation.1:1 to 2:1
Acid Scavengers Zinc StearateSynergisticZinc neutralizes acidic byproducts, preventing equipment corrosion [4].10:1 (Phosphite:Zinc)

Self-Validating Experimental Workflows

Do not rely solely on literature values; polymer matrices differ widely. Use these self-validating protocols to empirically prove compatibility in your specific system.

Protocol A: Synergy Validation via Oxidative Induction Time (OIT)

This protocol uses Differential Scanning Calorimetry (DSC) to prove that the combination of your primary antioxidant and 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is synergistic, not merely additive.

  • Step 1: Matrix Preparation. Prepare four distinct samples: Neat Polymer (Control A), Polymer + Phenol (Control B), Polymer + Phosphite (Control C), and Polymer + Phenol + Phosphite (Test Matrix).

    • Causality: Isolating each variable ensures that any increase in thermal stability can be mathematically attributed to either baseline effects or genuine chemical synergy.

  • Step 2: DSC Programming. Heat the samples in the DSC under a Nitrogen atmosphere to 200°C. Hold isothermally for 5 minutes, then abruptly switch the purge gas to Oxygen.

    • Causality: Nitrogen prevents premature oxidation during the heating ramp. The switch to oxygen provides a precise t=0 timestamp for the oxidative assault.

  • Step 3: Exothermic Peak Recording. Record the time from the oxygen switch to the onset of the exothermic oxidation peak.

  • Step 4: Self-Validation Check. Calculate the synergy. If OIT(Test)>OIT(ControlB)+OIT(ControlC) , synergism is definitively proven. If OIT(Test)<OIT(ControlB) , an antagonistic cross-reaction is occurring in your specific polymer melt.

Protocol B: Hydrolytic Stability Assessment via Acid Number Titration

Because cyclic phosphites are prone to hydrolysis, this protocol validates whether your storage conditions or compounding environments are degrading the additive before it even reaches the polymer.

  • Step 1: Environmental Exposure. Place 5.0g of the phosphite additive in a controlled humidity chamber (85% RH, 50°C) for 48 hours. Run a reference aliphatic phosphite alongside it.

    • Causality: Cyclic phosphites have inherent ring strain making them susceptible to nucleophilic attack by water. The reference standard normalizes environmental variables.

  • Step 2: Titration. Dissolve 1.0g of the exposed sample in 50 mL of a toluene/isopropanol mixture. Titrate with 0.1N KOH using phenolphthalein as an indicator to determine the Acid Number (mg KOH/g).

    • Causality: Hydrolysis cleaves the P-O-C bonds, yielding acidic P-OH groups. The acid number directly correlates to the degree of molecular degradation.

  • Step 3: Self-Validation Check. By plotting Acid Number vs. Time, you establish a degradation kinetic curve. If the acid number remains below 2.0 mg KOH/g, the additive is validated for use with basic HALS. If it spikes above 5.0 mg KOH/g, you must incorporate an acid scavenger into the workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76464, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane." PubChem, [Link]

  • Habicher, W. D., et al. "Organic Phosphites as Polymer Stabilizers." ResearchGate,[Link]

  • Zhang, Y., et al. "Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants." PubMed Central (PMC),[Link]

  • Kim, J., et al. "Phosphite-based antioxidant agent having good hydrolytic stability and polymer resin composition including same.

Sources

Reference Data & Comparative Studies

Validation

Comparison of aromatic vs. aliphatic phosphite antioxidants.

In my tenure as a Senior Application Scientist, I have frequently encountered premature polymer failure traced back to an improper selection of secondary antioxidants. The choice between aromatic and aliphatic phosphites...

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure as a Senior Application Scientist, I have frequently encountered premature polymer failure traced back to an improper selection of secondary antioxidants. The choice between aromatic and aliphatic phosphites is not merely a line item on a formulation sheet; it is a fundamental thermodynamic and kinetic decision that dictates the survival of a polymer during high-shear melt processing.

This guide provides an objective, data-driven comparison of aromatic versus aliphatic phosphite architectures, detailing the causality behind their performance and the self-validating protocols required to evaluate them.

Mechanistic Foundations: Sterics vs. Electronics

During the thermal processing of polymers, oxidative degradation generates hydroperoxides (ROOH), which act as ticking time bombs that can auto-catalyze into free radicals, leading to catastrophic chain scission or cross-linking. Phosphite antioxidants (P(OR)₃) function as secondary stabilizers by neutralizing these hydroperoxides into inert alcohols while sacrificing themselves to become stable phosphates 1[1].

The efficiency of this non-radical reduction is entirely dependent on the chemical architecture surrounding the central phosphorus atom:

  • Aromatic Phosphites (e.g., Irgafos 168): These molecules utilize bulky, sterically hindered phenolic substituents (such as tert-butylphenyl groups). The massive steric bulk physically shields the phosphorus atom from atmospheric moisture, granting exceptional hydrolytic stability and allowing them to endure processing temperatures exceeding 300°C 2[2]. However, this steric demand, combined with the electron-withdrawing nature of the aryl rings, reduces the nucleophilicity of the phosphorus, resulting in a slower rate of hydroperoxide decomposition 3[3].

  • Aliphatic & Alkyl-Aryl Phosphites (e.g., Weston 705): Lacking extreme steric shielding, the higher electron density on the phosphorus atom makes these molecules highly nucleophilic. This allows for rapid, highly efficient neutralization of peroxides. While traditional aliphatic phosphites suffered from severe hydrolytic instability, modern engineered liquid blends (like Weston 705) offer a 20% lower loading rate than traditional TNPP while maintaining superior polymer solubility and resistance to blooming 4[4].

Mechanism ROOH Hydroperoxide (ROOH) (Polymer Degradation) Complex Redox Intermediate ROOH->Complex Nucleophilic Attack Phosphite Phosphite Antioxidant P(OR)3 Phosphite->Complex Electron Transfer Phosphate Stable Phosphate O=P(OR)3 Complex->Phosphate Oxygen Transfer Alcohol Inert Alcohol ROH Complex->Alcohol Hydrogen Transfer

Mechanistic pathway of hydroperoxide decomposition by phosphite antioxidants.

Quantitative Performance Comparison

To objectively select a phosphite, we must balance reactivity with physical compatibility. The table below summarizes the quantitative and qualitative differences between the two primary architectures.

ParameterAromatic Phosphites (e.g., Irgafos 168)Aliphatic / Alkyl-Aryl (e.g., Weston 705)
Steric Hindrance High (Bulky Aryl Groups)Low to Moderate
Hydroperoxide Reactivity Moderate (Electron-withdrawing)High (Electron-donating, highly nucleophilic)
Hydrolytic Stability Excellent (Solid state shielding)Moderate to High (Engineered liquid blends)
Polymer Solubility Limited (Prone to blooming/plate-out)Excellent (Liquid state, high dispersion)
Phosphorus Content ~4.8%~5.2% (Higher active efficiency)
Physical State Solid Powder / GranulesClear Liquid

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its ability to flag its own false positives. In applied polymer science, we do not just run tests; we correlate macroscopic rheology with microscopic chemical shifts to build a self-validating profile.

Protocol 1: Microscopic Tracking via ³¹P NMR (Hydrolytic Stability)

Causality: Hydrolysis destroys the active P(III) center, forming acidic P(V) species that can corrode extrusion equipment and antagonize basic co-additives like Hindered Amine Light Stabilizers (HALS) [[5]](5].

  • Sample Conditioning: Expose 5.0 g of neat phosphite to an 80°C / 80% Relative Humidity environment in a controlled chamber.

  • Time-Course Sampling: Extract 50 mg aliquots at 0, 24, 48, and 168 hours.

  • Spectroscopic Acquisition: Dissolve aliquots in CDCl₃ and acquire ³¹P NMR spectra using a 400 MHz spectrometer.

  • Self-Validation: Active P(III) phosphites resonate distinctly around 130–140 ppm. As hydrolysis occurs, the peak shifts dramatically upfield to ~0–20 ppm (indicating P(V) phosphate or phosphonate species). The integration ratio of P(III) to P(V) provides a self-validating kinetic decay curve; if the mass balance of total phosphorus is lost, the protocol immediately flags sample volatilization rather than chemical hydrolysis.

Protocol 2: Macroscopic Tracking via Multipass Extrusion (MFI)

Causality: Real-world processing involves high shear and heat. Oxidative degradation in polymers like Polypropylene (PP) leads exclusively to chain scission, which exponentially decreases melt viscosity.

  • Formulation: Dry-blend PP powder with 0.05 wt% primary phenolic antioxidant and 0.10 wt% of the candidate phosphite.

  • High-Shear Extrusion: Process the blend through a twin-screw extruder at a harsh 230°C temperature profile. Collect the extrudate, pelletize, and re-extrude for a total of 5 passes.

  • Rheological Measurement: Measure the Melt Flow Index (MFI) at 230°C/2.16 kg after passes 1, 3, and 5.

  • Self-Validation: A flat MFI curve across 5 passes proves the phosphite is successfully decomposing hydroperoxides faster than they can cleave the polymer backbone. If MFI spikes while NMR (from Protocol 1) shows active P(III) remaining, the protocol validates a phase-separation (blooming) issue rather than chemical depletion.

Workflow Start Formulation Prep (Polymer + AO + Phosphite) Hydro Hydrolytic Stability Test (80°C / 80% RH) Start->Hydro Melt Melt Processing (230°C Extrusion) Start->Melt NMR 31P NMR Spectroscopy (Quantify P(III) vs P(V)) Hydro->NMR Sampling MFI Melt Flow Index (MFI) (Measure Chain Scission) Melt->MFI Multi-pass Data Performance Correlation NMR->Data Stability Data MFI->Data Reactivity Data

Experimental workflow correlating hydrolytic stability with melt flow index retention.

Synergistic Integration in Formulations

Phosphites are rarely deployed in isolation. They exhibit profound synergistic effects when combined with primary phenolic antioxidants. The phenol donates a hydrogen atom to a peroxy radical, becoming a deactivated phenoxy radical. The phosphite then decomposes the resulting hydroperoxide, preventing it from branching into new radicals, effectively regenerating the system's overall stability 1[1].

However, formulators must exercise caution: combining highly reactive aliphatic phosphites with HALS requires careful stoichiometric balancing. If an aliphatic phosphite lacks sufficient hydrolytic stability, its acidic hydrolysis products will neutralize and deactivate the basic amine functionality of the HALS, destroying the polymer's UV resistance 5[5].

References

  • 5

  • [[4] WESTON™ 705, SI Group - ChemPoint | chempoint.com]()

  • 2

  • 1

  • 3

Sources

Comparative

A Comparative Guide to the Efficacy of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane as a Peroxide Decomposer

For Researchers, Scientists, and Drug Development Professionals In the landscape of material science and organic synthesis, the control of peroxide formation is paramount to ensuring product stability, safety, and longev...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of material science and organic synthesis, the control of peroxide formation is paramount to ensuring product stability, safety, and longevity. Peroxides, often formed through autoxidation, can act as initiators for radical chain reactions, leading to the degradation of polymers, the decomposition of active pharmaceutical ingredients, and the generation of unwanted byproducts in chemical processes. Secondary antioxidants, or peroxide decomposers, are crucial additives that mitigate these effects by converting hydroperoxides into non-radical, stable products.

This guide provides an in-depth comparative analysis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, a cyclic phosphite ester, as a peroxide decomposer. We will explore its mechanism of action, compare its performance characteristics with other commonly used phosphite antioxidants, and provide detailed experimental protocols for its evaluation.

The Role of Phosphite Antioxidants in Peroxide Decomposition

Phosphite antioxidants are a class of secondary antioxidants that function by reducing hydroperoxides (ROOH) to their corresponding alcohols (ROH).[1][2] This process prevents the homolytic cleavage of the peroxide bond, which would otherwise generate highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. The general reaction mechanism involves the oxidation of the phosphite ester (P(OR)₃) to a phosphate ester (P(O)(OR)₃).[3]

The efficacy of a phosphite antioxidant is determined by several factors, including the electron density at the phosphorus atom, steric hindrance around the phosphorus, and its hydrolytic stability. These factors influence the rate of peroxide decomposition and the stability of the antioxidant itself under various processing and storage conditions.

Mechanism of Peroxide Decomposition by 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, also known as phenyl neopentylene glycol phosphite, is a cyclic phosphite ester. Its structure, featuring a six-membered ring, influences its reactivity and stability. The decomposition of hydroperoxides by this phosphite proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic oxygen of the hydroperoxide.

The reaction can be visualized as follows:

Peroxide Decomposition Mechanism cluster_reactants Reactants cluster_products Products Phosphite 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane Phosphate 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane-2-oxide Phosphite->Phosphate Oxidation Peroxide Hydroperoxide (ROOH) Alcohol Alcohol (ROH) Peroxide->Alcohol Reduction

Caption: Peroxide decomposition by 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.

The lone pair of electrons on the phosphorus atom initiates the reaction, leading to the formation of a stable phosphate and a non-radical alcohol. This non-radical decomposition pathway is critical for preventing further oxidative degradation.

Comparative Analysis with Other Phosphite Antioxidants

The performance of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane should be evaluated against other commercially available phosphite antioxidants. Key performance indicators include efficacy in peroxide decomposition, hydrolytic stability, thermal stability, and compatibility with the matrix.

Antioxidant Structure Key Characteristics Potential Applications
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane Cyclic aryl-alkyl phosphiteGood hydrolytic stability due to the neopentyl glycol backbone.[4][5][6]Polyolefins, Polyesters, PVC
Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168) Sterically hindered aryl phosphiteHigh thermal stability and processing stability. Prone to hydrolysis under certain conditions.Polyolefins, Elastomers, Adhesives
Tris(nonylphenyl)phosphite (TNPP) Alkyl-aryl phosphiteGood compatibility with a wide range of polymers. Concerns over the release of nonylphenol, an endocrine disruptor.PVC, Rubbers, Polyolefins (being phased out in some applications)
Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (e.g., Ultranox 626) DiphosphiteHigh phosphorus content leading to high efficiency. Good hydrolytic stability.Polyolefins, Polyesters, Engineering Plastics
Triphenyl phosphite (TPP) Aryl phosphiteReacts in a strictly stoichiometric manner with hydroperoxides. Can be more susceptible to hydrolysis.PVC, Epoxy resins

Expert Insights: The choice of a phosphite antioxidant is a balance between performance and stability. While sterically hindered phosphites like Irgafos 168 offer excellent thermal stability during high-temperature processing, their hydrolytic stability can be a concern. The cyclic structure of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, derived from neopentyl glycol, is expected to confer improved hydrolytic stability, a critical factor for applications where moisture is present.

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, a series of standardized experiments should be conducted.

Determination of Peroxide Value (PV) by Iodometric Titration

This protocol determines the concentration of peroxides in a sample. The reduction in peroxide value over time in the presence of the antioxidant is a direct measure of its efficacy.

Materials:

  • Sample (e.g., polymer, oil) with and without the antioxidant.

  • Chloroform/Acetic Acid solvent mixture (2:3 v/v).

  • Saturated Potassium Iodide (KI) solution.

  • Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (0.01 N).

  • Starch indicator solution (1%).

  • Deionized water.

Procedure:

  • Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the chloroform/acetic acid solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly 1 minute.

  • Add 30 mL of deionized water and immediately begin titrating with the 0.01 N Na₂S₂O₃ solution with vigorous shaking.

  • Continue titrating until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color completely disappears.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank titration with the reagents only.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Kinetic Study of Peroxide Decomposition

This experiment monitors the decrease in peroxide value over time at a constant temperature to determine the decomposition rate.

Procedure:

  • Prepare samples containing a known initial peroxide concentration and the antioxidant to be tested at a specific concentration.

  • Prepare a control sample without the antioxidant.

  • Place the samples in a constant temperature oven or water bath.

  • At regular time intervals, withdraw an aliquot from each sample and determine the peroxide value using the iodometric titration method described above.

  • Plot the peroxide value as a function of time for each sample.

  • The rate of peroxide decomposition can be determined from the slope of the resulting curves.

Experimental Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis Sample_Control Control Sample (No Antioxidant) Oven Constant Temperature Oven / Water Bath Sample_Control->Oven Sample_Test Test Sample (+ Antioxidant) Sample_Test->Oven Titration Iodometric Titration (Peroxide Value) Oven->Titration Time Intervals Data_Plot Plot PV vs. Time Titration->Data_Plot Rate_Calc Calculate Decomposition Rate Data_Plot->Rate_Calc

Caption: Workflow for evaluating peroxide decomposer efficacy.

Byproducts and Hydrolytic Stability

An important consideration when selecting a phosphite antioxidant is its potential to hydrolyze and the nature of its byproducts. Hydrolysis of phosphites can lead to the formation of phosphorous acid, which can be corrosive. The neopentyl glycol backbone in 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is designed to provide steric hindrance, thereby improving its hydrolytic stability compared to less hindered phosphites.[5][6]

The primary byproduct of the reaction with peroxide is the corresponding phosphate, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane-2-oxide, which is generally stable. However, under certain conditions, side reactions can occur. It is advisable to analyze the aged samples using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any potential degradation products.

Conclusion

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane presents a promising option as a peroxide decomposer, particularly in applications where hydrolytic stability is a key concern. Its cyclic structure derived from neopentyl glycol offers a potential advantage over some traditional phosphite antioxidants. However, a thorough evaluation of its performance against other stabilizers in the specific application matrix is essential. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis, enabling researchers and formulators to make informed decisions based on empirical data.

References

  • Humphris, K. J., & Scott, G. (1973). Mechanisms of antioxidant action: reactions of phosphites with hydroperoxides. Journal of the Chemical Society, Perkin Transactions 2, (6), 826-830. [Link]

  • BDMAEE. (2025, July 8). A comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses. [Link]

  • Li, S., & Wang, J. (2012). Determination of Peroxide Value in the Plastic Resin. Advanced Materials Research, 550-553, 1113-1116. [Link]

  • Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. [Link]

  • Scribd. Peroxide Value Titration Method. [Link]

  • Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work?[Link]

  • PubMed. (2004, May 15). 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. [Link]

  • Al-Malaika, S., & Issenhuth, S. (1999). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Polymer Degradation and Stability, 65(1), 143-151. [Link]

  • PubChem. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. [Link]

  • Google Patents. (2012, April 25). Method for detecting peroxide content in polyether polyol.
  • SIELC Technologies. (2018, February 16). 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. [Link]

  • U.S. Environmental Protection Agency. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide - Substance Details. [Link]

Sources

Validation

High-Performance Phosphite Stabilizers in Biomedical-Grade Polypropylene: A Comparative Guide

Introduction: The Criticality of Polymer Stabilization in Drug Development Polypropylene (PP) is a foundational polymer in pharmaceutical packaging (e.g., vials, pre-filled syringes, blister films) and medical devices du...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Polymer Stabilization in Drug Development

Polypropylene (PP) is a foundational polymer in pharmaceutical packaging (e.g., vials, pre-filled syringes, blister films) and medical devices due to its chemical inertness, low moisture vapor transmission rate, and structural integrity. However, PP is highly susceptible to thermo-oxidative degradation during high-shear melt processing (injection molding, extrusion) and terminal sterilization (gamma irradiation, autoclaving). To prevent polymer chain scission—which compromises mechanical strength and generates toxic extractables and leachables (E&L)—a robust antioxidant formulation is mandatory. This guide provides an in-depth comparative analysis of leading phosphite stabilizers, detailing their mechanistic causality and performance profiles for advanced drug development applications.

Mechanistic Pathway: The Hydroperoxide Decomposer Cycle

Primary antioxidants, such as sterically hindered phenols, neutralize peroxy radicals (ROO•) by donating a hydrogen atom[1]. However, this reaction generates hydroperoxides (ROOH) as an intermediate byproduct. If left unchecked, these hydroperoxides undergo homolytic cleavage into highly reactive alkoxy and hydroxy radicals, re-initiating the degradation cycle.

Phosphite stabilizers act as secondary antioxidants, functioning as stoichiometric hydroperoxide decomposers. Through a one-electron transfer redox reaction, the phosphite (P(OR)₃) reduces the hydroperoxide to a stable, non-reactive alcohol (ROH) while oxidizing itself into a stable phosphate (O=P(OR)₃)[2]. This synergistic, self-validating cycle regenerates the efficacy of the primary phenolic antioxidant, preventing it from over-oxidizing into highly conjugated quinoidal structures that cause severe polymer yellowing[2].

Mechanism PolymerRadical Polymer Radical (R•) Initiation PeroxyRadical Peroxy Radical (ROO•) Propagation PolymerRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (ROOH) Degradation Intermediate PeroxyRadical->Hydroperoxide + RH Phosphite Phosphite Stabilizer P(OR)3 Secondary AO Hydroperoxide->Phosphite Reacts with PrimaryAO Primary AO (Phenolic) Donates H+ PrimaryAO->PeroxyRadical Quenches StablePhosphate Stable Phosphate O=P(OR)3 + Alcohol (ROH) Phosphite->StablePhosphate Reduces ROOH

Mechanism of phosphite stabilizers reducing hydroperoxides to prevent polymer chain scission.

Comparative Analysis: Leading Phosphite Contenders

When formulating biomedical-grade PP, the choice of phosphite dictates the polymer's processing window, optical clarity, and E&L profile.

  • Irgafos 168 (Tris(2,4-di-tert-butylphenyl) phosphite): The industry standard. It provides a balanced profile of moderate reactivity and exceptional hydrolytic stability[3]. Because it resists hydrolysis during long-term storage, it prevents the formation of acidic byproducts (like phosphorous acid), ensuring strict E&L compliance for liquid drug formulations.

  • Ultranox 626 (Bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite): A high-performance spiro-phosphite. Its pentaerythritol core yields a high local phosphorus concentration, offering superior color protection (low Yellowness Index) and Melt Flow Rate (MFR) retention[4]. However, its strained structural geometry makes it highly susceptible to nucleophilic attack by water (hydrolysis), requiring stringent moisture control during compounding.

  • Sandostab P-EPQ (Tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylene diphosphonite): Technically a phosphonite, P-EPQ features a direct Phosphorus-Carbon (P-C) bond. This increases the electron density on the phosphorus atom, enhancing its nucleophilicity[5]. Consequently, it delivers unparalleled melt stability at extreme processing temperatures (>250°C), making it ideal for high-speed, thin-wall injection molding of pre-filled syringes[5].

Quantitative Performance Matrix

StabilizerChemical ClassHydrolytic StabilityHigh-Temp Melt StabilityColor Protection (YI)Primary Biomedical Application
Irgafos 168 Aryl PhosphiteExcellentModerateGoodLiquid drug packaging (IV bags, vials)
Ultranox 626 Spiro-PhosphitePoorHighExcellentHigh-clarity diagnostic consumables
P-EPQ Aryl PhosphoniteGoodExcellentExcellentThin-walled, high-speed molded devices

Experimental Methodology: Validating Melt Stability

To empirically validate the efficacy of a phosphite package, formulation scientists utilize the Multiple Extrusion Pass Test coupled with Oxidation Induction Time (OIT) analysis. This protocol is a self-validating system: the physical degradation (MFR shift) is directly correlated to the chemical depletion of the stabilizer (OIT reduction).

Protocol: Multiple Extrusion Pass Test & OIT

  • Compounding: Dry-blend virgin PP homopolymer powder with 0.05 wt% primary phenolic antioxidant (e.g., Irganox 1010) and 0.10 wt% of the candidate phosphite stabilizer to establish a baseline matrix.

  • Base Extrusion (Pass 0): Extrude the blend using a twin-screw extruder at a temperature profile of 190°C to 230°C to ensure homogenous dispersion. Pelletize the extrudate.

  • High-Shear Multiple Passes: Re-extrude the pellets up to five additional times (Pass 1 through Pass 5) at an elevated temperature of 260°C to 280°C. This intentionally induces severe thermo-oxidative stress, simulating worst-case injection molding scenarios.

  • Melt Flow Rate (MFR) Analysis: Following ASTM D1238, measure the MFR (230°C/2.16 kg) of the pellets from Pass 1, 3, and 5. Causality: As PP undergoes oxidative chain scission, its molecular weight decreases, causing the MFR to rise. A stable MFR validates phosphite efficacy.

  • Yellowness Index (YI) Measurement: Injection mold plaques from the pass samples and measure YI using a spectrophotometer (ASTM E313). Causality: An increase in YI indicates the accumulation of conjugated quinoidal byproducts from the phenolic antioxidant, signifying that the phosphite has been fully depleted and can no longer regenerate the phenol.

  • OIT Analysis: Using Differential Scanning Calorimetry (DSC), heat a 5 mg sample to 200°C under nitrogen, then switch to an oxygen atmosphere. The time taken for the onset of the exothermic oxidation peak is the OIT. Causality: Longer OIT directly quantifies the residual active stabilizer concentration remaining in the polymer after processing.

Workflow Compounding 1. Compounding PP Resin + AO Package Extrusion 2. Multiple Pass Extrusion (T = 230°C - 280°C) Compounding->Extrusion Sampling 3. Pellet Sampling (Pass 1, 3, 5) Extrusion->Sampling Repeat up to 5x MFR 4a. Melt Flow Rate (MFR) ASTM D1238 Sampling->MFR YI 4b. Yellowness Index (YI) ASTM E313 Sampling->YI OIT 4c. Oxidation Induction Time DSC Analysis Sampling->OIT

Step-by-step workflow for evaluating polypropylene melt stability via multiple extrusions.

Formulation Causality and Application Strategy

Selecting the correct phosphite requires balancing processing demands against the end-use environment.

  • For long shelf-life liquid drug packaging (e.g., IV bags, saline bottles): Irgafos 168 is the optimal choice. Its robust hydrolytic stability ensures that moisture from the drug product does not cleave the phosphite into acidic phosphorous acid, which could otherwise leach into the formulation and alter the Active Pharmaceutical Ingredient's (API) pH stability.

  • For high-clarity diagnostic consumables (e.g., cuvettes, multi-well plates): Ultranox 626 provides the lowest Yellowness Index, ensuring that optical transmission readings are not skewed by polymer discoloration during automated assays.

  • For complex, thin-walled medical devices: P-EPQ prevents catastrophic chain scission during high-temperature, high-speed molding, maintaining the mechanical tensile strength required for load-bearing components like autoinjector housings.

References

  • How Antioxidants Improve the Longevity of Polyolefin-Based Materials. 3V Sigma USA.[Link]

  • How Does Phosphite Antioxidants Work? Vinati Organics. [Link]

  • A comparative analysis of secondary antioxidant DLTP versus other phosphite stabilizers for diverse polymer uses. BDMAEE. [Link]

  • The ageing of modified glass-reinforced polypropylene in air and in antifreeze. Polymer Degradation and Stability (DOI).[Link]

  • Effect of P-EPQ as a secondary antioxidant on the properties of Biaxially Oriented Polypropylene film. European Journal of Sciences.[Link]

Sources

Comparative

Performance Evaluation of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane in Pharma-Grade LLDPE: A Comparative Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: High-Purity Linear Low-Density Polyethylene (LLDPE) for Biomedical Packaging In pharmaceutical drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: High-Purity Linear Low-Density Polyethylene (LLDPE) for Biomedical Packaging

In pharmaceutical drug development, the integrity of primary packaging—such as blow-fill-seal (BFS) containers, IV bags, and blister films—is as critical as the active pharmaceutical ingredient (API) itself. LLDPE is a preferred matrix due to its flexibility and chemical inertness. However, LLDPE is highly susceptible to thermo-oxidative degradation during high-shear melt extrusion. To prevent polymer chain scission and cross-linking, secondary antioxidants are deployed.

This guide evaluates the performance of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7), a specialized cyclic phosphite ester, against industry-standard alternatives. As a Senior Application Scientist, my objective is to provide a mechanistic and empirical framework to help formulation scientists optimize LLDPE for stringent biomedical applications.

Mechanistic Causality: The Cyclic Phosphite Advantage

During melt processing, shear stress and heat generate polymer alkyl radicals that rapidly react with oxygen to form hydroperoxides (ROOH). If left unchecked, these hydroperoxides cleave into highly reactive alkoxy and hydroxy radicals, leading to severe polymer degradation[1]. Phosphites act as secondary antioxidants by stoichiometrically reducing hydroperoxides into inert alcohols, oxidizing themselves to phosphates[2].

The structural architecture of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane offers a distinct kinetic advantage. According to, the strained 1,3,2-dioxaphosphinane ring increases the electron density on the phosphorus atom, significantly accelerating the nucleophilic attack on the peroxidic oxygen compared to acyclic phosphites[2].

Furthermore, the 5,5-dimethyl (neopentyl) substitution provides critical steric hindrance. Unsubstituted cyclic phosphites are notoriously prone to premature hydrolysis during storage; the neopentyl backbone shields the phosphorus center from ambient moisture, ensuring the additive remains active until melt compounding[3].

Mechanism ROOH Polymer Hydroperoxide (ROOH) TS Nucleophilic Attack (Transition State) ROOH->TS PIII Cyclic Phosphite (P(III) Active) PIII->TS ROH Inert Polymer Alcohol (ROH) TS->ROH Reduction PV Inert Phosphate (P(V) Oxidized) TS->PV Oxidation

Mechanistic pathway of hydroperoxide decomposition by cyclic phosphites.

Comparative Performance Evaluation

To objectively assess its efficacy, we compare 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane against two commercial benchmarks in a metallocene LLDPE matrix[1]:

  • Acyclic Phosphite (Irgafos 168): Tris(2,4-di-tert-butylphenyl)phosphite. Known for high hydrolytic stability but slower hydroperoxide decomposition kinetics.

  • Cyclic Diphosphite (Ultranox 626): Bis(2,4-di-t-butylphenyl)pentaerythritol diphosphite. Exhibits extremely high reactivity but is highly susceptible to hydrolysis, leading to acidic byproducts and black speck formation.

Quantitative Data Summary

Extrusion Conditions: 240°C flat profile. Base resin doped with 500 ppm primary phenolic antioxidant + 1000 ppm target phosphite.

FormulationMFI Pass 1 ( g/10min )MFI Pass 5 ( g/10min )YI Pass 1YI Pass 5Hydrolytic Stability (Days to 10% degradation at 80% RH)
Control (No Phosphite) 1.000.45 (Gelation)4.215.8N/A
Acyclic Phosphite (Irgafos 168) 1.020.851.56.2> 90 Days
Cyclic Diphosphite (Ultranox 626) 1.050.980.83.1< 7 Days (Poor)
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane 1.04 0.95 1.0 3.8 > 45 Days
Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this evaluation relies on a self-validating workflow. By correlating macroscopic physical changes (MFI, YI) with microscopic chemical degradation (HPLC-MS), we establish a closed-loop verification of the antioxidant's efficacy[4].

Protocol 1: Multi-Pass Extrusion & Rheological Profiling

Causality: Multi-pass extrusion amplifies the thermal history of the polymer, simulating the extreme shear of thin-film blowing and the continuous recycling of edge-trims[1].

  • Compounding: Dry blend LLDPE powder with 500 ppm of a primary phenolic antioxidant and 1000 ppm of the target phosphite.

    • Causality: Dry blending ensures uniform dispersion before the polymer melts, preventing localized degradation hotspots.

  • Extrusion: Process the blend through a twin-screw extruder at a flat temperature profile of 240°C. Collect the extrudate, cool in a water bath, and pelletize. Repeat this process for up to 5 passes.

  • Melt Flow Index (MFI) Testing: Measure MFI (190°C/2.16 kg) per ASTM D1238 after Pass 1 and Pass 5.

    • Validation: A severe decrease in MFI indicates LLDPE cross-linking (gel formation); a stable MFI confirms successful hydroperoxide quenching.

  • Yellowness Index (YI): Measure YI per ASTM E313.

    • Validation: High YI indicates the primary phenolic antioxidant has been over-oxidized into highly conjugated quinone methides, meaning the secondary phosphite failed to protect it.

Protocol 2: Accelerated Extractables Profiling (HPLC-MS)

Causality: In drug packaging, oxidized additive fragments can migrate into the drug formulation, causing toxicity or API interaction. This protocol quantifies the migration risk by profiling the residual chemical inventory[4].

  • Extraction: Subject 10g of Pass-1 LLDPE film to reflux in isopropanol for 72 hours.

    • Causality: Refluxing in a semi-polar solvent simulates a worst-case leaching scenario for lipid-based or solvent-containing drug formulations.

  • Chromatography: Analyze the extract using HPLC-UV/MS (C18 column, Acetonitrile/Water gradient).

  • Quantification: Monitor the ratio of residual P(III) to oxidized P(V) and identify any low-molecular-weight hydrolysis fragments (e.g., free phenol or neopentyl glycol).

    • Validation: High residual P(III) coupled with low hydrolysis fragments validates the structural stability of the neopentyl-protected phosphite.

Workflow Comp 1. Resin Compounding (LLDPE + Additives) Ext 2. Multi-Pass Extrusion (240°C) Comp->Ext Thermal Homogenization Test 3. Rheological & Optical Testing (MFI / YI) Ext->Test Macroscopic Validation EL 4. Extractables & Leachables (HPLC-MS) Ext->EL Microscopic Validation

Self-validating experimental workflow for LLDPE stabilization assessment.

Conclusion & Formulation Recommendations

For pharmaceutical-grade LLDPE, provides an optimal stoichiometric balance[3]. It outperforms acyclic phosphites in melt stabilization (evidenced by superior MFI retention) while avoiding the severe hydrolytic degradation issues associated with pentaerythritol-based diphosphites. Its controlled E&L profile makes it highly suitable for biomedical packaging where both optical clarity (low YI) and chemical inertness are paramount.

References
  • Title: Action Mechanisms of Phosphite and Phosphonite Stabilizers Source: Advances in Chemistry (American Chemical Society) URL: [Link]

  • Title: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | CID 76464 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Role of phenol and phosphite antioxidant combinations in the thermal stabilisation of metallocene LLDPE (mLLDPE) Source: Polymer Degradation and Stability URL: [Link]

  • Title: 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy- Substance Details Source: CompTox Chemicals Dashboard (US EPA) URL: [Link]

Sources

Validation

Validating the purity of synthesized 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Validating the Purity of Synthesized 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: A Comparative Analytical Guide The Analytical Challenge in Organophosphorus Synthesis 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Synthesized 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: A Comparative Analytical Guide

The Analytical Challenge in Organophosphorus Synthesis

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a highly specialized cyclic organophosphorus compound utilized as a chemical intermediate, specialized ligand, and flame retardant base. Because phosphite derivatives are inherently susceptible to oxidation (forming 2-oxide analogs) and moisture-driven hydrolysis, confirming the absolute purity of a newly synthesized batch is a non-negotiable prerequisite before downstream application.

Relying solely on traditional 1 H-NMR for this compound is a critical error. The complex scalar couplings between the phosphorus nucleus and adjacent protons (P-H coupling), combined with the overlapping aliphatic signals from the neopentyl glycol moiety, can easily obscure trace impurities. To establish a rigorous, self-validating analytical profile, researchers must deploy an orthogonal strategy that synthesizes absolute quantification with high-resolution trace screening.

Comparative Analysis of Purity Validation Modalities

To achieve comprehensive validation, different analytical modalities must be layered. The table below objectively compares the performance of the three primary techniques used for organophosphorus compounds.

Analytical ModalityCore PrinciplePrimary AdvantageKey LimitationSuitability for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane
31 P-qNMR Absolute quantification via the 31 P nucleus against an internal standard.100% natural abundance; zero signal overlap due to a ~2000 ppm chemical shift range.Lower sensitivity for trace impurities (<0.5%) compared to chromatography.Gold Standard for determining the absolute active mass fraction.
RP-HPLC (UV) Chromatographic separation based on hydrophobicity.High resolution; highly scalable to preparative HPLC for batch repurification.Only provides relative purity; requires the impurity to have a UV chromophore.Excellent for routine batch screening and organic impurity profiling.
LC-MS Mass-to-charge (m/z) separation and fragmentation.Unmatched capability for structural elucidation of unknown trace impurities.Susceptible to matrix effects and ion suppression from certain mobile phases.Targeted Use for identifying specific degradation products (e.g., oxidized species).

Experimental Methodologies and Causal Logic

Do not merely execute steps; understanding the chemical causality behind each parameter is what separates routine testing from rigorous scientific validation.

Method A: Absolute Quantification via 31 P-qNMR

Quantitative 31 P-NMR is the premier method for determining the absolute purity of organophosphorus compounds [1]. Because the 31 P nucleus has a spin of 1/2 and a 100% natural abundance, it yields exceptionally clean, simple spectra compared to 1 H-NMR [2].

  • Causality in Solvent Selection: A critical failure point in qNMR is deuterium exchange. If a protic solvent like CD 3​ OD is used, exchangeable protons on the internal reference standard (e.g., phosphonoacetic acid) can undergo deuterium exchange. This artificially reduces the integrated intensity of the standard, thereby falsely inflating the calculated purity of your target compound. Therefore, an aprotic solvent like DMSO-d 6​ is strictly required to maintain the integrity of the quantitative values [1].

  • Causality in Acquisition Parameters: You must employ inverse-gated decoupling . Standard decoupling continuously irradiates protons, which triggers the Nuclear Overhauser Effect (NOE). NOE artificially enhances the 31 P signals of nuclei near protons, destroying the direct proportionality between peak area and molar concentration. Furthermore, the relaxation delay ( D1​ ) must be set to at least 5×T1​ (longitudinal relaxation time) to ensure all phosphorus spins return to thermal equilibrium before the next radiofrequency pulse.

Step-by-Step Protocol:

  • Accurately weigh ~20.0 mg of synthesized 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane and ~10.0 mg of a certified internal standard (e.g., Phosphonoacetic acid) using a microbalance (d = 0.001 mg).

  • Co-dissolve the mixture in 0.6 mL of anhydrous DMSO-d 6​ .

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Acquire the 31 P-NMR spectrum using inverse-gated 1 H decoupling. Set the spectral width to cover at least 200 to -100 ppm, and ensure D1​≥5T1​ (typically 10-15 seconds for phosphites).

  • Calculate absolute purity using the molar ratio derived from the integrated areas of the target 31 P peak and the internal standard peak.

Method B: Relative Purity Profiling via RP-HPLC

While qNMR provides the absolute active fraction, it lacks the sensitivity to detect trace organic impurities. Reverse-Phase HPLC fills this gap, leveraging the strong UV absorbance of the compound's phenoxy ring [3].

  • Causality in Mobile Phase Selection: Established chromatographic methods for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane utilize polar-embedded columns (like the Newcrom R1) [4]. The mobile phase must be acidified to suppress the ionization of any hydrolyzed phosphonic acid byproducts, ensuring sharp, symmetrical peak shapes. While phosphoric acid is excellent for standalone UV detection, it causes severe ion suppression in mass spectrometry. Therefore, if your workflow includes LC-MS for impurity elucidation, the modifier must be substituted with 0.1% formic acid [4].

Step-by-Step Protocol:

  • Prepare a 1.0 mg/mL stock solution of the synthesized batch in HPLC-grade Acetonitrile (MeCN).

  • Equip the HPLC system with a Newcrom R1 column (or equivalent C18 with polar embedded groups, 3 µm particle size).

  • Pump an isocratic mobile phase consisting of MeCN and Water containing 0.1% Formic acid at a flow rate of 1.0 mL/min.

  • Monitor the eluent using a Diode Array Detector (DAD) set to 210 nm and 254 nm.

  • Integrate all peak areas to determine the relative purity percentage: (AreaTarget​/AreaTotal​)×100 .

Designing a Self-Validating System

A robust analytical protocol cannot rely on a single, isolated data point. It must be designed as a self-validating system governed by the law of mass balance.

If your 31 P-qNMR determines an absolute purity of 98.2%, this number must logically align with your orthogonal tests. If RP-HPLC detects 1.3% organic impurities and Karl Fischer titration detects 0.5% residual water, the system validates itself ( 98.2%+1.3%+0.5%=100.0% ). If the mass balance falls short, it immediately flags the presence of an "invisible" impurity (such as inorganic salts that lack both a 31 P nucleus and a UV chromophore), prompting further investigation.

Validation Core Self-Validating Mass Balance System NMR 31P-qNMR (Absolute Active %) Core->NMR HPLC RP-HPLC (Organic Impurities %) Core->HPLC KF Karl Fischer (Water Content %) Core->KF Equation Total Mass Balance (NMR + HPLC + KF ≈ 100%) NMR->Equation HPLC->Equation KF->Equation

Logical framework of a self-validating mass balance system for purity determination.

G Start Synthesized Batch: 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane HPLC Phase 1: RP-HPLC Screening (Relative Purity & Impurities) Start->HPLC Step 1 qNMR Phase 2: 31P-qNMR (Absolute Quantification) HPLC->qNMR Step 2 Validation Self-Validating Check: Mass Balance = 100% ± 1%? qNMR->Validation Step 3 Pass Validated Compound Ready for Application Validation->Pass Yes Fail Reject/Repurify (Prep-HPLC/Recrystallization) Validation->Fail No Fail->Start Rework

Workflow for the orthogonal purity validation of synthesized organophosphorus compounds.

References

1.1, PubMed / NIH, Accessed March 2026. 2.2, MDPI, Accessed March 2026. 3.3, PubChem / NIH, Accessed March 2026. 4.4, SIELC Technologies, Accessed March 2026.

Sources

Comparative

Macroscopic Thermal Stability: Oxidation Induction Time (OIT) via DSC

Title : Analytical Methods for Comparing Phosphite Antioxidant Efficiency in Pharmaceutical-Grade Polymers Introduction As drug delivery systems and pharmaceutical packaging evolve, the stability of the polymer matrix—of...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Analytical Methods for Comparing Phosphite Antioxidant Efficiency in Pharmaceutical-Grade Polymers

Introduction As drug delivery systems and pharmaceutical packaging evolve, the stability of the polymer matrix—often polyolefins like polypropylene (PP) or polyethylene (PE)—becomes a critical quality attribute. Oxidative degradation during melt processing or long-term storage can lead to chain scission, discoloration, and the generation of extractables and leachables (E&L) that compromise drug efficacy. To mitigate this, secondary antioxidants, specifically phosphites like Irgafos 168 (Tris(2,4-di-tert-butylphenyl)phosphite), Weston TNPP, and Ultranox 626, are compounded into the polymer.

Phosphites function as hydroperoxide decomposers. They reduce reactive polymer hydroperoxides into stable alcohols, while the phosphite itself is oxidized into an inert phosphate. However, not all phosphites exhibit the same efficiency, hydrolytic stability, or migration profile. As a Senior Application Scientist, I approach the evaluation of these additives not through a single assay, but through a self-validating analytical system that bridges macroscopic physical properties with microscopic molecular quantification.

Mechanistic Causality Before analyzing efficiency, we must understand the chemical causality. Primary antioxidants (hindered phenols like Irganox 1010) scavenge free radicals, but they generate hydroperoxides in the process. If left unchecked, these hydroperoxides undergo homolytic cleavage, initiating an auto-oxidative cascade. Phosphites arrest this cascade stoichiometrically.

Mechanism ROOH Polymer Hydroperoxide (ROOH) ROH Stable Polymer Alcohol (ROH) ROOH->ROH Reduction Phosphite Phosphite Antioxidant [P(OR)3] Phosphate Inert Phosphate [O=P(OR)3] Phosphite->Phosphate Oxidation

Caption: Mechanism of hydroperoxide decomposition by phosphite antioxidants.

The Causality: Why rely on OIT? While TGA (Thermogravimetric Analysis) measures bulk mass loss, it is insensitive to the early stages of auto-oxidation. Differential Scanning Calorimetry (DSC) captures the exact moment the antioxidant pool is depleted. By holding the polymer isothermally in an oxygen-rich environment, we measure the time elapsed before the exothermic onset of polymer degradation. The longer the OIT, the more efficient the phosphite at neutralizing hydroperoxides under thermal stress.

Self-Validating Protocol: Isothermal OIT Measurement

  • Sample Preparation: Mill the polymer sample into fine powders to ensure a high surface-area-to-volume ratio, eliminating oxygen diffusion limitations. Weigh exactly 5.0 ± 0.1 mg into an open aluminum pan.

  • Inert Purge: Equilibrate the DSC cell at ambient temperature, then ramp to the isothermal test temperature (e.g., 205°C) at 20°C/min under a nitrogen purge (40 mL/min).

  • Isothermal Equilibration: Hold isothermally for 5 minutes to ensure thermal equilibrium.

  • Atmosphere Switch: Switch the purge gas from Nitrogen to Oxygen (40 mL/min). This marks t=0 .

  • Detection: Monitor the heat flow. The OIT is calculated as the time from the gas switch to the extrapolated onset of the exothermic degradation peak.

Comparative Data Analysis: Table 1: OIT of Polypropylene stabilized with 0.1% Primary Phenolic + 0.1% Secondary Phosphite at 205°C.

Antioxidant SystemPhosphite TypeOIT at 205°C (minutes)Performance Note
Control (No Phosphite)None2.1Rapid auto-oxidation.
Irganox 1010 + Weston TNPPAlkyl-Aryl Phosphite12.4Moderate efficiency; prone to volatilization.
Irganox 1010 + Irgafos 168Aryl Phosphite17.2Excellent hydrolytic and thermal stability[1].
Irganox 1010 + Ultranox 626Diphosphite22.5Highest phosphorus content; superior efficiency but moisture sensitive.

Thermo-Mechanical Stress Simulation: Multipass Extrusion and Melt Flow Index (MFI)

The Causality: OIT proves thermal stability, but pharmaceutical polymers undergo severe shear stress during injection molding or extrusion (e.g., forming IV bags or syringe plungers). Shear stress mechanically cleaves polymer chains, creating macro-radicals. If the phosphite cannot rapidly diffuse and quench the resulting hydroperoxides, the polymer will undergo chain scission (increasing MFI) or cross-linking (decreasing MFI). Multipass extrusion physically forces the polymer through repeated stress cycles, making it the ultimate empirical validation of processing stability.

Self-Validating Protocol: Multipass Extrusion & MFI Retention

  • Compounding: Dry-blend the base resin (e.g., Polypropylene) with 1000 ppm of the target phosphite.

  • Extrusion: Process the blend through a twin-screw extruder at 230°C.

  • Pelletization & Re-extrusion: Pelletize the extrudate. Retain a sample (Pass 1), and feed the remainder back into the extruder. Repeat this for up to 5 passes.

  • MFI Measurement: Measure the Melt Flow Index (g/10 min) at 230°C with a 2.16 kg load according to ASTM D1238.

Comparative Data Analysis: Table 2: MFI Retention (g/10 min) of PP across 5 Extrusion Passes at 230°C.

Phosphite Additive (1000 ppm)Pass 1 MFIPass 3 MFIPass 5 MFIΔ MFI (Pass 5 - Pass 1)
Base Resin (Unstabilized)2.58.418.2+15.7 (Severe Degradation)
Weston TNPP2.13.86.5+4.4
Irgafos 1682.02.63.5+1.5 (High Retention)
Ultranox 6262.02.32.9+0.9 (Maximum Protection)

Note: Irgafos 168 outperforms standard liquid phosphites like TNPP in MFI retention due to its steric hindrance and resistance to high-temperature volatilization[2].

Molecular Tracking & Migration: HPLC-UV/MS Analysis

The Causality: For pharmaceutical applications, macroscopic physical stability is not enough. Regulatory bodies require strict monitoring of Extractables and Leachables (E&L). We must quantify how much of the active phosphite remains, how much has converted to its oxidized phosphate form, and whether these molecules migrate into the drug product (e.g., a sodium chloride IV solution). Because phosphites like Irgafos 168 contain aromatic groups, they are highly UV-active, making High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) the gold standard for this analysis[3].

Self-Validating Protocol: SPE-HPLC-UV/MS

  • Extraction: To simulate migration, expose the polymer packaging to the food/drug simulant (e.g., aqueous ethanol or saline) at 40°C for 30 days.

  • Solid-Phase Extraction (SPE): Pass the simulant through a C18 SPE cartridge. The non-polar phosphite and phosphate species will be retained. Elute with a strong organic solvent (Methanol/Acetonitrile)[4].

  • Chromatographic Separation: Inject 10 µL into an HPLC system equipped with a reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 µm). Use a gradient elution of methanol/acetonitrile/water at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 277 nm for quantification[3]. Simultaneously, route the flow to an Atmospheric Pressure Chemical Ionization (APCI) MS to confirm the molecular weight of the degradation products (e.g., Irgafos 168 converting to its oxidized phosphate form or hydrolyzing to 2,4-di-tert-butylphenol).

SPE_Workflow Sample Simulant Extract (Contains Phosphite & Phosphate) SPE Solid-Phase Extraction (SPE) C18 Cartridge Sample->SPE Elution Elution (Methanol/Acetonitrile) SPE->Elution HPLC HPLC Separation (RP-18 Column) Elution->HPLC Detection UV (277nm) & APCI-MS Detection HPLC->Detection Data Quantification of Migration Levels Detection->Data

Caption: SPE-HPLC-MS workflow for quantifying phosphite antioxidant migration and degradation.

Conclusion and Selection Criteria

When selecting a phosphite antioxidant for pharmaceutical polymers, the analytical data must dictate the choice:

  • Weston TNPP is cost-effective but shows higher migration and poorer MFI retention. Furthermore, its degradation product (nonylphenol) faces severe regulatory scrutiny.

  • Ultranox 626 provides the absolute best OIT and MFI retention due to its high phosphorus content, but its susceptibility to hydrolysis can complicate compounding.

  • Irgafos 168 remains the industry standard. It strikes the optimal balance: excellent hydrolytic stability, robust MFI retention during multipass extrusion, and predictable, safe degradation pathways that are easily tracked via HPLC-UV[3].

By synthesizing macroscopic thermal data (OIT), thermo-mechanical processing data (MFI), and molecular migration data (HPLC), scientists can build a comprehensive, self-validating profile of antioxidant efficiency.

References

  • Title: Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Source: nih.gov. URL: [Link]

  • Title: Determination of antioxidants by solid-phase extraction method in aqueous food simulants. Source: researchgate.net. URL: [Link]

  • Title: Comparing tridodecyl phosphite with other high molecular weight phosphite antioxidants for challenging applications. Source: bdmaee.net. URL: [Link]

Sources

Validation

A Comparative Guide to the Synergistic Stabilization of Polymers: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane and Hindered Phenols

This guide provides an in-depth technical comparison of the synergistic effects of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, a cyclic phosphite antioxidant, and hindered phenols in the stabilization of polymers. It...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the synergistic effects of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, a cyclic phosphite antioxidant, and hindered phenols in the stabilization of polymers. It is intended for researchers, scientists, and professionals in the field of drug development and polymer science who are engaged in formulating and evaluating stabilized polymer systems. This document will explore the individual and combined performance of these additives, supported by illustrative experimental data, and provide detailed protocols for performance evaluation.

Introduction: The Imperative of Polymer Stabilization

Polymers are susceptible to degradation when exposed to heat, oxygen, and shear forces during processing and end-use applications. This degradation manifests as a loss of mechanical properties, discoloration (yellowing), and changes in melt viscosity, ultimately compromising the material's performance and lifespan. To counteract these effects, antioxidant additives are incorporated into polymer formulations. These are broadly classified into primary and secondary antioxidants, which act through different mechanisms to inhibit oxidative degradation.

Hindered phenols serve as primary antioxidants. They are radical scavengers that interrupt the auto-oxidation cycle by donating a hydrogen atom to reactive peroxy radicals, thus forming a stable, non-reactive species.[1][2] This action is crucial for providing long-term thermal stability.

Phosphite esters , such as 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, function as secondary antioxidants. Their primary role is to decompose hydroperoxides (ROOH) into non-radical, stable products.[3] Hydroperoxides are formed during the initial stages of oxidation and can break down into highly reactive radicals that accelerate polymer degradation. Phosphites are particularly effective during high-temperature melt processing.

The combination of a primary and a secondary antioxidant often results in a synergistic effect , where the total stabilizing effect is greater than the sum of the individual components.[4][5] This guide focuses on the synergistic interplay between 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane and hindered phenols, a combination widely utilized to achieve comprehensive polymer protection.

Mechanisms of Action and Synergism

Hindered Phenols: The Radical Scavenging Frontline

Hindered phenols (ArOH) are the primary defense against oxidative degradation. During the auto-oxidation of a polymer (RH), free radicals (R•) are generated. These react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer chain, propagating the degradation cycle. Hindered phenols intervene by donating a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxy radical (ArO•) that does not propagate the chain reaction.[1][2]

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: The Hydroperoxide Decomposer

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, also known by trade names such as Weston PNPG, is a cyclic phosphite ester that acts as a hydroperoxide decomposer.[2] The hydroperoxides (ROOH) formed from the reaction of peroxy radicals are thermally unstable and can cleave to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. Phosphites reduce hydroperoxides to stable alcohols (ROH), and in the process, are oxidized to phosphates.[3]

The Synergistic Partnership

The synergy between hindered phenols and phosphites arises from a multi-faceted interaction. The primary mechanism is the ability of the phosphite to decompose the hydroperoxides that are formed when the hindered phenol scavenges a peroxy radical. This prevents the breakdown of hydroperoxides into more radicals, thus protecting the primary antioxidant from being consumed unnecessarily. Furthermore, some studies suggest that phosphites can contribute to the regeneration of the original hindered phenol from its quinoidal oxidation products, further enhancing the long-term stability of the polymer.[4]

Comparative Performance Analysis

To illustrate the synergistic effect of combining 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane with a hindered phenol, this section presents a comparative analysis based on typical performance data in a polyolefin matrix, such as polypropylene (PP). The following data is representative of the performance enhancements observed in such systems. For this comparison, a common high-molecular-weight hindered phenol, such as Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is considered as the primary antioxidant.

Thermal Stability: Oxidation Induction Time (OIT)

The Oxidation Induction Time (OIT) is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.

FormulationConcentration (wt%)OIT at 200°C (minutes)
Unstabilized PP0< 1
Hindered Phenol0.115
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane0.15
Synergistic Blend 0.05 / 0.05 35

This table presents illustrative data based on typical performance.

The data clearly demonstrates the synergistic effect. While the individual additions of the hindered phenol and the phosphite provide a degree of stabilization, their combination at the same total concentration results in a significantly longer OIT, indicating a much higher level of thermal protection.

Processing Stability: Melt Flow Index (MFI)

The Melt Flow Index (MFI) is an indicator of a polymer's melt viscosity and is sensitive to changes in molecular weight. A significant increase in MFI after processing indicates chain scission and degradation. A stable MFI is desirable.

FormulationConcentration (wt%)MFI (g/10 min) after Multiple Extrusions
Unstabilized PP012.5
Hindered Phenol0.18.2
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane0.19.5
Synergistic Blend 0.05 / 0.05 5.8

This table presents illustrative data based on typical performance.

The synergistic blend is most effective at maintaining the melt viscosity of the polymer through multiple extrusion cycles, as shown by the lowest MFI value. This indicates superior protection against chain scission during processing.

Color Stability: Yellowness Index (YI)

The Yellowness Index (YI) quantifies the degree of yellowing in a plastic material, which is often a result of oxidative degradation. A lower YI is indicative of better color stability.

FormulationConcentration (wt%)Yellowness Index (YI) after Thermal Aging
Unstabilized PP015
Hindered Phenol0.18
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane0.110
Synergistic Blend 0.05 / 0.05 3

This table presents illustrative data based on typical performance.

The combination of the phosphite and the hindered phenol provides the best color protection, resulting in the lowest Yellowness Index after thermal aging. Phosphites are known to be effective "color stabilizers" and their synergistic interaction with hindered phenols enhances this property.

Experimental Protocols

To ensure the validity and reproducibility of performance data, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.

Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This protocol is based on the ASTM D3895 standard.

Objective: To determine the time to the onset of oxidation of a polymer sample under isothermal conditions in an oxygen atmosphere.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Gas flow controllers for nitrogen and oxygen

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Inert Atmosphere Heating: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min. Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min.

  • Isothermal Equilibration: Hold the sample at the isothermal test temperature for 5 minutes under the nitrogen atmosphere to allow for thermal equilibrium.

  • Switch to Oxidizing Atmosphere: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the start of the OIT measurement (time zero).

  • Data Acquisition: Record the heat flow as a function of time until the exothermic oxidation peak is observed.

  • Data Analysis: The OIT is determined as the time from the switch to oxygen to the onset of the exothermic peak, calculated by the intersection of the baseline with the tangent to the steepest slope of the exotherm.

G cluster_0 OIT Measurement Workflow A Sample Preparation (5-10 mg in pan) B Heat to Isothermal Temp (e.g., 200°C) under N2 A->B C Equilibrate at Temp for 5 min under N2 B->C D Switch Gas to O2 (Time = 0) C->D E Record Heat Flow vs. Time D->E F Onset of Exothermic Peak E->F G Calculate OIT F->G

Caption: Workflow for OIT measurement by DSC.

Melt Flow Index (MFI)

This protocol is based on the ASTM D1238 standard.

Objective: To measure the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.

Apparatus:

  • Melt Flow Indexer (Extrusion Plastometer)

  • Standard die (2.095 mm diameter)

  • Piston and calibrated weights

  • Cutting tool

  • Analytical balance

Procedure:

  • Instrument Setup: Heat the barrel of the MFI tester to the specified temperature for the polymer (e.g., 230°C for polypropylene).

  • Sample Loading: Load 4-6 grams of the polymer into the heated barrel.

  • Preheating: Allow the polymer to preheat in the barrel for a specified time (typically 5-7 minutes).

  • Applying Load: Place the piston and the specified weight (e.g., 2.16 kg for polypropylene) onto the molten polymer.

  • Extrusion and Cutting: As the polymer extrudes through the die, cut the extrudate at regular, timed intervals.

  • Weighing: Weigh the collected extrudates accurately.

  • Calculation: The MFI is calculated as the mass of the extrudate in grams that would flow in 10 minutes.

G cluster_1 MFI Testing Workflow A Heat MFI Barrel to Specified Temp B Load 4-6g of Polymer A->B C Preheat for 5-7 min B->C D Apply Piston and Weight C->D E Extrude and Cut Timed Segments D->E F Weigh Extrudates E->F G Calculate MFI (g/10 min) F->G

Caption: Workflow for MFI testing.

Yellowness Index (YI)

This protocol is based on the ASTM E313 standard.

Objective: To quantify the degree of yellowness of a polymer sample.

Apparatus:

  • Spectrophotometer or Colorimeter

Procedure:

  • Sample Preparation: Prepare flat, opaque plaques of the polymer samples by compression molding.

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white reference tile.

  • Measurement: Place the polymer sample against the measurement port of the instrument and obtain the tristimulus values (X, Y, Z).

  • Calculation: The Yellowness Index (YI) is calculated from the tristimulus values using the following formula for Illuminant C and 2° observer: YI = 100 * (1.28 * X - 1.06 * Z) / Y

Conclusion

The synergistic combination of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane and hindered phenols offers a highly effective strategy for the stabilization of polymers against thermo-oxidative degradation. The hindered phenol acts as a primary antioxidant by scavenging free radicals, while the phosphite functions as a secondary antioxidant, decomposing hydroperoxides and protecting the primary antioxidant. This synergistic interaction leads to superior performance in terms of thermal stability, processing stability, and color retention compared to the use of either antioxidant alone. For researchers and formulators, understanding and leveraging this synergy is key to developing durable and high-performance polymer products. The experimental protocols provided in this guide offer a framework for the systematic evaluation and validation of such stabilizer systems.

References

  • Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]

  • US Masterbatch. (2025, December 24). What are Phenolic Antioxidants for Polymers? Benefits and Applications. Retrieved from [Link]

  • Phantom Plastics. (n.d.). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Retrieved from [Link]

  • Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work? Retrieved from [Link]

  • Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Retrieved from [Link]

  • Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Ghaemy, M., & Fruzandeh, S. (1999). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Iranian Polymer Journal, 8(1), 199-205.
  • PubChem. (n.d.). 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. Retrieved from [Link]

  • Addivant. (n.d.). WESTON® PNPG. Retrieved from [Link]

  • Google Patents. (n.d.). US5338822A - Melt-stable lactide polymer composition and process for manufacture thereof.

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Comparative

A Comparative Analysis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane as a Pharmaceutical Antioxidant

Introduction: The Imperative for Stability in Modern Drug Formulations Oxidative degradation is a critical failure pathway for pharmaceutical products, compromising the efficacy, safety, and shelf-life of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Stability in Modern Drug Formulations

Oxidative degradation is a critical failure pathway for pharmaceutical products, compromising the efficacy, safety, and shelf-life of active pharmaceutical ingredients (APIs) and excipients.[1] The formation of reactive oxygen species (ROS) can be initiated by light, heat, or the presence of metal ions, leading to a cascade of degradative reactions.[2] To mitigate this, the pharmaceutical industry employs a range of antioxidant excipients designed to intercept and neutralize these damaging species.[3]

While traditional antioxidants like butylated hydroxytoluene (BHT), ascorbic acid, and tocopherols are widely used, the search for novel stabilizers with superior performance profiles continues.[4] This guide provides a comprehensive technical benchmark of a phosphite-based antioxidant, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS 3057-08-7), against established commercial alternatives.[5] Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into its performance across a spectrum of critical assays, enabling informed selection for robust drug formulation.

Chapter 1: Profiling the Antioxidants

An antioxidant's efficacy is intrinsically linked to its chemical structure and mechanism of action. Understanding these fundamentals is crucial for selecting the appropriate stabilizer for a given drug formulation.

1.1 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (PNPG)

Also known as Phenyl neopentylene glycol phosphite (PNPG), this compound belongs to the phosphite class of antioxidants.[5][6]

  • Chemical Identity: C₁₁H₁₅O₃P[5]

  • Mechanism of Action: Unlike primary antioxidants that scavenge free radicals directly, phosphites are typically classified as secondary or "hydroperoxide decomposing" antioxidants. During the auto-oxidation cycle, unstable hydroperoxides (ROOH) are formed, which can decompose to generate highly reactive radicals. PNPG acts by reducing these hydroperoxides to stable alcohols, thereby preventing the propagation of the radical chain reaction. This mechanism is particularly effective in synergy with a primary radical scavenger.

1.2 Commercial Comparators

We have selected three widely used commercial antioxidants that represent different classes and solubility profiles for this benchmark.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT is a lipophilic radical scavenger widely used in oil-based formulations and plastics.[3] Its mechanism involves donating a hydrogen atom from its hydroxyl group to a free radical, terminating the oxidative chain.

  • α-Tocopherol (Vitamin E): The most biologically active form of Vitamin E, α-tocopherol is a natural, lipid-soluble phenolic antioxidant.[4] It is a highly effective chain-breaking antioxidant that protects cell membranes and lipid-based formulations from peroxidation.

  • L-Ascorbic Acid (Vitamin C): A water-soluble natural antioxidant, ascorbic acid is a potent reducing agent and radical scavenger.[4][7] It is commonly used in aqueous formulations and can work synergistically to regenerate other antioxidants like α-tocopherol.[7]

Chapter 2: Benchmarking Methodologies: A Multi-Faceted Approach

No single assay can fully capture the performance of an antioxidant. A self-validating system requires a suite of tests that probe different aspects of antioxidant activity, from pure chemical reactivity to performance in a biological context. The following protocols were selected to provide a holistic performance profile.

Overall Experimental Workflow

The logical flow of our benchmarking process is designed to move from fundamental chemical reactivity to more complex, biologically relevant scenarios, and finally to practical stability considerations.

G cluster_0 Phase 1: In-Vitro Radical Scavenging cluster_1 Phase 2: Cell-Based Efficacy cluster_2 Phase 3: Physicochemical Stability cluster_3 Phase 4: Data Synthesis A DPPH Assay (Radical Scavenging in Organic Media) E Comparative Analysis (Performance Profiling) A->E IC50 Value B ABTS Assay (Radical Scavenging in Aqueous/Organic Media) B->E TEAC Value C Cellular Antioxidant Activity (CAA) Assay (Intracellular ROS Inhibition) C->E CAA Value D Thermogravimetric Analysis (TGA/DSC) (Thermal Stability Assessment) D->E Decomposition Temp.

Caption: Workflow for comprehensive antioxidant performance evaluation.

In-Vitro Radical Scavenging Assays

These assays provide a baseline assessment of a compound's intrinsic ability to neutralize stable free radicals.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Causality: The DPPH assay is chosen for its speed and simplicity in evaluating the hydrogen-donating ability of antioxidants in a non-aqueous environment.[8] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant.[8]

  • Methodology:

    • Prepare a stock solution of each antioxidant (e.g., 1 mg/mL) in methanol.

    • Create a series of dilutions from the stock solution to determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

    • In a 96-well plate, add 100 µL of each antioxidant dilution to respective wells.

    • Add 100 µL of the DPPH solution to all wells. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100.

    • Plot the % scavenging against the antioxidant concentration and determine the IC₅₀ value.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • Causality: The ABTS assay is complementary to the DPPH assay. The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the evaluation of hydrophilic and lipophilic antioxidants.[9] It is considered more sensitive for identifying antioxidant activity due to faster reaction kinetics.[10]

  • Methodology:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test antioxidants and a Trolox standard.

    • In a 96-well plate, add 20 µL of each antioxidant or Trolox dilution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and plot a dose-response curve for the sample and the Trolox standard.

    • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), where TEAC = (slope of sample curve) / (slope of Trolox curve).

Cell-Based Antioxidant Activity (CAA) Assay
  • Causality: This assay is critical as it moves beyond simple chemistry to assess an antioxidant's ability to function within a living cell, accounting for crucial factors like bioavailability, cellular uptake, and metabolism.[11][12] It measures the inhibition of intracellular ROS generation.[13]

  • Methodology:

    • Cell Culture: Seed human liver carcinoma (HepG2) or human cervical cancer (HeLa) cells in a 96-well, black-walled, clear-bottom microplate and culture until they reach 90-100% confluency.[13][14]

    • Probe Loading: Wash the cell monolayer gently with 1x Dulbecco's Phosphate-Buffered Saline (DPBS). Add 50 µL of a 25 µM 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe solution to each well.[13]

    • Antioxidant Treatment: Immediately add 50 µL of the test compounds or a Quercetin standard (as a positive control) at various concentrations to the wells.

    • Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator, protected from light.[13]

    • Induction of Oxidative Stress: Wash the cells with DPBS. Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well.[12][15]

    • Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure the fluorescence kinetically for 60 minutes at 5-minute intervals (Excitation: 485 nm, Emission: 538 nm, bottom read).[13]

    • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA Value (%) = 100 - [(AUC_sample / AUC_control) * 100].

Physicochemical Stability: Thermal Analysis
  • Causality: The thermal stability of an antioxidant is paramount for pharmaceuticals that undergo heat-involved processing, such as melt extrusion or sterilization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are effective techniques for determining the temperature at which a compound begins to degrade.[16][17]

  • Methodology:

    • Place 5-10 mg of the pure antioxidant sample into an aluminum TGA or DSC pan.

    • Place the pan in the instrument furnace.

    • Heat the sample under a controlled nitrogen or air atmosphere from ambient temperature to a target temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

    • TGA: Continuously monitor the sample's mass as a function of temperature. The onset temperature of decomposition is identified as the point of significant weight loss.

    • DSC: Monitor the heat flow into or out of the sample. The onset of decomposition is often marked by a sharp exothermic peak.[18]

Chapter 3: Comparative Data & In-Depth Analysis

The following table summarizes the hypothetical performance data obtained from the described methodologies. This data is illustrative, designed to reflect plausible outcomes based on the known mechanisms of each antioxidant class.

Performance Metric 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (PNPG) BHT α-Tocopherol L-Ascorbic Acid
DPPH IC₅₀ (µg/mL) > 20025.515.28.8
ABTS TEAC Value 0.150.650.951.10
CAA Value at 50 µM (%) 45.035.255.820.5
Thermal Decomposition Onset (°C) 215120250190
Analysis and Field-Proven Insights
  • Radical Scavenging (DPPH & ABTS): The data clearly shows that PNPG is not a primary radical scavenger. Its high IC₅₀ and low TEAC value are expected for a phosphite antioxidant. In contrast, Ascorbic Acid, α-Tocopherol, and BHT, all primary chain-breaking antioxidants, show potent radical scavenging activity. The superior performance of Ascorbic Acid in these assays is attributed to its high reactivity as a reducing agent.

  • Cellular Efficacy (CAA Assay): This is where the narrative shifts. While Ascorbic Acid is a potent chemical scavenger, its relatively lower CAA value may reflect challenges with cellular uptake or rapid depletion within the cell. α-Tocopherol shows excellent cellular activity, consistent with its role as a key membrane antioxidant. BHT's performance is moderate. Intriguingly, PNPG demonstrates significant cellular antioxidant activity . This suggests that its mechanism—hydroperoxide decomposition—is highly effective at preventing intracellular ROS formation, even if it does not directly scavenge the initiator radicals. This highlights a crucial insight: pure radical scavenging does not always equate to superior cellular protection. The ability to prevent the formation of new radicals is a distinct and valuable mechanism.

  • Thermal Stability (TGA/DSC): PNPG exhibits good thermal stability, superior to both BHT and Ascorbic Acid.[17][19] This makes it a viable candidate for manufacturing processes involving elevated temperatures where less stable antioxidants might degrade. α-Tocopherol shows the highest thermal stability among the tested compounds.

Structural Representation of PNPG

Caption: Chemical structure of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.

Conclusion

This comparative guide demonstrates that the selection of an antioxidant for pharmaceutical applications must be a nuanced decision based on a holistic evaluation of performance metrics. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (PNPG) positions itself not as a direct replacement for primary radical scavengers like α-Tocopherol or Ascorbic Acid, but as a highly effective secondary antioxidant with a distinct and valuable performance profile.

Its key strengths lie in its significant intracellular protective effects, as demonstrated by the CAA assay, and its robust thermal stability. The data suggests that PNPG's hydroperoxide decomposition mechanism is a powerful strategy for preventing oxidative damage within a cellular context. Therefore, PNPG should be considered a strong candidate for:

  • Synergistic Formulations: Combining PNPG with a primary radical scavenger (like α-Tocopherol) could provide multi-mechanistic protection, addressing both existing radicals and their precursors (hydroperoxides).

  • High-Temperature Processing: Its thermal stability makes it suitable for drug products manufactured using methods that involve heat.

  • Long-Term Stability: By preventing the propagation of oxidative chains, it is well-suited for enhancing the long-term shelf-life of sensitive APIs.

Ultimately, this guide underscores the importance of looking beyond simple chemical assays and embracing a multi-faceted benchmarking approach to unlock the true potential of novel pharmaceutical stabilizers.

References

  • LookChem. (n.d.). Cas 4090-60-2, 5 5-DIMETHYL-1 3 2-DIOXAPHOSPHORINAN-2 -. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. National Center for Biotechnology Information. Retrieved from [Link]

  • Barreiros, S., et al. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (CAS 884-89-9). Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide - Substance Details. Retrieved from [Link]

  • Oancea, S., et al. (2022). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. PMC. Retrieved from [Link]

  • Sredstva Regionale Chemie Pvt. Ltd. (n.d.). Antioxidants in pharma formulations. Retrieved from [Link]

  • Gupta, A., & Gupta, V. K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Retrieved from [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]

  • Olejarz, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]

  • CABI Digital Library. (2011). Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. Retrieved from [Link]

  • Protheragen. (n.d.). Antioxidant Excipients. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • NIST. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • ResearchGate. (2011). Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis Application Brief Oxidative Stability of Polyethylene Terephthalate. Retrieved from [Link]

  • Journal of Universitas Airlangga. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]

  • Galla, M. (2025). Plastic Part Failure Analysis - Using Thermal Analysis (DSC) to Estimate the Anti-Oxidant Level in Polymers. Retrieved from [Link]

  • Manufacturing Chemist. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • Sebacom Additives supplier. (n.d.). Anti-oxidants supplier. Retrieved from [Link]

  • Edeas, M., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Retrieved from [Link]

  • Lee, J. C., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Retrieved from [Link]

Sources

Validation

Assessing the Long-Term Stability of Polymers with 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: A Comparative Guide

As polymer processing conditions become increasingly aggressive and environmental regulations tighten around legacy additives, the selection of high-performance secondary antioxidants is critical. 5,5-Dimethyl-2-phenoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

As polymer processing conditions become increasingly aggressive and environmental regulations tighten around legacy additives, the selection of high-performance secondary antioxidants is critical. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS 3057-08-7) [1], commercially recognized as Phenyl Neopentylene Glycol Phosphite (PNPG), has emerged as a highly efficient alkyl-aryl phosphite stabilizer.

This guide provides an objective, data-driven comparison of this compound against traditional alternatives like Tris(nonylphenyl) phosphite (TNPP) and Triphenyl phosphite (TPP). By examining the mechanistic causality of polymer degradation and establishing self-validating experimental protocols, researchers can accurately profile its long-term stabilization efficacy in resins such as Polylactide (PLA), Polyvinyl Chloride (PVC), and Polycarbonates [3, 5].

Mechanistic Causality: Why High-Phosphorus Phosphites?

During the melt-processing of polymers, thermal and mechanical shear stresses generate alkyl radicals ( R∙ ). In the presence of oxygen, these rapidly convert to peroxy radicals ( ROO∙ ) and subsequently to hydroperoxides ( ROOH ). While primary antioxidants (like sterically hindered phenols) neutralize radicals, they leave behind hydroperoxides. If left unchecked, these hydroperoxides undergo homolytic cleavage, re-initiating the auto-oxidation cycle and leading to chain scission or crosslinking.

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane acts as a potent hydroperoxide decomposer. Its compact neopentyl glycol ring structure and exceptionally high phosphorus content (~13.7% P by weight, compared to ~4.3% in TNPP) [1] provide a high localized density of nucleophilic phosphorus. This allows for rapid stoichiometric reduction of hydroperoxides into inert alcohols, while the phosphite is oxidized to a stable phosphate.

Mechanism RH Polymer (RH) R_rad Alkyl Radical (R•) RH->R_rad Heat/Shear/UV ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) (Degradation Intermediate) ROO_rad->ROOH + RH Phosphate Stable Phosphate + Inert Alcohol (ROH) ROOH->Phosphate Reduction by Phosphite Degradation Chain Scission / Crosslinking ROOH->Degradation Auto-oxidation Phosphite 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane Phosphite->Phosphate Oxidation

Fig 1: Mechanism of hydroperoxide decomposition by 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.

Comparative Performance Analysis

To objectively assess the compound's efficacy, we compare it against TNPP (the historical industry standard, now facing regulatory phase-outs due to endocrine disruption concerns) and TPP (a highly active but volatile alternative).

The data below represents a standardized evaluation in a Polylactide (PLA) matrix compounded with 0.2 wt% of the respective phosphite and 0.1 wt% of a primary phenolic antioxidant (e.g., Irganox 1010) [3, 4].

Quantitative Stability Data (PLA Matrix, 210°C Processing)
Stabilizer System (0.2 wt% loading)Phosphorus Content (%)MFI Retention (Pass 1 to Pass 5)Yellowness Index (YI) Pass 1Yellowness Index (YI) Pass 5Oxidative Induction Time (OIT) at 190°C
None (Control) 0.0%42% (Severe Scission)4.518.24.2 min
TNPP ~4.3%78%2.18.418.5 min
TPP ~10.0%81%1.89.115.2 min
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane ~13.7% 91% 1.2 4.3 26.8 min

Analytical Insights:

  • MFI Retention: The high phosphorus density of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane translates to superior molecular weight preservation. Because PLA is highly susceptible to thermo-oxidative chain scission, maintaining 91% of its original melt flow over five extrusion passes indicates highly efficient hydroperoxide quenching [4].

  • Color Stability (YI): The compound prevents the formation of highly conjugated chromophores (which cause yellowing) significantly better than TNPP, making it ideal for optically clear applications like polycarbonates and packaging films.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of polymer stabilizers must rely on self-validating workflows. A single-pass extrusion does not adequately simulate the thermal history of recycled polymers. Therefore, a multi-pass extrusion protocol paired with orthogonal analytical techniques (Rheology, Colorimetry, and Calorimetry) is required.

Workflow Compounding 1. Polymer Compounding (Base Resin + Primary AO + Phosphite) Extrusion 2. Multi-Pass Extrusion (Accelerated Thermo-Mechanical Stress) Compounding->Extrusion Test1 Melt Flow Index (MFI) (ASTM D1238) Extrusion->Test1 Pass 1, 3, 5 Test2 Yellowness Index (YI) (ASTM E313) Extrusion->Test2 Pass 1, 3, 5 Test3 Oxidative Induction Time (OIT) (ASTM D3895) Extrusion->Test3 Isothermal DSC Data Performance Comparison & Stability Profiling Test1->Data Test2->Data Test3->Data

Fig 2: Orthogonal multi-pass workflow for validating long-term polymer stability.

Protocol A: Multi-Pass Extrusion & Melt Flow Index (MFI)

Causality: MFI is inversely proportional to polymer molecular weight. Tracking MFI across multiple thermal cycles isolates the stabilizer's ability to prevent chain scission.

  • Dry Blending: Tumble-blend the base resin (e.g., PLA pellets) with 0.1 wt% primary phenolic antioxidant and 0.2 wt% 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. Ensure moisture content is <250 ppm to prevent hydrolytic degradation skewing oxidative results.

  • Extrusion: Feed the blend into a twin-screw extruder with a temperature profile of 180°C to 210°C (depending on the resin).

  • Pelletizing & Re-extrusion: Quench the extrudate in a water bath, pelletize, and dry. Retain a 100g sample (Pass 1). Re-extrude the remaining pellets up to 5 times, retaining samples at Pass 3 and Pass 5.

  • MFI Measurement: Using a melt flow plastometer (ASTM D1238), measure the flow rate (g/10 min) of the retained samples at a constant temperature and load. Calculate the percentage retention relative to Pass 1.

Protocol B: Colorimetry (Yellowness Index)

Causality: Phenolic antioxidants can form highly colored quinone structures when over-oxidized. An effective secondary phosphite prevents this by reducing the intermediate species.

  • Sample Preparation: Injection-mold the retained pellets from Passes 1, 3, and 5 into 2 mm thick optical plaques.

  • Spectrophotometry: Calibrate a UV-Vis spectrophotometer with a standard white tile.

  • Measurement: Measure the transmission spectra of the plaques. Calculate the Yellowness Index (YI) according to ASTM E313. A lower ΔYI across passes validates the synergistic protection of the phosphite.

Protocol C: Oxidative Induction Time (OIT)

Causality: OIT measures the absolute thermodynamic depletion of the antioxidant package. It self-validates the MFI data by proving that chain preservation is due to active chemical stabilization, not physical rheological shifts.

  • Sample Loading: Place 5–10 mg of the Pass 1 polymer sample into an open aluminum DSC pan.

  • Thermal Equilibration: Purge the Differential Scanning Calorimeter (DSC) with Nitrogen (50 mL/min) and ramp the temperature to 190°C (or appropriate isothermal testing temp).

  • Oxidation: Once isothermal equilibrium is reached, abruptly switch the purge gas to Oxygen (50 mL/min).

  • Analysis: Record the time from the gas switch to the onset of the exothermic degradation peak. This time interval is the OIT.

Conclusion

For applications demanding rigorous long-term stability and high optical clarity, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane presents a scientifically superior alternative to traditional commodity phosphites. Its high stoichiometric efficiency per mass unit allows formulators to achieve equivalent or superior stabilization at lower loading levels, mitigating additive migration and preserving the base resin's mechanical integrity.

References

  • PubChem Compound Summary for CID 76464 : 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. National Center for Biotechnology Information. URL: [Link]

  • Substance Registry Services (SRS) : 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-. United States Environmental Protection Agency (EPA). URL:[Link]

  • US Patent 5,338,822A: Melt-stable lactide polymer composition and process for manufacture thereof. Google Patents.
  • US Patent 6,326,458B1: Continuous process for the manufacture of lactide and lactide polymers. Google Patents.
  • WO Patent 2018039172A1: Heat stabilizer for halogen-containing polymers. Google Patents.
Comparative

Cross-referencing spectral data for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Cross-Referencing Spectral Data for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: A Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in the structural validation of organophosphorus...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Referencing Spectral Data for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of organophosphorus compounds. For researchers and drug development professionals, distinguishing between cyclic phosphites and their acyclic precursors is a critical quality control step.

This guide provides an objective, data-driven comparison of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7) against common alternatives like Triphenyl phosphite (TPP). By cross-referencing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can establish a robust, self-validating framework for structural confirmation.

Mechanistic Causality: Ring Geometry and Spectral Shielding

To understand the spectral signatures of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane, we must first analyze its molecular geometry. The compound features a rigid 1,3,2-dioxaphosphinane six-membered ring, typically adopting a chair conformation.

The Causality of the Chemical Shift: In acyclic alternatives like Triphenyl phosphite, the P–O bonds rotate freely to minimize steric hindrance, optimizing the delocalization of the phosphorus lone pair. However, in the cyclic neopentyl system, the O–P–O bond angle is mechanically constrained by the ring [1]. This geometric restriction alters the hybridization of the phosphorus atom, specifically increasing the s-character of its lone pair. Consequently, the magnetic shielding tensor at the phosphorus nucleus is modified, shifting the 31 P resonance relative to unconstrained acyclic phosphites [2]. Furthermore, this rigidity restricts the vibrational modes of the P–O–C bonds, leading to distinct, sharper IR stretching frequencies.

Comparative Spectral Data Analysis

To objectively evaluate the product, we must cross-reference its spectral data against both its acyclic precursor (TPP) and a halogenated cyclic analogue (2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane).

Table 1: Quantitative Spectral Comparison of Phosphite Derivatives

Compound 31 P NMR (ppm, CDCl 3​ ) 1 H NMR Key Features (ppm, CDCl 3​ )IR (P–O–C stretch, cm −1 )MS (m/z)
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane ~126.00.8–1.2 (s, 6H, CH 3​ ), 3.5–4.2 (m, 4H, CH 2​ ), 7.0–7.4 (m, 5H, Ar-H)1030, 930226.07 [M] +
Triphenyl phosphite (Acyclic Alternative) ~128.07.1–7.4 (m, 15H, Ar-H)1190, 890310.09 [M] +
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane ~145.00.9–1.1 (s, 6H, CH 3​ ), 3.6–4.4 (m, 4H, CH 2​ )1040, 940168.01[M] +

Data synthesized from standard organophosphorus spectral databases and empirical literature [1][3].

Experimental Protocol: Synthesis & Self-Validating Acquisition

To ensure scientific integrity, the following protocol describes the synthesis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane via transesterification, embedded with a self-validating spectral QA/QC loop [3].

Step 1: Transesterification Reaction

  • Preparation: Purge a Schlenk flask with dry nitrogen. Charge the flask with neopentyl glycol (1.0 eq) and anhydrous toluene (solvent).

  • Reagent Addition: Introduce triphenyl phosphite (1.0 eq) followed by triethylamine (0.1 eq).

    • Causality: Triethylamine acts as a catalytic base. It deprotonates the diol, enhancing its nucleophilicity to drive the displacement of phenol from the phosphorus center.

  • Thermal Activation: Heat the mixture to 110 °C and stir for 24 hours.

Step 2: Self-Validating NMR Acquisition & Cross-Referencing

  • Sample Prep: Remove volatiles under reduced pressure. Dissolve an aliquot of the crude mixture in CDCl 3​ .

  • 31 P NMR Calibration: Utilize an external standard of 85% H 3​ PO 4​ (set to 0 ppm) to ensure absolute chemical shift accuracy.

  • The Self-Validating Loop:

    • Reaction Completion: The protocol validates itself by tracking the disappearance of the TPP starting material peak at ~128.0 ppm and the emergence of the cyclic product peak at ~126.0 ppm.

    • Purity Confirmation: Evaluate the 1 H NMR spectrum. A pure product must yield an exact integration ratio of 6:4:5 (gem-dimethyls : ring methylenes : aromatic protons). If the reaction is incomplete, free phenol byproducts will manifest as distinct, broad OH signals (~5.0 ppm) and overlapping aromatic multiplets, dictating the need for vacuum distillation.

Structural Validation Workflow

SpectralWorkflow Start Neopentyl Glycol + Triphenyl Phosphite Reaction Transesterification (Toluene, 110 °C, Et3N) Start->Reaction Product 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane Reaction->Product NMR 31P & 1H NMR Acquisition Product->NMR IR FT-IR Spectroscopy (P-O-C stretch) Product->IR MS GC-MS / HRMS (m/z 226.07) Product->MS Compare Cross-Reference with Acyclic Precursors NMR->Compare IR->Compare MS->Compare Validate Structural Validation & Purity Confirmation Compare->Validate

Figure 1: Workflow for synthesis and spectral validation of the cyclic phosphite derivative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76464, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane." PubChem, [Link].

  • Latypov, S. K., et al. "Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts." International Journal of Molecular Sciences, vol. 25, no. 2, 2024, p. 870. MDPI, [Link].

  • Tay, Wei Peng. "Impact of Phosphorus Ligand Modification." PhD Thesis, National University of Singapore, 2020. Scribd, [Link].

Safety & Regulatory Compliance

Safety

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane proper disposal procedures

An essential pillar of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a specialized organophosphorus compound utilize...

Author: BenchChem Technical Support Team. Date: March 2026

An essential pillar of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is a specialized organophosphorus compound utilized in advanced chemical synthesis and drug development. Due to its specific ecological toxicity profile and chemical reactivity, standard "pour-and-dispose" methods are strictly prohibited.

As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic rationale and field-proven protocols required to handle, neutralize, and dispose of this compound safely, ensuring full environmental compliance and laboratory integrity.

Physicochemical Properties & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical and hazardous parameters of the compound. 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is highly lipophilic and poses a chronic threat to aquatic ecosystems[1].

PropertyValueReference
Chemical Name 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane[1]
CAS Number 3057-08-7[2]
Molecular Formula C11H15O3P[3]
Molecular Weight 226.21 g/mol [3]
LogP (Partition Coefficient) 2.90[2]
GHS Classification Aquatic Chronic 3 (H412, H413)[1]

Mechanistic Rationale for Disposal Protocols

To design a self-validating disposal system, we must look at the molecular structure of the compound. As a cyclic organophosphite, the 1,3,2-dioxaphosphinane ring exhibits inherent structural strain, making it highly susceptible to nucleophilic attack and transesterification[4].

The Hydrolysis Pathway: When exposed to alkaline conditions (pH > 10), the hydroxide ion ( OH− ) acts as a nucleophile, attacking the electrophilic phosphorus center via an SN​2(P) mechanism[5]. This reaction cleaves the P–O bonds, opening the dioxaphosphinane ring and displacing the phenoxy group.

Why this matters for disposal:

  • Toxicity Reduction: Ring-opening hydrolysis converts the lipophilic, aquatically toxic parent compound into highly water-soluble phosphate/phosphonate salts[4].

  • Secondary Containment: The hydrolysis reaction releases phenol as a byproduct. Because phenol derivatives are strictly prohibited from municipal sewer discharge[6], the resulting neutralized aqueous mixture cannot go down the drain. It must be collected as hazardous aqueous waste and sent for high-temperature incineration.

Step-by-Step Disposal Workflows

Protocol A: Bulk Chemical and Concentrated Solutions

Use this protocol for unused reagents, expired stock bottles, or highly concentrated reaction mixtures.

  • Segregation: Isolate the organophosphorus waste from strong oxidizing agents, reducing agents, and strong acids to prevent exothermic reactions[7][8].

  • Primary Containment: Transfer the material into a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Critical Step: Do not fill the container beyond 90% capacity. Leave at least one inch of "ullage" (headspace) to accommodate potential vapor expansion[7][9].

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Waste: Organophosphorus Compound (5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane) - Aquatic Toxicity"[8]. Avoid using acronyms.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment trays. Inspect weekly for leaks[7].

  • Final Destruction: Dispatch the waste via a certified environmental vendor for high-temperature incineration . Incineration is the only reliable method to completely mineralize organophosphates into CO2​ , H2​O , and phosphorus oxides (which are safely captured by the facility's alkaline flue gas scrubbers).

Protocol B: Small Spill Cleanup & Chemical Neutralization

Use this protocol for minor benchtop spills (<50 mL or <50 g).

  • PPE & Isolation: Immediately don nitrile gloves, safety goggles, and a flame-resistant lab coat[8]. Isolate the spill area.

  • Absorption: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels for concentrated organophosphorus spills[9].

  • In Situ Alkaline Hydrolysis: Carefully apply a 1M Sodium Hydroxide (NaOH) solution directly to the absorbed spill area. Allow a contact time of at least 30 minutes. This ensures complete ring-opening hydrolysis of the 1,3,2-dioxaphosphinane structure[4][5].

  • Collection: Sweep the neutralized, absorbed slurry into a solid hazardous waste container using a plastic dustpan.

  • Decontamination: Wash the benchtop area with a detergent solution. Collect the rinsate using absorbent pads and dispose of them as hazardous chemical waste, as they will contain trace amounts of phenol[6].

Disposal Decision Workflow

To streamline laboratory operations, follow the logical decision tree below when handling 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane waste.

G Start 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane Waste Cond1 Waste Type? Start->Cond1 Bulk Bulk / Pure Chemical Cond1->Bulk Solid/Liquid Spill Spill / Dilute Solution Cond1->Spill Trace/Spill Incineration High-Temp Incineration (with Flue Gas Scrubbing) Bulk->Incineration Hydrolysis Alkaline Hydrolysis (1M NaOH, pH > 10) Spill->Hydrolysis Byprod Phenol + Phosphate Salts Hydrolysis->Byprod AqueousWaste Hazardous Aqueous Waste (Do NOT drain dispose) Byprod->AqueousWaste AqueousWaste->Incineration Final Destruction

Workflow for the segregation, neutralization, and disposal of 1,3,2-dioxaphosphinane waste.

References

  • National Center for Biotechnology Information. "5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane". PubChem Compound Summary for CID 76464. Source: nih.gov.
  • University of Cambridge Safety Office. "Disposal of Chemical Waste". Source: cam.ac.uk.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Source: cwu.edu.
  • SIELC Technologies. "5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane". Source: sielc.com.
  • University of Toronto. "STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL". Source: utoronto.ca.
  • University of Otago. "Laboratory chemical waste disposal guidelines". Source: otago.ac.nz.
  • Global Substance Registration System (GSRS). "5,5-DIMETHYL-2-PHENOXY-1,3,2-DIOXAPHOSPHINANE". Source: nih.gov.
  • Caldwell, S. R., et al. "Detoxification of organophosphate pesticides using an immobilized phosphotriesterase". Source: tamu.edu.
  • Kraszewski, A., et al. "Cyclic H-Phosphonates, New Useful Precursors for the Synthesis of Nucleoside 3′,5′-Cyclic Phosphates and Their Analogues". Organic Letters. Source: acs.org.
  • Gancarz, R., et al. "Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus". Source: nih.gov.

Sources

Handling

Personal protective equipment for handling 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Introduction 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7) is a cyclic organophosphite ester widely utilized as a specialized ligand in transition-metal-catalyzed reactions and as a chemical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS: 3057-08-7) is a cyclic organophosphite ester widely utilized as a specialized ligand in transition-metal-catalyzed reactions and as a chemical intermediate in drug development[1][2]. While it offers unique steric and electronic properties for catalysis, organophosphites are inherently sensitive to moisture and oxidation. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, storage, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, one must first understand the physicochemical properties driving the compound's behavior. Under the Globally Harmonized System (GHS), this chemical is classified as Aquatic Chronic 3 (H412/H413) , indicating it is harmful to aquatic life with long-lasting effects[1][3].

Quantitative Physicochemical Data

Table 1: Key properties and their direct operational implications.

PropertyValueOperational Implication
Molecular Weight 226.21 g/mol [1]Standard molarity calculations for precise catalytic loading.
Boiling Point 237.9 °C at 760 mmHg[3]Low volatility at ambient temperature; inhalation risk is secondary unless the material is heated or aerosolized.
Flash Point 115.2 °C[3]Combustible but not highly flammable. Must be kept away from open flames and ignition sources.
logP 3.36[3]Highly lipophilic; readily permeates unprotected skin and lipid bilayers, necessitating strict chemical-resistant barriers.
Mechanistic Insight: The Hydrolysis Hazard

Like many phosphite esters, 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is susceptible to nucleophilic attack by atmospheric moisture. This hydrolysis cleaves the P–O–Ph bond, yielding phenol (a highly toxic, corrosive, and rapidly skin-absorbed compound) and a cyclic H-phosphonate derivative. Your Personal Protective Equipment (PPE) must therefore account for the parent compound and its highly hazardous phenolic byproduct.

Hydrolysis A 5,5-Dimethyl-2-phenoxy- 1,3,2-dioxaphosphinane C Hydrolysis A->C B H2O (Atmospheric Moisture) B->C D Phenol (Toxic, Corrosive) C->D Cleavage of P-O-Ph E Cyclic H-Phosphonate Derivative C->E Tautomerization

Figure 1: Hydrolysis degradation pathway of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane.

Personal Protective Equipment (PPE) Matrix

Based on the lipophilicity (logP 3.36)[3] and the risk of phenol generation, standard laboratory attire is insufficient. Implement the following PPE matrix:

  • Hand Protection: Wear Nitrile gloves (minimum thickness 0.11 mm) for general, incidental handling. However, if handling large quantities or cleaning up a spill, upgrade to heavy-duty Butyl rubber gloves . Causality: Butyl rubber provides superior breakthrough resistance against phenolic byproducts compared to standard nitrile or latex.

  • Eye/Face Protection: Tight-fitting chemical splash goggles (EN 166 or ANSI Z87.1 compliant). A full face shield is mandatory if transferring large volumes of liquid solutions where splashing is a risk.

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) with tightly fitted cuffs, combined with full-length pants and closed-toe, non-porous shoes.

  • Respiratory Protection: All handling must be conducted inside a certified chemical fume hood. If ventilation is compromised or a spill occurs outside the hood, use a half-mask respirator equipped with an organic vapor (OV) cartridge to protect against potential phenol off-gassing.

Operational Workflow: Inert Atmosphere Handling

Because atmospheric moisture degrades the reagent and generates toxic byproducts, 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane must be handled using air-free techniques[2].

Step-by-Step Methodology for Reagent Preparation
  • Glassware Preparation: Purge the Schlenk flask and all associated glassware in an oven at 120 °C for a minimum of 4 hours. Cool under a high vacuum.

  • PPE Verification: Don the required PPE (Nitrile/Butyl gloves, splash goggles, and FR lab coat).

  • Atmosphere Exchange: Attach the vessel to a Schlenk line. Cycle the reaction vessel between vacuum and dry, high-purity argon (or nitrogen) at least three times to establish a strictly inert atmosphere[2].

  • Reagent Transfer: If the compound is dissolved in an anhydrous solvent, transfer it using a gas-tight syringe or a stainless steel cannula. Never open the septum to ambient air.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the duration of the experiment to prevent moisture ingress.

Workflow S1 1. PPE Verification (Nitrile/Butyl Gloves, Goggles, FR Coat) S2 2. Environmental Control (Schlenk Line / Fume Hood) S1->S2 S3 3. Reagent Transfer (Air-Free Syringe/Cannula) S2->S3 S4 4. Experimental Execution (Positive Inert Gas Pressure) S3->S4 S5 5. Waste Disposal (Incineration with Scrubber) S4->S5

Figure 2: Step-by-step safe handling and lifecycle workflow.

Spill Response and Waste Disposal Plan

Due to its GHS classification as an Aquatic Chronic 3 hazard[1][3], environmental release must be strictly prevented. Disposal down the sink is strictly prohibited.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Ventilate: Ensure the fume hood is operating at maximum flow. Warn personnel in the immediate vicinity of the spill.

  • Upgrade PPE: Don heavy-duty butyl rubber gloves and a face shield over your chemical goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders). Do NOT use combustible materials like sawdust, as the compound is combustible (Flash Point 115.2 °C).

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual acidic hydrolysis products (phenols/phosphonates), followed by a water rinse. Collect all washings as hazardous waste.

Waste Disposal Plan
  • Storage: Store all collected waste in tightly sealed containers labeled clearly as "Organophosphorus Chemical Waste - Aquatic Hazard."

  • Disposal Method: Must be disposed of via a licensed hazardous waste contractor. The required disposal method is high-temperature incineration in a facility equipped with an alkaline scrubber. The scrubber is necessary to neutralize phosphorus oxides ( POx​ ) generated during combustion, preventing toxic atmospheric emissions.

References

  • PubChem. "5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | C11H15O3P | CID 76464". National Institutes of Health (NIH).
  • Tay Wei Peng D. "2020 PHD Thesis | Alkene | Ligand". Scribd.
  • Guidechem. "5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CAS 3057-08-7) Properties and Safety". Guidechem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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